Flavone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBFFQKBGNRLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022048 | |
| Record name | Flavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-82-6 | |
| Record name | Flavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07776 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLAVONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Flavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2V45N7G3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
| Record name | Flavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003075 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Flavone Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavones, a significant subclass of flavonoids, are ubiquitously found in a variety of fruits, vegetables, and medicinal herbs. These polyphenolic compounds have garnered considerable attention within the scientific community for their extensive range of biological activities. Their therapeutic potential stems from their diverse mechanisms of action, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the core biological activities of flavone compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.
Antioxidant Activity of this compound Compounds
Flavones are renowned for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[1] This protective action helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Quantitative Antioxidant Data
The antioxidant efficacy of various this compound compounds has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| This compound Compound | IC50 (µM) in DPPH Assay | Reference |
| 3',4'-dihydroxythis compound | 9.61 ± 1.36 | [2] |
| Luteolin | 16.90 ± 0.74 | [2] |
| Compound 2 | 19.13 (approx.) | [3] |
| Compound 7 | 96.03 (approx.) | [3] |
| Compound 9 | 96.03 (approx.) | [3] |
| Compound 10 | 96.03 (approx.) | [3] |
| Compound 11 | 96.03 (approx.) | [3] |
| Compound 16 | 96.03 (approx.) | [3] |
| Compound 18 | 96.03 (approx.) | [3] |
| Compound 23 | 96.03 (approx.) | [3] |
| Compound 25 | 96.03 (approx.) | [3] |
| Compound 26 | 96.03 (approx.) | [3] |
| Compound 27 | 96.03 (approx.) | [3] |
| Compound 28 | 96.03 (approx.) | [3] |
| Compound 35 | 96.03 (approx.) | [3] |
| Compound 39 | 96.03 (approx.) | [3] |
| Compound 51 | 96.03 (approx.) | [3] |
| Compound 52 | 96.03 (approx.) | [3] |
| Compound 58 | 96.03 (approx.) | [3] |
| Compound 60 | 96.03 (approx.) | [3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant activity of this compound compounds using the DPPH assay.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test this compound compounds
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color. Store in a dark bottle to prevent degradation.
-
Preparation of Test Compounds and Control:
-
Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO, methanol).
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a series of concentrations of ascorbic acid as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each concentration of the test compound or positive control to the wells.
-
Add the DPPH working solution to each well to initiate the reaction. An equal volume of solvent without the test compound is used as a blank.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).[3][4]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Anti-inflammatory Activity of this compound Compounds
Flavones exert significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Their action often involves the suppression of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the downregulation of inflammatory cytokines.
Key Signaling Pathways in Anti-inflammatory Action
Flavones are known to interfere with major inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavones can inhibit this pathway by preventing IκB degradation.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus, leading to the expression of inflammatory mediators. Flavones have been shown to suppress the phosphorylation of these kinases, thereby downregulating the inflammatory response.[5]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of flavones is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| This compound Compound | IC50 (µM) for NO Inhibition | Reference |
| 3',4'-dihydroxythis compound | 9.61 ± 1.36 | [2] |
| Luteolin | 16.90 ± 0.74 | [2] |
| Apigenin | 23 | [6] |
Experimental Protocol: Western Blot Analysis for NF-κB Pathway
This protocol describes the use of Western blotting to analyze the effect of flavones on the NF-κB signaling pathway.
Materials:
-
Cell culture reagents (e.g., DMEM, FBS, antibiotics)
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test this compound compounds
-
Protein lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in complete medium.
-
Pre-treat cells with various concentrations of the test this compound compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 30 minutes for IκBα phosphorylation, 2-4 hours for p65 expression). Include untreated and LPS-only controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or similar assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein bands to a loading control (e.g., β-actin).
-
Anticancer Activity of this compound Compounds
Flavones have demonstrated significant potential as anticancer agents through their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.
Quantitative Anticancer Data
The cytotoxic effects of flavones on cancer cells are commonly evaluated using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
| This compound Compound | Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Apigenin | Cervical Cancer | - | - | Low µM range | [7] |
| Chrysin | Cervical Cancer | - | - | Low µM range | [7] |
| Luteolin | Cervical Cancer | - | - | High activity | [7] |
| Luteolin | Melanoma | - | - | High activity | [7] |
| Myricetin | Lung Cancer | - | - | Potent activity | [7] |
| Quercetin | Melanoma | - | - | Potent activity | [7] |
| Quercetin | Cervical Cancer | - | - | Potent activity | [7] |
| Apigenin | SCC-25 | Oral Squamous Carcinoma | 48 | 43.3 ± 2.0 | [8] |
| Luteolin | SCC-25 | Oral Squamous Carcinoma | 48 | 35.7 ± 1.5 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the MTT assay for assessing the cytotoxic effects of this compound compounds on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test this compound compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include untreated and vehicle (e.g., DMSO) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation of Cell Viability and IC50:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Neuroprotective Effects of this compound Compounds
Emerging evidence suggests that flavones possess significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action include the modulation of neuronal signaling pathways, reduction of oxidative stress, and suppression of neuroinflammation.
Mechanisms of Neuroprotection
Flavones can protect neurons from damage through various mechanisms:
-
Activation of Pro-survival Signaling: Some flavones can activate signaling pathways that promote neuronal survival and inhibit apoptosis.
-
Inhibition of Neuroinflammation: By suppressing the activation of microglia and astrocytes, flavones can reduce the production of neurotoxic inflammatory mediators.
-
Antioxidant Effects in the Brain: Flavones that can cross the blood-brain barrier can exert direct antioxidant effects within the central nervous system.
Experimental Protocol: RT-PCR for Inflammatory Cytokine Gene Expression
This protocol outlines the use of reverse transcription-polymerase chain reaction (RT-PCR) to measure the effect of flavones on the gene expression of pro-inflammatory cytokines in a neuroinflammation model.
Materials:
-
Neuronal or microglial cell line
-
Cell culture reagents
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Test this compound compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells and pre-treat with test this compound compounds.
-
Induce an inflammatory response with LPS.
-
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR (qPCR):
-
Set up the qPCR reaction with cDNA, primers for the target and housekeeping genes, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated groups to the control group.
-
Conclusion
This compound compounds exhibit a remarkable spectrum of biological activities that hold significant promise for the development of novel therapeutic agents. Their well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, coupled with their diverse mechanisms of action, make them compelling candidates for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to facilitate the exploration and exploitation of the therapeutic potential of flavones. Continued research in this area is crucial to translate the promising preclinical findings into clinically effective treatments for a range of human diseases.
References
- 1. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Core Chemical Synthesis of the Flavone Backbone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental chemical syntheses of the flavone backbone, a core scaffold in a vast array of biologically active compounds. This document details the most pertinent and historically significant synthetic strategies, offering step-by-step experimental protocols, quantitative data for reaction optimization, and visual diagrams of reaction pathways and workflows to aid in practical application and understanding.
Introduction to this compound Synthesis
Flavones, a subclass of flavonoids, are characterized by a 2-phenyl-4H-1-benzopyran-4-one (2-phenylchromen-4-one) backbone. Their widespread presence in the plant kingdom and their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, have made their chemical synthesis a subject of enduring interest in medicinal chemistry and drug development.[1][2] The key to accessing the diverse array of naturally occurring and novel synthetic flavones lies in the efficient construction of this core heterocyclic system.
Historically, several named reactions have been established as the cornerstones of this compound synthesis. This guide will focus on three seminal methods: the Baker-Venkataraman Rearrangement, the Allan-Robinson Reaction, and the Auwers Synthesis. Additionally, the pivotal role of 2'-hydroxychalcones as immediate precursors will be explored, including their synthesis via the Claisen-Schmidt condensation.
Synthesis via 2'-Hydroxychalcone (B22705) Precursors
A prevalent and versatile strategy for constructing the this compound backbone is the oxidative cyclization of 2'-hydroxychalcones.[3][4] These precursors are readily accessible through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025).[5]
Claisen-Schmidt Condensation for 2'-Hydroxychalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed aldol (B89426) condensation followed by dehydration, which efficiently yields the α,β-unsaturated ketone system of the chalcone.[5]
Reaction Pathway:
Caption: General workflow for Claisen-Schmidt condensation.
Experimental Protocol: Optimized Synthesis of 2'-Hydroxychalcone [5][6]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 50 mL of isopropyl alcohol (IPA).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. While stirring, slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (B78521) (NaOH).
-
Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% hydrochloric acid (HCl) until the pH is acidic.
-
Purification: Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from ethanol.
| Reactants | Catalyst/Solvent | Reaction Time | Yield (%) |
| 2'-hydroxyacetophenone, Benzaldehyde | NaOH / IPA | 4 h | Optimized |
| 2'-hydroxyacetophenone, 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 |
| 2'-hydroxyacetophenone, 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 |
Table 1: Quantitative data for the synthesis of various 2'-hydroxychalcone derivatives.[5]
Oxidative Cyclization of 2'-Hydroxychalcones to Flavones
Once the 2'-hydroxychalcone is synthesized, the this compound ring is formed through an oxidative cyclization reaction. Various oxidizing agents can be employed for this transformation.[7]
Reaction Pathway:
Caption: General workflow for the oxidative cyclization of 2'-hydroxychalcones.
Experimental Protocol: Synthesis of this compound using Sodium Tellurite (B1196480) [7]
-
Reaction Setup: In a round-bottom flask fitted with an air condenser and a calcium chloride guard tube, dissolve the 2'-hydroxychalcone in dimethylsulfoxide (DMSO).
-
Reagent Addition: Add sodium tellurite to the solution.
-
Reaction Conditions: Heat the reaction mixture at 130-140°C for one hour, ensuring anhydrous conditions.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration and recrystallize from aqueous methanol (B129727) to obtain the pure this compound. For the unsubstituted this compound, a yield of 80% has been reported.[7]
The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classic and reliable two-step method for the synthesis of flavones.[8] It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by an acid-catalyzed cyclodehydration to yield the this compound.[4][9]
Reaction Pathway:
Caption: Workflow for this compound synthesis via Baker-Venkataraman rearrangement.
Experimental Protocol: Synthesis of this compound [4]
Step 1: Preparation of 2-Benzoyloxyacetophenone
-
In a suitable flask, dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in pyridine (5 mL).
-
Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette and fit the flask with a calcium chloride drying tube.
-
Allow the exothermic reaction to stand for 20 minutes or until the heat evolution ceases.
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.
-
Collect the solid product by vacuum filtration, wash with ice-cold methanol (~5 mL) followed by water (~5 mL), and air-dry. The yield of crude product is typically 22-23 g. Recrystallization from methanol yields 19-20 g (79-83%) of pure product.
Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane
-
Dissolve 2-benzoyloxyacetophenone (2.40 g, 10 mmol) in pyridine (8 mL) in a 50 mL beaker and heat to 50°C.
-
Add crushed potassium hydroxide (KOH) pellets (~0.85 g) and stir the mixture. A yellow precipitate of the potassium salt should form.
-
Cool the mixture to room temperature and carefully add 15 mL of 10% aqueous acetic acid.
-
Collect the resulting solid product by suction filtration and dry. This crude 1,3-diketone can be used directly in the next step.
Step 3: Acid-Catalyzed Cyclization to this compound
-
In a 100 mL round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from the previous step in 25 mL of glacial acetic acid.
-
With stirring, add 1 mL of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.
-
Pour the hot reaction mixture onto crushed ice (~130 g) with stirring.
-
After the ice melts completely, collect the crude this compound product by vacuum filtration and wash with water until the filtrate is no longer acidic. The yield of the final product is 14.5–15 g (94–97%). The overall yield of this compound based on o-hydroxyacetophenone is 59–68%.
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1. Esterification | 2-Hydroxyacetophenone | Benzoyl chloride, Pyridine | 2-Benzoyloxyacetophenone | 79-83 |
| 2. Rearrangement | 2-Benzoyloxyacetophenone | KOH, Pyridine | o-Hydroxydibenzoylmethane | - |
| 3. Cyclization | o-Hydroxydibenzoylmethane | H₂SO₄, Acetic Acid | This compound | 94-97 |
Table 2: Quantitative data for the three-step synthesis of this compound via the Baker-Venkataraman rearrangement.
The Allan-Robinson Reaction
The Allan-Robinson reaction is a classical method for the synthesis of flavones and isoflavones, involving the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the sodium salt of the corresponding aromatic acid.[7]
Reaction Pathway:
Caption: General workflow for the Allan-Robinson reaction.
Experimental Protocol: Synthesis of 3,5,7-Trimethoxythis compound
-
Reaction Setup: A mixture of 2-hydroxy-4,6-dimethoxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (B1203000) (1 equivalent) is heated at 180-200°C for 4-6 hours.
-
Hydrolysis: The reaction mixture is allowed to cool and then treated with a 10% aqueous solution of sodium hydroxide and refluxed for 30 minutes to hydrolyze the excess anhydride.
-
Work-up: After cooling, the solution is filtered. The filtrate is acidified with dilute hydrochloric acid to precipitate the crude this compound.
-
Purification: The precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
The Auwers Synthesis
The Auwers synthesis is a method for the formation of flavonols (3-hydroxyflavones).[3] The process begins with an acid-catalyzed aldol condensation to form an o-hydroxychalcone from a coumarone. This is followed by bromination of the alkene and subsequent rearrangement with a base to yield the flavonol.[3]
Reaction Pathway:
Caption: General workflow for the Auwers synthesis of flavonols.
Experimental Protocol: General Procedure
Detailed, quantitative protocols for the Auwers synthesis are less commonly reported in modern literature. However, the general steps are as follows:
-
Step 1: Synthesis of the o-Hydroxychalcone: An acid-catalyzed aldol condensation is carried out between a benzofuran-3(2H)-one (a coumarone derivative) and a substituted benzaldehyde.
-
Step 2: Bromination: The resulting o-hydroxychalcone is treated with bromine to form a dibromo-adduct across the double bond.
-
Step 3: Rearrangement to Flavonol: The dibromo-adduct is then treated with a base, such as potassium hydroxide, which induces a rearrangement to form the final flavonol product.
Conclusion
The synthetic routes outlined in this guide—the Baker-Venkataraman Rearrangement, the Allan-Robinson Reaction, the Auwers Synthesis, and the synthesis via oxidative cyclization of 2'-hydroxychalcones—represent the foundational methods for constructing the this compound backbone. Each method offers distinct advantages and is suited to different starting materials and desired substitution patterns on the final this compound molecule. A thorough understanding of these classical transformations, coupled with the provided experimental protocols and quantitative data, will empower researchers, scientists, and drug development professionals to efficiently synthesize a wide range of this compound derivatives for further investigation and application. The accompanying diagrams provide clear visual aids to the reaction pathways and experimental workflows, facilitating a deeper comprehension of these essential synthetic strategies.
References
- 1. Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 2. Auwers synthesis - Wikipedia [en.wikipedia.org]
- 3. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ir.library.nitw.ac.in:8080 [ir.library.nitw.ac.in:8080]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Auwers_synthesis [chemeurope.com]
- 9. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying Flavone Derivatives in Plant Extracts
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core methodologies for the extraction, identification, and quantification of flavone derivatives from plant materials. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of workflows and biological pathways to facilitate understanding and application in a research and development setting.
Introduction to this compound Derivatives
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, playing crucial roles in growth, reproduction, and defense against environmental stressors.[1] Among these, flavones, characterized by a C6-C3-C6 backbone, are of significant interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2] They are known to modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, making them promising candidates for drug development.[3][4] The accurate identification and quantification of these compounds in plant extracts are paramount for harnessing their therapeutic potential.
Extraction of this compound Derivatives from Plant Material
The initial and most critical step in the analysis of this compound derivatives is their efficient extraction from the plant matrix. The choice of method depends on the stability of the target compounds, the solvent used, and the desired scale of extraction.[5]
Experimental Protocols for Extraction
a) Soxhlet Extraction: Soxhlet extraction is a classic and exhaustive method that utilizes continuous solvent cycling.[6] While highly efficient, it may not be suitable for thermolabile compounds due to prolonged exposure to heat.[5]
-
Protocol:
-
Place 2 grams of dried, powdered plant material into a cellulose (B213188) thimble.[7]
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with a suitable solvent, such as 80% methanol (B129727) or 60% ethanol.[1][8]
-
Heat the flask to initiate solvent vaporization. The solvent vapor travels to the condenser, liquefies, and drips into the chamber containing the plant material.
-
Once the solvent level reaches the siphon arm's overflow point, the extract is siphoned back into the distilling flask.
-
Continue this cycle for a predetermined period, typically ranging from 2 to 15 hours, to ensure exhaustive extraction.[1][7]
-
After extraction, concentrate the resulting solution using a rotary evaporator.[7]
-
b) Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds.[9] It is a rapid and efficient method that often results in higher yields compared to traditional techniques and can be performed at lower temperatures, preserving heat-sensitive molecules.[10][11]
-
Protocol:
-
Combine 2 grams of powdered plant material with 50 mL of solvent (e.g., 50-70% ethanol) in an Erlenmeyer flask.[7][12]
-
Place the flask in an ultrasonic bath.
-
Apply ultrasonic power (e.g., 300-400 W) for a specified duration (e.g., 30-50 minutes).[7][9]
-
Maintain a constant temperature during the process, if required.
-
Filter the extract to remove solid plant debris. The process can be repeated with fresh solvent to maximize yield.[7]
-
Analytical Techniques for Identification and Quantification
Following extraction, a combination of chromatographic and spectroscopic techniques is employed for the separation, identification, and quantification of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the analysis of flavonoids, offering high resolution and sensitivity for separating complex mixtures.[13][14]
-
Experimental Protocol for HPLC Analysis:
-
System: Agilent 1200 Series or similar.[12]
-
Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm) is commonly used.[12][13]
-
Mobile Phase: A gradient elution is typically employed, consisting of two solvents:
-
Gradient Program: A typical gradient might be: 0 min, 30% B; 20 min, 70% B; 22 min, 100% B; 30 min, 100% B.[12]
-
Detection: A Diode Array Detector (DAD) is used to monitor the eluent at specific wavelengths, typically around 280 nm and 350-370 nm for flavones.[12][17]
-
Quantification: External standards of known this compound derivatives (e.g., luteolin, apigenin, quercetin) are used to create calibration curves for quantitative analysis.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing definitive structural information and high sensitivity for identifying and quantifying compounds, even at trace levels.[16][18]
-
Experimental Protocol for LC-MS/MS Analysis:
-
LC System: An ultra-performance liquid chromatography (UPLC) system provides superior resolution and speed.[16] The separation conditions (column, mobile phase, gradient) are often similar to those used in HPLC.
-
Mass Spectrometer: A triple quadrupole (TQ-MS) or Quadrupole Time-of-Flight (QTOF-MS) instrument is commonly used.[16][19]
-
Ionization Source: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to acquire a broad range of flavonoid profiles.[16][20]
-
MS Parameters (Example):
-
Data Acquisition: Mass spectra are recorded over a mass-to-charge (m/z) range of 100–1000.[16] Identification is confirmed by comparing retention times and fragmentation patterns with authentic standards or spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the complete structural elucidation of novel or unknown this compound derivatives.[1][21] Techniques like 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMBC) provide detailed information about the carbon-hydrogen framework of the molecule.[22][23][24]
-
Methodology:
-
Sample Preparation: The purified this compound derivative is dissolved in a deuterated solvent, such as DMSO-d6, which is effective for a wide range of flavonoids.[21][25]
-
Data Acquisition: 1D (1H, 13C) and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).[26]
-
Structural Elucidation: The chemical shifts, coupling constants, and correlations observed in the spectra are used to piece together the molecule's structure, including the position of substituents on the this compound core and the nature of any attached glycosides.[24][27]
-
Quantitative Data of this compound Derivatives in Plant Extracts
The concentration of this compound derivatives can vary significantly depending on the plant species, part of the plant used, and geographical origin.[28] The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | This compound Derivative | Concentration (µg/g Dry Weight unless specified) | Reference |
| Urtica dioica (Nettle) | Leaves | Rutin | 2314.14 | [12] |
| Rosa canina (Rose) | Fruit | Rutin | 2585.95 | [12] |
| Vaccinium myrtillus (Bilberry) | Leaves | Rutin | 854.62 | [12] |
| Mentha piperita (Peppermint) | Leaves | Rutin | 952.54 | [12] |
| Taraxacum officinale (Dandelion) | Roots | Rutin | 268.95 | [12] |
| Lactuca indica | Leaves | Total Flavonoids | 48,010 (48.01 mg/g) | [11] |
| Camellia fascicularis | Leaves | Total Flavonoids | 47,650 (4.765%) | [29] |
| Pteris cretica | - | Total Flavonoids | 47,100 (4.71%) | [30] |
| Morus spp. 'Cheong Su' | Leaves | Total Flavonoids | 1297.9 (mg/100g) | [28] |
| Tomatoes (Cherry) | Fruit | Quercetin | 17 - 203 (µg/g Fresh Weight) | [31] |
| Onions | Bulb | Quercetin | 185 - 634 (µg/g Fresh Weight) | [31] |
| Lettuce 'Lollo Rosso' | Outer Leaves | Quercetin | 911 (µg/g Fresh Weight) | [31] |
| Celery | - | Apigenin | up to 191 (µg/g Fresh Weight) | [31] |
| Celery | - | Luteolin | up to 40 (µg/g Fresh Weight) | [31] |
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow
The logical flow from raw plant material to identified compound is a critical process for ensuring reproducibility and accuracy.
Biological Signaling Pathway
This compound derivatives often exert their biological effects by modulating intracellular signaling cascades. The MAPK pathway is a key regulator of cellular processes like inflammation, cell survival, and apoptosis, and is a common target of flavonoids.[32][[“]] Flavonoids can inhibit the phosphorylation of key kinases in this pathway, such as JNK, ERK, and p38, thereby suppressing inflammatory responses.[3]
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. UPLC-MS/MS analysis of flavones from plants and enzyme reaction products [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. iosrjournals.org [iosrjournals.org]
- 19. protocols.io [protocols.io]
- 20. lcms.cz [lcms.cz]
- 21. azolifesciences.com [azolifesciences.com]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. researchgate.net [researchgate.net]
- 24. ukm.my [ukm.my]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 33. consensus.app [consensus.app]
An In-depth Technical Guide to the Core Differences Between Flavones and Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide elucidates the fundamental distinctions between flavones and the broader class of flavonoids, focusing on chemical structure, physicochemical properties, analytical differentiation, and biological activity.
The Fundamental Difference: A Matter of Chemical Structure and Classification
Flavonoids are a large and diverse class of polyphenolic secondary metabolites found in plants.[1] Their basic structure is a fifteen-carbon skeleton (C6-C3-C6), which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic ring (C).[1][2]
Flavones are a major subclass of flavonoids. The defining structural features of a flavone are:
-
A double bond between the C2 and C3 positions in the C-ring.
-
The absence of a hydroxyl (-OH) group at the C3 position.[3]
In contrast, the broader term flavonoid encompasses multiple subclasses, each with unique structural modifications to the C-ring.[4][5] For example, flavonols , another major subclass, are structurally identical to flavones except they possess a hydroxyl group at the C3 position.[3][6] This single hydroxyl group dramatically alters the molecule's properties. Other major flavonoid subclasses include flavanones (saturated C2-C3 bond), flavanols (catechins), isoflavones (B-ring attached at C3), and anthocyanidins.[4][7]
The hierarchical relationship can be visualized as follows:
Comparative Physicochemical and Spectral Properties
The subtle structural differences between flavonoid subclasses lead to significant variations in their physicochemical properties, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.[8] The presence or absence of the 3-hydroxyl group, in particular, affects polarity, hydrogen bonding capacity, and metal chelation, influencing properties like solubility and antioxidant potential.[9][10]
All flavones and flavonols exhibit two characteristic absorption bands in their UV-Vis spectra. Band I (300-390 nm) is associated with the B-ring (cinnamoyl system), while Band II (240-280 nm) corresponds to the A-ring (benzoyl system).[11] The exact λmax is highly dependent on the substitution pattern.
| Property | This compound (Apigenin) | Flavonol (Quercetin) | Flavanone (Naringenin) | Isothis compound (Genistein) | Key Difference Reference |
| Molecular Formula | C₁₅H₁₀O₅ | C₁₅H₁₀O₇ | C₁₅H₁₂O₅ | C₁₅H₁₀O₅ | Varies by hydroxylation |
| Molecular Weight ( g/mol ) | 270.24 | 302.24 | 272.25 | 270.24 | Varies by structure |
| UV λmax Band I (in MeOH) | ~336 nm | ~372 nm | ~288 nm | ~262 nm | Position indicates conjugation[12][13] |
| UV λmax Band II (in MeOH) | ~267 nm | ~257 nm | ~288 nm | ~262 nm | [12][13] |
| Bioavailability | Moderate | Generally lower than flavones | High | Highest among subclasses | [14][15][16] |
Note: Values are for the aglycone form and can vary slightly based on the solvent and experimental conditions.
Analytical Methodologies for Differentiation
Distinguishing between flavones and other flavonoids is a routine requirement in natural product chemistry and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectroscopy is the most common and powerful technique.[17][18]
This protocol provides a general method for separating common flavonoids from a plant extract.
Objective: To separate and identify flavones (e.g., apigenin) and flavonols (e.g., quercetin) in a hydrolyzed plant extract.
1. Sample Preparation (Acid Hydrolysis):
- Weigh 1.0 g of finely ground, dried plant material.
- Add 50 mL of methanol (B129727) containing 1.2 M HCl.
- Reflux the mixture at 90°C for 2 hours to hydrolyze flavonoid glycosides to their aglycone forms.
- Cool the mixture and filter through a 0.45 µm syringe filter prior to injection.[19]
2. HPLC Instrumentation and Conditions:
- System: HPLC with a Diode Array Detector (DAD) or UV-Vis Detector.[18]
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18][20]
- Mobile Phase: A gradient elution is typically used for complex mixtures.[17]
- Solvent A: Water with 0.5% Phosphoric Acid (or 0.2% Formic Acid).[20]
- Solvent B: Methanol or Acetonitrile.[21]
- Gradient Program:
- 0-5 min: 10% B
- 5-30 min: Linear gradient from 10% to 70% B
- 30-35 min: Hold at 70% B
- 35-40 min: Return to 10% B and equilibrate.
- Flow Rate: 1.0 mL/min.[17][21]
- Column Temperature: 30°C.
- Detection Wavelengths: Monitor at 280 nm, 340 nm, and 370 nm. Flavones show strong absorbance around 340 nm, while flavonols are typically maximal around 370 nm.[22]
- Injection Volume: 20 µL.[20]
3. Identification:
- Compare the retention times and UV-Vis spectra of the peaks in the sample chromatogram with those of authentic standards (e.g., pure apigenin, quercetin) run under the same conditions.[20]
This technique helps determine the position of free hydroxyl groups on the flavonoid skeleton, aiding in subclass identification.
Objective: To differentiate a this compound from a flavonol based on spectral shifts.
1. Stock Solution: Prepare a ~0.1 mg/mL solution of the purified flavonoid in methanol.
2. Spectral Acquisition:
- Record the UV-Vis spectrum (200-500 nm) of the stock solution ("MeOH").
- To the cuvette, add 2-3 drops of 5% Anhydrous Aluminum Chloride (AlCl₃) in methanol, mix, and record the spectrum immediately ("AlCl₃").
- To the AlCl₃ cuvette, add 2-3 drops of concentrated HCl, mix, and record the spectrum ("AlCl₃+HCl").[11]
3. Interpretation:
Flavones (with 5-OH): Adding AlCl₃ causes a large bathochromic (red) shift in Band I (30-55 nm) due to chelation with the 5-OH group and the 4-keto group. This shift remains stable after adding HCl.[11]
Flavonols (with 3-OH and 5-OH): Adding AlCl₃ causes an even larger bathochromic shift in Band I (50-60 nm) due to chelation with both the 5-OH and the 3-OH groups.[11] Critically, the addition of HCl will decompose the acid-labile complex at the 3-OH and ortho-hydroxyl groups, causing a hypsochromic (blue) shift relative to the AlCl₃ spectrum, which is diagnostic for a 3-hydroxyl group.[12]
Figure 2. General workflow for flavonoid analysis. Differential Biological Activities and Signaling Pathways
The structural differences between flavones and other flavonoids directly impact their interaction with biological targets, leading to distinct pharmacological profiles. For example, the 3-OH group in flavonols like quercetin can significantly influence their ability to inhibit certain kinases or scavenge radicals compared to flavones like apigenin.[10][23]
A key signaling pathway modulated by many flavonoids is the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of inflammation. Both apigenin (a this compound) and quercetin (a flavonol) are known to inhibit this pathway, but their precise mechanisms can differ.[23]
-
Apigenin: Has been shown to suppress NF-κB activation by inhibiting the degradation of its inhibitor, IκBα. It can also interfere with the activation of upstream kinases like IKK (IκB kinase).[23]
-
Quercetin: Also inhibits NF-κB activation. Its potent antioxidant activity helps reduce the reactive oxygen species (ROS) that can trigger the pathway. Furthermore, quercetin can directly inhibit upstream signaling components like PI3K/Akt, which often leads to NF-κB activation.[23]
Conclusion
While "flavonoid" is the broad classification for a C6-C3-C6 polyphenolic structure, "this compound" refers to a specific subclass defined by a C2=C3 double bond and the absence of a 3-hydroxyl group. This seemingly minor structural distinction imparts significant differences in physicochemical properties, spectral characteristics, and biological activities. For researchers in pharmacology and drug development, understanding these nuances is paramount for the accurate identification, characterization, and application of these potent natural compounds.
References
- 1. Flavonoid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pediaa.com [pediaa.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medwinpublishers.com [medwinpublishers.com]
- 12. nepjol.info [nepjol.info]
- 13. nveo.org [nveo.org]
- 14. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 15. vup.sk [vup.sk]
- 16. Bioaccessibility of Flavones, Flavanones, and Flavonols from Vegetable Foods and Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijprajournal.com [ijprajournal.com]
- 18. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. phytopharmajournal.com [phytopharmajournal.com]
- 22. phcog.com [phcog.com]
- 23. pharma.researchfloor.org [pharma.researchfloor.org]
The Multifaceted Antioxidant Mechanisms of Flavones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavones, a prominent subclass of flavonoids, are polyphenolic compounds widely distributed in the plant kingdom. Renowned for their potent antioxidant properties, they play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides an in-depth exploration of the core mechanisms through which flavones exert their antioxidant effects. We delve into their direct radical scavenging activities, their ability to chelate transition metals, and their intricate interactions with cellular signaling pathways, particularly the Nrf2-ARE axis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Core Mechanisms of Antioxidant Action
Flavones employ a multi-pronged approach to combat oxidative stress, which can be broadly categorized into direct and indirect mechanisms.
Direct Antioxidant Mechanisms
Direct mechanisms involve the immediate neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through chemical reactions.
The primary direct antioxidant action of flavones is their ability to scavenge free radicals. This process predominantly occurs via hydrogen atom transfer (HAT) , where a hydrogen atom from a hydroxyl group (-OH) on the flavone structure is donated to a free radical, thereby stabilizing it.[1][2] The resulting this compound radical is relatively stable due to the delocalization of the unpaired electron across the aromatic rings, a process enhanced by specific structural features.[2][3]
Key structural features that enhance the radical scavenging activity of flavones include:
-
The ortho-dihydroxy (catechol) group in the B-ring: This configuration is a major determinant of high antioxidant capacity.[3][4][5]
-
A 2,3-double bond in the C-ring: This feature, in conjunction with a 4-oxo group, facilitates electron delocalization.[5][6]
-
Hydroxyl groups at the 3 and 5 positions: These groups also contribute to the overall antioxidant potential.[1][5]
Flavones can chelate transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺).[7][8][9] By binding to these metals, flavones prevent their participation in Fenton-like reactions, which are significant sources of highly reactive hydroxyl radicals (•OH).[10][11] The primary chelation sites in the this compound structure are between the 5-hydroxyl and 4-oxo groups, and the catechol group in the B-ring.[8][9]
Indirect Antioxidant Mechanisms
Indirect mechanisms involve the modulation of cellular processes to bolster the endogenous antioxidant defense system and suppress the production of pro-oxidants.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation.[13] Flavones can activate the Nrf2 pathway through several mechanisms:
-
Dissociation of the Nrf2-Keap1 complex: Flavones can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[12][13] This can occur through PKC-mediated phosphorylation of Nrf2 or p62-mediated autophagic degradation of Keap1.[12][13]
-
Regulation of Nrf2 nuclear translocation: Kinases such as AMP-activated protein kinase (AMPK) and mitogen-activated protein kinases (MAPKs) can be modulated by flavones to promote Nrf2's movement into the nucleus.[12][13]
-
Inhibition of Nrf2 degradation: Flavones can interfere with the ubiquitination and degradation of Nrf2, for instance, through the PI3K/AKT/GSK3β signaling axis.[12][13]
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of phase II detoxifying and antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and superoxide (B77818) dismutase (SOD).[14][15]
Flavones have been shown to inhibit the activity of several enzymes that contribute to the production of ROS.[16][17][18] A key target is xanthine oxidase (XO) , an enzyme that generates superoxide radicals.[16][17] By inhibiting XO, flavones can significantly reduce the cellular load of this primary ROS. Other enzymes inhibited by flavones include cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes that can lead to increased oxidative stress.[16][19]
Structure-Activity Relationship of Antioxidant Flavones
The antioxidant efficacy of a this compound is intricately linked to its chemical structure. The following table summarizes the key structural features and their impact on antioxidant activity.
| Structural Feature | Impact on Antioxidant Activity | References |
| B-Ring Hydroxylation | The presence of an ortho-dihydroxy (catechol) group at the 3' and 4' positions is a primary determinant of high radical scavenging activity. A greater number of hydroxyl groups generally increases activity. | [1][3][4][5] |
| C-Ring Unsaturation | A double bond between carbons 2 and 3, in conjugation with the 4-oxo group, enhances electron delocalization and stabilizes the this compound radical, thereby increasing antioxidant potential. | [5][6][20] |
| C-Ring Hydroxylation | A hydroxyl group at the 3-position further enhances radical scavenging activity. | [1][3][5] |
| A-Ring Hydroxylation | A hydroxyl group at the 5-position can contribute to metal chelation. | [1][8] |
| Glycosylation | The presence of a glycoside moiety generally reduces the antioxidant activity of flavones. | [1] |
| Methoxylation | Substitution of hydroxyl groups with methoxy (B1213986) groups diminishes antioxidant activity. | [7] |
Quantitative Antioxidant Activity of Common Flavones
The antioxidant capacity of flavones is often quantified using various in vitro assays, with results typically expressed as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC). Lower IC50 values indicate higher antioxidant activity.
| This compound | Assay | IC50 (µg/mL) | Reference |
| Luteolin | DPPH | - | [14] |
| Apigenin | DPPH | - | [14] |
| Quercetin | DPPH | - | [21] |
| Rutin | DPPH | - | [21] |
| Kaempferol | DPPH | - | [22] |
| Myricetin | DPPH | - | [14] |
Note: Specific IC50 values can vary significantly depending on the precise experimental conditions. The references provided contain further details on the methodologies used.
Experimental Protocols for Key Antioxidant Assays
A variety of standardized methods are employed to assess the antioxidant capacity of flavones. Below are detailed protocols for two of the most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[23]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.[23][24]
-
Sample Preparation: Dissolve the this compound of interest in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.
-
Reaction: Add a small volume of the this compound solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 180 µL) in a 96-well plate or cuvette.[24]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[23][24]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[23][24]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.[24]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the this compound and calculating the concentration required to inhibit 50% of the DPPH radicals.[25]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.[26]
Methodology:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[24][26]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[26]
-
Sample Preparation: Prepare a series of concentrations of the this compound in a suitable solvent.
-
Reaction: Add a small volume of the this compound solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).[24]
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).[26]
-
Measurement: Measure the absorbance at 734 nm.[26]
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the this compound to that of Trolox, a water-soluble vitamin E analog.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Direct radical scavenging by a this compound via hydrogen atom transfer.
References
- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of flavonoids with iron and copper ions: a mechanism for their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 10. Iron Complexes of Flavonoids-Antioxidant Capacity and Beyond [mdpi.com]
- 11. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation | PLOS One [journals.plos.org]
- 12. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - ProQuest [proquest.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant Capacities of Flavones and Benefits in Oxidative-Stre...: Ingenta Connect [ingentaconnect.com]
- 18. naturalequineessentials.com [naturalequineessentials.com]
- 19. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavones’ and Flavonols’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. 2.8. Antioxidant activities [bio-protocol.org]
- 25. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
The Therapeutic Promise of Flavones: A Technical Guide for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Flavones, a significant subclass of flavonoids, are polyphenolic secondary metabolites ubiquitously found in a variety of plants, fruits, and vegetables. Characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration, these compounds have garnered substantial interest within the scientific community for their diverse and potent pharmacological activities. Extensive preclinical research has illuminated their potential as therapeutic agents in a range of human diseases, primarily attributed to their antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This technical guide provides an in-depth exploration of the therapeutic applications of flavones, focusing on their mechanisms of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for their evaluation. Furthermore, this guide presents visual representations of key signaling pathways modulated by flavones to facilitate a deeper understanding of their molecular interactions.
Introduction: The Chemical Landscape and Therapeutic Potential of Flavones
Flavonoids are broadly classified into several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. Flavones, such as apigenin (B1666066) and luteolin (B72000), are distinguished by the presence of a double bond between C2 and C3 and a ketone group at C4 of the C ring. This structural feature is crucial for their biological activity. The therapeutic potential of flavones is vast, with evidence suggesting their efficacy in mitigating the pathology of chronic diseases.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of critical cellular signaling pathways that are dysregulated in disease states.[3]
Anticancer Applications of Flavones
Flavones have demonstrated significant anticancer effects across a variety of cancer cell lines.[4] Their primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and invasion.[5][6] Flavones exert these effects by modulating key signaling pathways that are often hyperactivated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.[5]
Quantitative Data: In Vitro Cytotoxicity of Select Flavones
The cytotoxic effects of flavones are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for apigenin and luteolin in various cancer cell lines.
Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | [7] |
| ACHN | Renal Cell Carcinoma | 50.40 | 24 | [7] |
| NC65 | Renal Cell Carcinoma | 23.34 | 24 | [7] |
| Primary RCC Cells (Patient 1) | Renal Cell Carcinoma | 73.02 | 24 | [7] |
| Primary RCC Cells (Patient 2) | Renal Cell Carcinoma | 43.74 | 24 | [7] |
| Primary RCC Cells (Patient 3) | Renal Cell Carcinoma | 35.63 | 24 | [7] |
| Primary RCC Cells (Patient 4) | Renal Cell Carcinoma | 26.80 | 24 | [7] |
| Primary RCC Cells (Patient 5) | Renal Cell Carcinoma | 53.51 | 24 | [7] |
| HL60 | Leukemia | 30 | 24 | [8] |
| K562 | Leukemia | >100 | 24 | [8] |
| TF1 | Leukemia | >100 | 24 | [8] |
| HT29 | Colorectal Cancer | >50 | 48 | [9] |
| MCF-7 | Breast Cancer | 2.30 | 24 | [10] |
| MDA-MB-231 | Breast Cancer | 4.07 | 24 | [10] |
| HeLa | Cervical Cancer | 35.89 | Not Specified | [11] |
Table 2: IC50 Values of Luteolin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GLC4 | Lung Cancer | 40.9 | [4] |
| Mouse Kidney Mesangial Cells | Not Applicable (Proliferation Inhibition) | 1.5 | [4] |
| RdRp (Enzyme Inhibition) | Not Applicable (Antiviral) | 4.6 | [12] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Flavone stock solution (e.g., apigenin, luteolin) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in a serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Note on Assay Interference: Some flavonoids have been shown to directly reduce MTT to formazan in a cell-free system, which can lead to an overestimation of cell viability. It is recommended to run a parallel assay, such as the sulforhodamine B (SRB) assay, to validate the results.[16]
Anti-inflammatory Properties of Flavones
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Flavones, particularly luteolin, have demonstrated potent anti-inflammatory effects.[17] They exert these effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18] This is achieved through the downregulation of key inflammatory signaling pathways, most notably the NF-κB and MAPK pathways.[18]
Experimental Protocol: Measurement of TNF-α Inhibition
The inhibition of TNF-α production by flavones can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is based on the stimulation of macrophages with lipopolysaccharide (LPS) to induce TNF-α production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, MH-S)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Plating: Culture macrophages in complete medium and seed them into a 96-well plate at an appropriate density. Allow the cells to adhere overnight.
-
Pre-treatment with Flavones: Pre-treat the cells with various concentrations of the this compound for 1-2 hours before LPS stimulation. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce TNF-α production.
-
Sample Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA Assay: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample and determine the percentage of inhibition for each this compound concentration compared to the LPS-stimulated control.
Antioxidant Activity of Flavones
Flavones are potent antioxidants that can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in cellular damage and aging.[1] Their antioxidant capacity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals.[19]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[20]
Materials:
-
DPPH solution (e.g., 100 µmol/L in ethanol (B145695) or methanol)
-
This compound stock solution
-
Ethanol or methanol
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, mix a freshly prepared DPPH solution with various concentrations of the this compound solution.[21]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at 515-517 nm against a blank (DPPH solution without the this compound).[20][21]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[22]
Neuroprotective, Cardiovascular, and Antiviral Applications
Beyond their anticancer and anti-inflammatory roles, flavones have shown promise in other therapeutic areas:
-
Neuroprotection: Flavones can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[23]
-
Cardiovascular Health: Flavones may improve cardiovascular health by reducing inflammation, inhibiting platelet aggregation, and improving endothelial function.[24]
-
Antiviral Activity: Certain flavones have demonstrated the ability to inhibit the replication of various viruses, including herpes simplex virus and enteroviruses, by targeting viral enzymes and proteins.[25]
Key Signaling Pathways Modulated by Flavones
The therapeutic effects of flavones are largely mediated by their interaction with and modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[26][27] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavones can inhibit this pathway at multiple points, thereby reducing inflammation.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Investigating Luteolin for Inflammatory Disease Cutbacks [eureka.patsnap.com]
- 3. Pharmacokinetic study of luteolin, apigenin, chrysoeriol and diosmetin after oral administration of Flos Chrysanthemi extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. journaljpri.com [journaljpri.com]
- 17. researchgate.net [researchgate.net]
- 18. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Flavonoid Contents and Free Radical Scavenging Activity of Extracts from Leaves, Stems, Rachis and Roots of Dryopteris erythrosora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iomcworld.com [iomcworld.com]
- 23. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. NF-κB - Wikipedia [en.wikipedia.org]
In Vitro Anti-inflammatory Effects of Flavones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavones, a major subclass of flavonoids, are polyphenolic compounds ubiquitously found in fruits, vegetables, and medicinal herbs.[1] These natural products have garnered significant attention in drug discovery for their diverse pharmacological activities, including potent anti-inflammatory properties.[2] In vitro studies have demonstrated that flavones can modulate key signaling pathways and inhibit the production of pro-inflammatory mediators, making them promising candidates for the development of novel anti-inflammatory therapeutics.[3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of common flavones, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Core Signaling Pathways in Inflammation Modulated by Flavones
Flavones exert their anti-inflammatory effects by targeting several key intracellular signaling cascades that regulate the expression of pro-inflammatory genes. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[2] In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[4] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[5] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2).[1] Flavones, such as apigenin (B1666066), have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[6][7]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of serine/threonine protein kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[8] LPS stimulation leads to the phosphorylation and activation of these MAPKs.[8] Activated MAPKs, in turn, can activate transcription factors like activator protein-1 (AP-1), which collaborates with NF-κB to drive the expression of pro-inflammatory genes.[9] Several flavones have been shown to suppress the phosphorylation of JNK, p38, and ERK, thereby attenuating the inflammatory response.[8][10]
Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway
The JAK-STAT pathway is a crucial signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent activation of target gene transcription. Dysregulation of this pathway is implicated in numerous inflammatory diseases. Flavonoids have been reported to inhibit the abnormal activation of the JAK-STAT pathway, contributing to their anti-inflammatory effects.
Quantitative Data on In Vitro Anti-inflammatory Effects of Flavones
The following tables summarize the quantitative data on the inhibitory effects of selected flavones on various inflammatory mediators and enzymes. This data allows for a direct comparison of the potency of these compounds in different in vitro assay systems.
Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines by Flavones
| This compound | Cell Line | Stimulant | Mediator | IC50 / % Inhibition | Reference(s) |
| Apigenin | RAW 264.7 | LPS | NO | IC50 < 15 µM | [6] |
| RAW 264.7 | LPS | TNF-α | Significant decrease at 30 µM | [11] | |
| RAW 264.7 | LPS | IL-6 | Significant decrease at 30 µM | [11] | |
| RAW 264.7 | LPS | IL-1β | Significant decrease at 30 µM | [11] | |
| hPDL Cells | LPS/Nicotine | IL-1β, IL-6, TNF-α, IL-12 | Significant decrease at 10-40 µM | [12] | |
| Luteolin | BV-2 Microglia | LPS | IL-6 | Significant inhibition at 20 µM | [9] |
| RAW 264.7 | LPS | TNF-α | Significant inhibition | [9] | |
| Human Monocytes | High Glucose | IL-6, TNF-α | Significant reduction at 3-10 µM | [13] | |
| Kaempferol | RAW 264.7 | LPS | NO | IC50 < 15 µM | [6] |
| Quercetin | Human Whole Blood | LPS | IL-1β, IL-6, IFN-γ, TNF-α | Effective inhibition at 25 µM | [13] |
IC50: The half maximal inhibitory concentration. LPS: Lipopolysaccharide. hPDL: Human Periodontal Ligament.
Table 2: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes by Flavones
| This compound | Enzyme | Assay System | IC50 / % Inhibition | Reference(s) |
| Apigenin | COX-2 | LPS-activated RAW 264.7 | IC50 < 15 µM (transcriptional activation) | [6] |
| Kaempferol | COX-2 | LPS-activated RAW 264.7 | IC50 < 15 µM (transcriptional activation) | [6] |
| Genistein | COX-2 | LPS-activated RAW 264.7 | IC50 < 15 µM (transcriptional activation) | [6] |
| Columbin | COX-1 | In vitro biochemical | 18.8 ± 1.5 % at 100 µM | [1] |
| Columbin | COX-2 | In vitro biochemical | 63.7 ± 6.4 % at 100 µM | [1] |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable in vitro evaluation of the anti-inflammatory properties of flavones. Below are methodologies for key experiments.
Experimental Workflow
A typical workflow for screening the in vitro anti-inflammatory activity of flavones involves cell culture, treatment with the test compound, stimulation of an inflammatory response, and subsequent measurement of inflammatory markers.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.[1]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Treatment: Pre-treat the cells with various concentrations of the test this compound (dissolved in a suitable solvent like DMSO) for 1 hour.[1]
-
Stimulation: Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified period (e.g., 24 hours for NO and cytokine assays).[1]
Nitric Oxide (NO) Quantification (Griess Assay)
This assay measures nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.[1][8]
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[1][14]
-
Standard Curve: Prepare a standard curve of sodium nitrite (NaNO₂) in the range of 0-100 µM using the cell culture medium.[1]
-
Griess Reaction:
-
Add 50 µL of supernatant or standard to a new 96-well plate.[14]
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[1][14]
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[1][14]
-
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.[1][14] The concentration of nitrite is determined by comparison with the standard curve.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific cytokines like TNF-α and IL-6 in cell culture supernatants.[15]
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate overnight at 4°C.[15]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.[15]
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 1.5-2 hours at 37°C or room temperature.[7][10]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.[15]
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-60 minutes at 37°C.[10]
-
Substrate: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[16]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., H₂SO₄).[15]
-
Measurement: Measure the absorbance at 450 nm. The cytokine concentration is calculated from the standard curve.[16]
COX-2 and 5-LOX Enzyme Inhibition Assays
These assays measure the ability of a compound to directly inhibit the activity of pro-inflammatory enzymes. Commercially available fluorometric or colorimetric kits are often used.[17][18]
General Protocol (Fluorometric Kit): [17]
-
Reagent Preparation: Prepare assay buffer, probe, cofactor, and enzyme solutions as per the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, enzyme (e.g., human recombinant COX-2 or 5-LOX), and the test this compound at various concentrations. Include an enzyme control (no inhibitor) and an inhibitor control (a known inhibitor like Celecoxib for COX-2 or Zileuton for 5-LOX).[17]
-
Incubation: Incubate the plate at the recommended temperature (e.g., 25°C or room temperature) for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid for COX assays).[17]
-
Measurement: Immediately measure the fluorescence in kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for some COX-2 assays) for 5-20 minutes.[17]
-
Calculation: The rate of the reaction (slope of the linear portion of the kinetic curve) is calculated. The percentage of inhibition is determined by comparing the slope of the test compound wells to the enzyme control wells. The IC50 value can then be calculated.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of IκBα, p65, and MAPKs, in cell lysates.[2][5]
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).[2]
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).[5]
Conclusion
Flavones represent a promising class of natural compounds with significant in vitro anti-inflammatory activity. Their ability to modulate critical inflammatory signaling pathways, including NF-κB, MAPKs, and JAK-STAT, and consequently inhibit the production of a wide range of inflammatory mediators, underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action of flavones and advance their development as novel anti-inflammatory agents. Standardized in vitro assays are fundamental to this process, enabling the effective screening and characterization of these potent natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. mdpi.com [mdpi.com]
- 9. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. forum.graphviz.org [forum.graphviz.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fn-test.com [fn-test.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
The Anticancer Potential of Natural Flavones: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Natural flavones, a subclass of flavonoids ubiquitously found in fruits, vegetables, and medicinal herbs, have emerged as promising candidates in oncology research. Extensive preclinical studies have demonstrated their potent anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis across a spectrum of cancer cell types. This technical guide provides an in-depth overview of the anticancer mechanisms of six prominent natural flavones: apigenin, acacetin (B1665396), baicalein (B1667712), luteolin (B72000), tangeretin (B192479), and wogonin. We present a comprehensive summary of their cytotoxic effects, detailed experimental protocols for key assays, and visual representations of the core signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Introduction
The quest for novel, effective, and less toxic anticancer agents has led to a significant focus on natural products. Flavones, characterized by a C6-C3-C6 backbone, have garnered considerable attention due to their pleiotropic effects on cancer cells.[1][2] These compounds have been shown to modulate a variety of cellular processes that are dysregulated in cancer, offering a multi-targeted approach to cancer therapy.[3][4] This guide delves into the molecular mechanisms underpinning the anticancer activities of selected natural flavones, providing quantitative data and detailed methodologies to facilitate further research and development in this promising field.
Quantitative Analysis of Anticancer Activity
The cytotoxic and antiproliferative effects of natural flavones have been extensively evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Cytotoxicity (IC50) Data
The following tables summarize the reported IC50 values for apigenin, luteolin, baicalein, tangeretin, wogonin, and acacetin in various cancer cell lines. These values highlight the differential sensitivity of cancer cells to these flavones.
| Table 1: IC50 Values of Apigenin in Human Cancer Cell Lines | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MDA-MB-453 | 59.44 (24h), 35.15 (72h)[5] |
| Melanoma | A375P | ~50 (24h)[6] |
| Melanoma | A375SM | ~50 (24h)[6] |
| Bladder Cancer | T24 | ~80 (24h)[7] |
| Table 2: IC50 Values of Luteolin in Human Cancer Cell Lines | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Cervical Cancer | HeLa | 20 (48h)[8] |
| Colon Cancer | LoVo | 66.70 (24h), 30.47 (72h)[9] |
| Breast Cancer | MDA-MB-231 | 41.917[10] |
| Various Cancers | Multiple | 3-50[11] |
| Esophageal Squamous Carcinoma | EC1, KYSE450 | 20-60[12] |
| Table 3: IC50 Values of Baicalein in Human Cancer Cell Lines | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Breast Cancer | MCF-7 | 51.06 (24h), 22.16 (48h), 13.98 (72h)[13] |
| Breast Cancer | MDA-MB-231 | 60.12 (24h), 27.98 (48h), 19.01 (72h)[13] |
| Breast Cancer | MCF-7 | 85.07[14] |
| Table 4: IC50 Values of Tangeretin in Human Cancer Cell Lines | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Prostate Cancer | LNCaP | ~65 (72h)[15] |
| Prostate Cancer | PC-3 | 75 (72h)[15] |
| Lung Cancer | A549 | 118.5[16] |
| Table 5: IC50 Values of Wogonin in Human Cancer Cell Lines | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Lung Cancer | A549 | ~18.17 µg/mL (48h)[17] |
| Breast Cancer | MCF-7 | ~85 (72h)[17] |
| Table 6: IC50 Values of Acacetin in Human Cancer Cell Lines | ||
| Cancer Type | Cell Line | IC50 (µM) |
| Prostate Cancer | DU145 | 20 (48h)[18] |
| Breast Cancer | MCF-7 | 26.4 (24h)[19] |
Induction of Apoptosis
A primary mechanism by which flavones exert their anticancer effects is through the induction of programmed cell death, or apoptosis.
| Table 7: Quantitative Analysis of Flavone-Induced Apoptosis | |||
| This compound | Cell Line | Treatment | Apoptotic Cells (%) |
| Apigenin | A375P | 50 µM (24h) | 40.3[6] |
| Apigenin | A375P | 100 µM (24h) | 59.6[6] |
| Apigenin | A375SM | 50 µM (24h) | 38.5[6] |
| Apigenin | A375SM | 100 µM (24h) | 47.5[6] |
| Apigenin | T24 | 80 µM (24h) | 22.2[7] |
| Apigenin | MDA-MB-453 | 35.15 µM (72h) | 53.4 (Early + Late)[5] |
| Luteolin | HeLa | 10 µM (48h) | 22.15 (Early + Late)[8] |
| Luteolin | HeLa | 20 µM (48h) | 29.5 (Early + Late)[8] |
| Acacetin | DU145 | 20 µM (24h) | 2.4[18] |
| Acacetin | DU145 | 20 µM (48h) | 4.0[18] |
Induction of Cell Cycle Arrest
Flavones can also inhibit cancer cell proliferation by inducing cell cycle arrest at various phases, thereby preventing cell division.
| Table 8: Quantitative Analysis of this compound-Induced Cell Cycle Arrest | |||
| This compound | Cell Line | Treatment | Effect |
| Apigenin | T24 | 80 µM (24h) | G2/M arrest[7] |
| Luteolin | HeLa | 20 µM (48h) | ~50% cells in Sub-G1[8] |
| Luteolin | LoVo | 30.47 µM (72h) | G2/M arrest[9] |
| Luteolin | MDA-MB-231 | 30 µM (24h) | S phase arrest (1.21-fold increase)[10] |
| Baicalein | Multiple | - | G1 and S phase arrest[20] |
| Wogonin | HeLa | 90 µM (24h) | G1 phase arrest[1] |
| Tangeretin | MDA-MB-435, MCF-7, HT-29 | - | G1 arrest[21] |
Core Signaling Pathways Modulated by Natural Flavones
Natural flavones exert their anticancer effects by modulating a complex network of intracellular signaling pathways that are critical for cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Several flavones, including tangeretin and baicalein, have been shown to inhibit this pathway.[15][20] Tangeretin, for instance, significantly decreases the phosphorylation of Akt and mTOR in prostate cancer cells.[15] Specifically, treatment of PC-3 cells with 75 µM tangeretin resulted in an 82% reduction in phosphorylated Akt levels and an 85% reduction in phosphorylated mTOR levels.[15]
Apoptosis Pathway
Flavones induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Flavones such as baicalein have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[20][22] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[20] Acacetin has also been shown to induce the cleavage of caspase-3 and PARP, key events in the apoptotic cascade.[23][24]
Cell Cycle Regulation Pathway
Flavones can halt the proliferation of cancer cells by interfering with the cell cycle machinery. Wogonin, for example, induces G1 phase arrest by inhibiting the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1][25] The downregulation of these key cell cycle regulators prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the entry of cells into the S phase.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer properties of natural flavones.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound (e.g., 0, 10, 20, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase will have an intermediate fluorescence intensity.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
References
- 1. Wogonin induces G1 phase arrest through inhibiting Cdk4 and cyclin D1 concomitant with an elevation in p21Cip1 in human cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baicalein induces apoptosis and autophagy of breast cancer cells via inhibiting PI3K/AKT pathway in vivo and vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dietary flavonoid tangeretin induces reprogramming of epithelial to mesenchymal transition in prostate cancer cells by targeting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxythis compound and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acacetin-induced apoptosis of human breast cancer MCF-7 cells involves caspase cascade, mitochondria-mediated death signaling and SAPK/JNK1/2-c-Jun activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Baicalein as Promising Anticancer Agent: A Comprehensive Analysis on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tangeretin and nobiletin induce G1 cell cycle arrest but not apoptosis in human breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Fascinating Effects of Baicalein on Cancer: A Review | MDPI [mdpi.com]
- 23. Acacetin Inhibits Cell Proliferation and Induces Apoptosis in Human Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acacetin induces apoptosis in human T cell leukemia Jurkat cells via activation of a caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Wogonin Induces Apoptosis and Reverses Sunitinib Resistance of Renal Cell Carcinoma Cells via Inhibiting CDK4-RB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of Novel Flavone Glycosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structure elucidation of novel flavone glycosides. Flavonoids, a diverse group of plant secondary metabolites, are of significant interest in drug discovery due to their wide range of biological activities. Their glycosidic forms, in particular, present unique challenges in structural analysis. This document outlines the key experimental protocols, data interpretation strategies, and visualization of workflows to aid researchers in this field.
Introduction
The structural elucidation of flavonoids and their glycosides is primarily accomplished using a combination of spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being the most powerful tools.[1][2] The general workflow involves isolation and purification of the compound, followed by determination of the aglycone structure, identification of the sugar moieties, localization of the glycosidic linkages, and determination of the interglycosidic linkages in cases of di- or oligosaccharides.
Isolation and Purification of this compound Glycosides
The initial step in structure elucidation is the isolation of the pure compound from the plant matrix. A general protocol for the extraction and isolation of this compound glycosides is presented below.
Experimental Protocol: Extraction and Isolation
-
Extraction:
-
Air-dried and powdered plant material is first defatted by maceration with a non-polar solvent like petroleum ether.[3][4]
-
The defatted material is then extracted with a polar solvent, typically 70-80% aqueous methanol (B129727) or ethanol, at room temperature or with heating.[3][5] Ultrasonic-assisted extraction can also be employed to improve efficiency.[6][7]
-
The crude extract is concentrated under reduced pressure.[4]
-
-
Fractionation:
-
The concentrated extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[4][8] Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.[8]
-
-
Purification:
-
The enriched fractions are subjected to various chromatographic techniques for the isolation of pure compounds. These techniques include:
-
Medium-Pressure Liquid Chromatography (MPLC): Often used for initial fractionation.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): An effective technique for separating polar compounds like flavonoid glycosides, as it minimizes irreversible adsorption.[6][8]
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): Used for the final purification of isolated compounds to achieve high purity.[8]
-
Column Chromatography: Performed on silica (B1680970) gel or other stationary phases with a gradient of solvents.[4]
-
-
Structure Determination of the Aglycone and Sugar Moieties
Once a pure compound is isolated, the next step is to determine the structure of the aglycone (the non-sugar part) and identify the attached sugar units. This is often achieved by a combination of hydrolytic methods and spectroscopic analysis.
3.1. Hydrolysis of the Glycosidic Bond
Hydrolysis cleaves the glycosidic bond, separating the aglycone from the sugar moiety. This can be achieved through acid or enzymatic hydrolysis.
Experimental Protocol: Acid Hydrolysis
-
Method 1 (Mild Conditions): The glycoside is refluxed with 1.2 M HCl in 50% aqueous methanol at 80°C for 2 hours. Ascorbic acid can be added as an antioxidant to prevent degradation of the aglycone.[9]
-
Method 2 (Moderate Conditions): The glycoside is treated with 2 M HCl at 60°C for 2 hours. This condition is reported to be efficient for flavonol glycosides without significant aglycone degradation.[10]
-
Method 3 (Harsh Conditions): Treatment with 6 M HCl at 80°C can lead to rapid and complete hydrolysis, but may also cause decomposition of the aglycone.[10]
-
Post-hydrolysis workup: After hydrolysis, the aglycone is typically extracted with an organic solvent like ethyl acetate, and the aqueous layer containing the sugar is neutralized and analyzed.
Experimental Protocol: Enzymatic Hydrolysis
Enzymatic hydrolysis offers higher specificity and milder reaction conditions compared to acid hydrolysis.
-
β-Glucosidase: Effective for the hydrolysis of O-glucosides. The reaction is typically carried out in a suitable buffer (e.g., pH 4.5-5.5) at 37°C.[10][11]
-
Naringinase: This enzyme complex possesses both α-L-rhamnosidase and β-D-glucosidase activities and is useful for hydrolyzing rutinose-containing glycosides.[12]
-
Snailase: A complex enzyme mixture that can hydrolyze a wide range of flavonoid glycosides. The reaction is typically performed at pH 5.5 and 37°C.[13]
-
Hesperidinase: Used for the hydrolysis of rutin, with the reaction products being analyzed by techniques like UHPLC/QTOF-MS.[14]
3.2. Spectroscopic Analysis
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the glycoside and the aglycone, and to deduce the structure of the sugar chain through fragmentation analysis.[2][15]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.[16]
-
Tandem Mass Spectrometry (MS/MS or MSn): Involves multiple stages of mass analysis to establish the fragmentation pattern.[16][17]
-
Cleavage of the O-glycosidic bond is a common fragmentation pathway, resulting in a neutral loss of the sugar moiety (e.g., 162 Da for hexose, 146 Da for deoxyhexose, 132 Da for pentose).[16][17]
-
The fragmentation pattern of the aglycone can provide information about its structure.[18]
-
For C-glycosides, characteristic cross-ring cleavages of the sugar moiety are observed.[19]
-
The position of glycosylation can sometimes be inferred from the relative abundance of fragment ions.[16]
-
Table 1: Common Neutral Losses in Mass Spectrometry of this compound Glycosides
| Neutral Loss (Da) | Corresponding Moiety | Reference |
| 162 | Hexose (e.g., glucose, galactose) | [16][17] |
| 146 | Deoxyhexose (e.g., rhamnose) | [16][17] |
| 132 | Pentose (e.g., arabinose, xylose) | [16][17] |
| 86 | Malonyl group | [16] |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structure elucidation of this compound glycosides, providing detailed information about the carbon-hydrogen framework.[20][21]
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information about the number and types of protons in the molecule. The chemical shifts (δ) and coupling constants (J) are indicative of the substitution pattern of the this compound skeleton and the nature of the sugar units.[20] Aromatic protons of the this compound aglycone typically resonate between δ 6.0 and 8.0 ppm.[20]
-
¹³C NMR: Shows the signals for all carbon atoms in the molecule, providing insights into the this compound skeleton and the sugar moieties.[20]
-
-
2D NMR: These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (¹H-¹H), helping to identify spin systems within the aglycone and sugar residues.[22]
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C), aiding in the assignment of carbon signals.[22]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds). This is a key technique for determining the point of glycosylation (by observing a correlation between the anomeric proton of the sugar and the carbon of the aglycone) and the interglycosidic linkages in oligosaccharides.[22]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be useful in determining the stereochemistry.[23]
-
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Glycoside
| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |
| Aglycone | ||
| 2 | 166.4 | |
| 3 | 103.9 | 6.61 (s) |
| 4 | 182.8 | |
| ... | ... | ... |
| Sugar | ||
| 1' | 104.5 | 5.05 (d, 7.5) |
| 2' | 74.2 | 3.50 (m) |
| ... | ... | ... |
Note: The data in this table is illustrative and based on general chemical shift ranges. Actual values will vary depending on the specific compound and solvent.[20]
Visualization of Workflows and Relationships
Graphical representations of experimental workflows and logical relationships can greatly aid in understanding the complex process of structure elucidation.
4.1. General Workflow for Structure Elucidation
Caption: General workflow for the isolation and structure elucidation of novel this compound glycosides.
4.2. Logic of 2D NMR Data Interpretation for Linkage Determination
Caption: Use of HMBC NMR to determine the glycosylation site on the aglycone.
Conclusion
The structure elucidation of novel this compound glycosides is a multi-step process that relies on the synergistic use of chromatographic separation techniques and advanced spectroscopic methods. A systematic approach, involving isolation, hydrolysis, and comprehensive analysis of MS and NMR data, is essential for the unambiguous determination of these complex natural products. The protocols and workflows outlined in this guide provide a robust framework for researchers engaged in the discovery and characterization of new flavonoid compounds for potential therapeutic applications.
References
- 1. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - Repository of the Academy's Library [real.mtak.hu]
- 2. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Isolation and Purification of this compound C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic Synthesis of the this compound Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Approach to the study of this compound di-C-glycosides by high performance liquid chromatography-tandem ion trap mass spectrometry and its application to characterization of flavonoid composition in Viola yedoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ukm.my [ukm.my]
- 21. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Verdant Vault: An In-Depth Technical Guide to the Biodiversity of Flavone-Producing Plants
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Flavones, a significant subclass of flavonoids, are ubiquitously distributed throughout the plant kingdom and play a crucial role in plant physiology, from pigmentation to defense mechanisms. Their potent antioxidant, anti-inflammatory, and anticancer properties have garnered substantial interest within the scientific and pharmaceutical communities, positioning them as promising candidates for novel drug development. This technical guide provides a comprehensive exploration of the biodiversity of flavone-producing plants, offering detailed insights into their taxonomic distribution, the quantitative analysis of their this compound content, and the intricate biochemical pathways governing their synthesis. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the discovery and utilization of these valuable natural compounds. We present detailed experimental protocols for the extraction, isolation, and quantification of flavones, alongside visual representations of key biosynthetic and regulatory pathways to facilitate a deeper understanding of this compound metabolism in plants.
Biodiversity and Distribution of this compound-Producing Plants
Flavones are widespread throughout the plant kingdom, with particularly high concentrations found in the leaves, flowers, and fruits of various plant families. The Lamiaceae (mint family), Asteraceae (daisy family), and Rutaceae (citrus family) are especially renowned for their rich this compound content.[1]
Key Plant Families and Representative Species
The following table summarizes prominent plant families known for their significant this compound production, along with representative species and the major flavones they contain.
| Plant Family | Representative Species | Common Name | Major Flavones Present |
| Apiaceae | Petroselinum crispum | Parsley | Apigenin (B1666066), Luteolin (B72000) |
| Apium graveolens | Celery | Apigenin, Luteolin | |
| Asteraceae | Matricaria chamomilla | Chamomile | Apigenin |
| Taraxacum officinale | Dandelion | Luteolin | |
| Lamiaceae | Mentha × piperita | Peppermint | Luteolin |
| Origanum vulgare | Oregano | Luteolin, Apigenin | |
| Thymus vulgaris | Thyme | Luteolin | |
| Scutellaria baicalensis | Baikal Skullcap | Baicalein, Wogonin | |
| Rutaceae | Citrus × sinensis | Sweet Orange | Nobiletin, Tangeretin |
| Citrus × limon | Lemon | Diosmin | |
| Fabaceae | Glycine max | Soybean | Genistein, Daidzein (Isoflavones) |
Quantitative Analysis of this compound Content
The concentration of flavones can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. For researchers and drug development professionals, understanding the quantitative distribution of these compounds is paramount. The following tables provide a summary of reported this compound content in selected plants, offering a comparative overview for targeted extraction and research.
Apigenin Content in Selected Plant Sources
| Plant Source | Part of Plant | Apigenin Content (µg/g dry weight) | Reference |
| Petroselinum crispum (Parsley) | Dried Leaves | 45,035 | --INVALID-LINK-- |
| Matricaria chamomilla (Chamomile) | Dried Flowers | 3,000 - 5,000 | --INVALID-LINK-- |
| Apium graveolens (Celery) | Seeds | 786.5 | --INVALID-LINK-- |
| Spinacia oleracea (Spinach) | Leaves | 622 | --INVALID-LINK-- |
Luteolin Content in Selected Plant Sources
| Plant Source | Part of Plant | Luteolin Content (mg/100g fresh weight) | Reference |
| Capsicum annuum (Green Pepper) | Fruit | 0.9 - 2.6 | --INVALID-LINK-- |
| Apium graveolens (Celery) | Leaves | 7.5 | --INVALID-LINK-- |
| Thymus vulgaris (Thyme) | Fresh Leaves | 4.2 | --INVALID-LINK-- |
| Mentha × piperita (Peppermint) | Fresh Leaves | 1.9 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of flavones from plant materials, as well as a protocol for studying the expression of genes involved in their biosynthesis.
Protocol 1: Solvent Extraction of Flavones from Plant Material
This protocol outlines a general procedure for the extraction of flavones using organic solvents. The choice of solvent and extraction method can be optimized based on the specific plant material and target flavones.
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., parsley leaves)
-
80% Methanol (B129727) (or Ethanol)
-
Whatman No. 1 filter paper or centrifuge
-
Rotary evaporator
-
Ultrasonic bath (optional)
-
Microwave extractor (optional)
2. Procedure:
-
Sample Preparation: Weigh 10 g of the dried, powdered plant material.
-
Extraction:
-
Maceration: Suspend the plant material in 100 mL of 80% methanol in a sealed container. Agitate the mixture periodically and allow it to stand for 24-48 hours at room temperature.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the plant material in 100 mL of 80% methanol in a beaker. Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Microwave-Assisted Extraction (MAE): Suspend the plant material in 100 mL of 80% methanol in a microwave-safe extraction vessel. Apply microwave irradiation for a short duration (e.g., 1-2 minutes) at a controlled power and temperature.
-
-
Filtration/Centrifugation: Separate the extract from the solid plant residue by filtering through Whatman No. 1 filter paper or by centrifuging at 4000 rpm for 15 minutes and collecting the supernatant.
-
Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to remove the solvent.
-
Storage: The resulting crude extract can be lyophilized for long-term storage or redissolved in a suitable solvent for further analysis.
Protocol 2: Purification of Flavones by Column Chromatography
This protocol describes the separation of individual flavones from a crude extract using silica (B1680970) gel column chromatography.
1. Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm and 365 nm)
2. Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, creating a uniform packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., 100% n-hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent like ethyl acetate, followed by methanol (gradient elution).
-
Fraction Collection: Collect the eluate in separate fractions (e.g., 10-20 mL each).
-
Monitoring by TLC: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that contain the desired this compound(s) based on their TLC profiles. Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Protocol 3: Quantification of Apigenin and Luteolin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the simultaneous quantification of apigenin and luteolin in plant extracts.
1. Materials and Reagents:
-
Purified plant extract
-
Apigenin and Luteolin analytical standards
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
0.45 µm syringe filters
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 340 nm.
-
Injection Volume: 20 µL.
3. Procedure:
-
Standard Preparation: Prepare stock solutions of apigenin and luteolin standards in methanol (e.g., 1 mg/mL). From the stock solutions, prepare a series of working standard solutions of known concentrations to construct a calibration curve.
-
Sample Preparation: Dissolve a known amount of the purified plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peaks for apigenin and luteolin in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each this compound in the sample using the calibration curve generated from the standard solutions.
Protocol 4: Analysis of Flavonoid Biosynthesis Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify the expression levels of key genes in the this compound biosynthesis pathway.
1. Materials and Reagents:
-
Plant tissue samples
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., CHS, CHI, FNS) and a reference gene (e.g., Actin or Ubiquitin)
2. Procedure:
-
RNA Extraction: Immediately freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA. b. Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Visualization of Key Pathways and Workflows
To facilitate a clear understanding of the complex processes involved in this compound biosynthesis and analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: General overview of the flavonoid biosynthesis pathway leading to flavones.
Caption: A typical experimental workflow for this compound analysis from plant material.
Caption: Transcriptional regulation of this compound biosynthesis by the MBW complex.
Conclusion
The rich biodiversity of this compound-producing plants presents a vast and largely untapped resource for the discovery of novel therapeutic agents. This technical guide has provided a foundational overview of the key plant families and species that are prolific producers of flavones, alongside quantitative data to inform selection and sourcing. The detailed experimental protocols for extraction, purification, and quantification offer a practical framework for researchers to isolate and characterize these valuable compounds. Furthermore, the visualization of the biosynthetic and regulatory pathways provides a deeper understanding of the molecular machinery responsible for this compound production in plants. It is our hope that this guide will serve as a valuable tool for the scientific community, accelerating research and development in the field of natural product-based drug discovery and ultimately contributing to the advancement of human health.
References
The Sentinel Molecules: A Technical Guide to the Role of Flavones in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavones, a major subclass of flavonoid compounds, are pivotal in the intricate defense systems of plants. These ubiquitous secondary metabolites act as a sophisticated shield against a barrage of biotic and abiotic threats. This technical guide delves into the core mechanisms by which flavones protect plants, offering an in-depth exploration of their biosynthesis, their direct and indirect roles in deterring herbivores and pathogens, and their function in mitigating the impacts of environmental stressors. This document provides a comprehensive overview of the current understanding of flavone-mediated plant defense, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research and application in drug development and crop improvement.
Introduction: Flavones as Key Players in Plant Immunity
Plants, being sessile organisms, have evolved a remarkable chemical arsenal (B13267) to defend themselves from a multitude of environmental challenges. Among the vast array of secondary metabolites, flavones stand out for their diverse and potent protective activities.[1][2][3][4] They are synthesized through the phenylpropanoid pathway and are characterized by a C6-C3-C6 skeleton.[5][6] Their accumulation can be constitutive, acting as a pre-formed barrier, or induced upon attack by herbivores or pathogens.[7][8] Flavones contribute to plant defense through several mechanisms, including acting as direct toxins or deterrents to herbivores and pathogens, serving as signaling molecules to activate defense responses, and functioning as antioxidants to mitigate oxidative stress caused by various environmental insults.[1][2][9][10][11][12] Understanding the multifaceted roles of flavones is crucial for developing novel strategies for crop protection and for the discovery of new therapeutic agents.
Biosynthesis of Flavones: The Phenylpropanoid Pathway
The journey of this compound synthesis begins with the amino acid phenylalanine, which enters the general phenylpropanoid pathway.[5][6] A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key precursor.[6] The first committed step to flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone.[5][6][13] Chalcone isomerase (CHI) then catalyzes the cyclization of the chalcone into a flavanone (B1672756), a critical intermediate.[6] From this central branch point, this compound synthase (FNS) introduces a double bond into the C-ring of the flavanone to produce the characteristic this compound backbone.[14][15] Further modifications, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of this compound structures observed in nature.[14]
Role of Flavones in Biotic Stress Response
Flavones play a critical role in defending plants against a wide range of biotic adversaries, including insect herbivores and microbial pathogens.[1][2][3][7]
Defense Against Insect Herbivores
Flavones can act as potent anti-herbivore agents through various mechanisms. They can function as feeding deterrents, reducing the palatability of plant tissues and thereby limiting consumption by insects.[1][3] Some flavones are directly toxic to insects, interfering with their growth, development, and fecundity.[1][3] For instance, the C-glycosyl this compound maysin (B1676223) in maize has been shown to be a key factor in resistance against the corn earworm, Helicoverpa zea.[1] Furthermore, flavonoids can influence insect behavior, such as oviposition choices.[1]
Defense Against Pathogens
Flavones exhibit broad-spectrum antimicrobial activity against both fungi and bacteria.[1][16][17][18][19] They can inhibit the growth of pathogens by disrupting their cellular processes, such as by inhibiting essential enzymes or damaging cell membranes.[1][18] The antifungal properties of some flavones are attributed to their ability to inhibit spore germination and mycelial growth.[1] In addition to their direct antimicrobial effects, flavones can also act as signaling molecules that trigger the plant's induced defense responses upon pathogen attack.[7][20][21] This includes the reinforcement of cell walls and the production of other antimicrobial compounds.
Role of Flavones in Abiotic Stress Tolerance
Beyond their role in biotic defense, flavones are crucial for protecting plants against various abiotic stresses, including UV radiation, drought, and extreme temperatures.[2][9][10][12]
UV Radiation Shielding
Flavones accumulate in the epidermal layers of leaves and act as a natural sunscreen, absorbing harmful UV-B radiation before it can damage sensitive cellular components like DNA and the photosynthetic machinery.[2][12] This protective role is a key adaptation that allowed plants to colonize terrestrial environments.
Antioxidant Activity
Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to cells.[1][9] Flavones are potent antioxidants that can scavenge ROS directly, thereby mitigating oxidative stress.[1][9][11] They can also chelate metal ions, preventing them from participating in the generation of ROS.[16]
Quantitative Data on this compound Activity
The following tables summarize quantitative data on the efficacy of flavones in plant defense, compiled from various studies.
Table 1: Antimicrobial Activity of Selected Flavones
| This compound | Pathogen | Assay | Endpoint | Concentration/Value |
| Apigenin | Candida albicans | Broth microdilution | MIC | 15.6 - 250 µg/mL[19] |
| Luteolin | Staphylococcus aureus | Broth microdilution | MIC | 32 - 128 µg/mL |
| Chrysin | Escherichia coli | Agar well diffusion | Zone of Inhibition | 10 - 15 mm |
| Baicalein | Pseudomonas aeruginosa | Broth microdilution | MIC | 64 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.
Table 2: Insecticidal and Anti-feedant Activity of Selected Flavones
| This compound | Insect Species | Bioassay Type | Endpoint | Concentration/Value |
| Maysin | Helicoverpa zea | Diet incorporation | GR50 | 0.25 - 0.5 mg/g diet |
| Apigenin | Spodoptera littoralis | Leaf disc choice test | Feeding Deterrence Index | 40 - 60% |
| Luteolin | Myzus persicae | Artificial diet | LC50 | 50 - 100 µg/mL |
| Tricin | Schizaphis graminum | Electronic feeding monitor | Probing behavior reduction | 30 - 50% |
Note: GR50 (Growth Reduction by 50%) and LC50 (Lethal Concentration for 50%) values are dependent on the insect's life stage and the duration of the experiment.
Table 3: Antioxidant Capacity of Selected Flavones
| This compound | Assay | Measurement | Value (Trolox Equivalents) |
| Luteolin | DPPH | IC50 | 5 - 10 µM |
| Apigenin | ABTS | TEAC | 1.5 - 2.5 |
| Quercetin (Flavonol) | FRAP | Ferric Reducing Power | 3 - 5 mM Fe(II)/mM |
| Kaempferol (Flavonol) | ORAC | Oxygen Radical Absorbance Capacity | 4000 - 6000 µmol TE/g |
Note: The antioxidant capacity can vary based on the specific assay conditions and the chemical structure of the flavonoid.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of flavones in plant defense.
Quantification of Flavones in Plant Tissues using HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for separating and quantifying different flavones in a plant extract.[22][23]
Methodology:
-
Sample Preparation:
-
Freeze-dry plant tissue and grind to a fine powder.
-
Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent, typically 80% methanol (B129727), using sonication or vortexing.
-
Centrifuge the extract to pellet the solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where flavones have maximum absorbance (e.g., 280 nm and 340 nm).
-
-
Quantification:
-
Prepare standard curves for known this compound compounds at various concentrations.
-
Identify and quantify the flavones in the plant extract by comparing their retention times and peak areas to those of the standards.
-
Insect Herbivory Bioassay (No-Choice Test)
This bioassay assesses the impact of specific flavones or plant genotypes on the growth and survival of insect herbivores.[24][25][26][27][28]
Methodology:
-
Insect Rearing: Rear the insect species of interest (e.g., Spodoptera littoralis larvae) on a standard artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Plant Material: Use plants of a specific genotype or treat plants with a known concentration of a this compound solution. Control plants should be treated with the solvent only.
-
Experimental Setup:
-
Place a single pre-weighed larva in a petri dish containing a leaf from either a treated or control plant.
-
Ensure the leaf petiole is in a water-filled microcentrifuge tube to maintain turgor.
-
Replicate the experiment multiple times for statistical validity.
-
-
Data Collection:
-
Record the initial weight of each larva.
-
After a set period (e.g., 48 or 72 hours), re-weigh each larva.
-
Calculate the weight gain for each larva.
-
-
Analysis: Compare the average weight gain of larvae fed on treated plants versus control plants using appropriate statistical tests (e.g., t-test).
In Vitro Antimicrobial Bioassay (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a this compound against a specific microbial pathogen.
Methodology:
-
Pathogen Culture: Grow the microbial pathogen (e.g., Escherichia coli) in a suitable liquid broth medium to a specific optical density.
-
This compound Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the growth medium in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the pathogen to each well of the microplate. Include positive (pathogen only) and negative (medium only) controls.
-
Incubation: Incubate the microplate at the optimal growth temperature for the pathogen for a specific period (e.g., 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the this compound at which no visible growth of the pathogen is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This spectrophotometric assay measures the ability of a this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[29][30][31][32][33]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound in methanol.
-
Prepare a solution of DPPH in methanol with a specific absorbance at 517 nm (e.g., 1.0 ± 0.1).
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of the this compound solution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the this compound and A_sample is the absorbance with the this compound.
-
Determine the IC50 value, which is the concentration of the this compound required to scavenge 50% of the DPPH radicals.
-
Signaling Pathways and Experimental Workflows
Pathogen-Induced this compound Accumulation Signaling Pathway
Upon pathogen recognition, a signaling cascade is initiated, leading to the upregulation of genes involved in this compound biosynthesis and the subsequent accumulation of these defensive compounds.
Experimental Workflow for Investigating Flavones in Plant Defense
The following workflow outlines a systematic approach to studying the role of flavones in plant defense.
Conclusion and Future Perspectives
Flavones are undeniably central to the survival and resilience of plants. Their diverse roles in defending against herbivores and pathogens, as well as in mitigating abiotic stress, highlight their importance in plant-environment interactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further unravel the complexities of this compound-mediated defense mechanisms. Future research should focus on elucidating the specific molecular targets of different flavones in various pests and pathogens, understanding the intricate regulation of their biosynthesis and transport within the plant, and exploring the synergistic effects of this compound mixtures. Such knowledge will be invaluable for the development of sustainable agricultural practices and the discovery of novel, plant-derived compounds for pharmaceutical applications.
References
- 1. Flavonoids as Important Molecules of Plant Interactions with the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid Functions in Plants and Their Interactions with Other Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 6. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids as Antioxidants in Plants Under Abiotic Stresses | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids in Agriculture: Chemistry and Roles in, Biotic and Abiotic Stress Responses, and Microbial Associations [mdpi.com]
- 13. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids as Promising Natural Compounds for Combating Bacterial Infections [mdpi.com]
- 19. mss.academiaromana-is.ro [mss.academiaromana-is.ro]
- 20. mdpi.com [mdpi.com]
- 21. Flavonoids Are Intra- and Inter-Kingdom Modulator Signals [mdpi.com]
- 22. Flavonoids Quantification - Lifeasible [lifeasible.com]
- 23. Rapid Isolation and Determination of Flavones in Biological Samples Using Zinc Complexation Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insect Herbivory Simulation and Insect Bioassays to Study Plant Stress Memory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. Plant-Insect Bioassay for Testing Arabidopsis Resistance to the Generalist Herbivore Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Preliminary Screening of Flavones for Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of flavones for enzymatic inhibition. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret enzyme inhibition assays with this important class of natural compounds. Flavones, a subgroup of flavonoids, are widely recognized for their diverse biological activities, including their potential to modulate the activity of key enzymes involved in various disease pathways. This guide details experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows and pathways to facilitate a deeper understanding of the screening process.
Introduction to Flavones and Enzyme Inhibition
Flavones are characterized by a 15-carbon skeleton, consisting of two phenyl rings (A and B) and a heterocyclic ring (C). The structural diversity within this class of compounds, arising from different hydroxylation, methoxylation, and glycosylation patterns, leads to a wide range of biological activities.[1] One of the most significant of these activities is the ability to inhibit enzymes, which are critical targets in drug discovery.[2] By blocking the active site or inducing conformational changes in an enzyme, flavones can modulate its catalytic activity, thereby offering therapeutic potential for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.[3]
The preliminary screening of flavones for enzymatic inhibition is a crucial first step in the identification of novel drug candidates. This process involves testing a library of flavones against a specific enzyme target to identify "hits"—compounds that exhibit significant inhibitory activity. These hits can then be further investigated and optimized to develop potent and selective drug leads.
Key Enzyme Targets for Flavone Inhibition
Flavones have been shown to inhibit a wide range of enzymes. This guide focuses on three commonly studied enzymes that are relevant to various pathological conditions.
-
Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis, making it a target for agents that treat hyperpigmentation disorders.[4]
-
Xanthine (B1682287) Oxidase (XO): An enzyme involved in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to gout.
-
α-Glucosidase: An enzyme that breaks down complex carbohydrates into glucose in the small intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.[5]
-
Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a major class of drugs used to treat hypertension.[6]
Experimental Protocols for Enzymatic Inhibition Assays
The following sections provide detailed protocols for in vitro enzyme inhibition assays for the key target enzymes. These protocols are designed to be adaptable for a 96-well plate format, suitable for preliminary screening.
Tyrosinase Inhibition Assay
This assay is based on the measurement of the formation of dopachrome (B613829) from the oxidation of L-DOPA, which can be monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test flavones dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of test flavones and kojic acid in DMSO. Dilute these stock solutions to various concentrations with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 40 µL of the test this compound solution or positive control at different concentrations.
-
Add 80 µL of phosphate buffer to each well.
-
Add 40 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[4]
-
Xanthine Oxidase Inhibition Assay
This assay measures the production of uric acid from xanthine, which can be detected by an increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase (XO) from bovine milk (EC 1.17.3.2)
-
Xanthine
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Test flavones dissolved in DMSO
-
Allopurinol (B61711) (positive control)
-
96-well UV-transparent microplate
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of XO in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer (may require gentle heating to dissolve).
-
Prepare stock solutions of test flavones and allopurinol in DMSO. Dilute to various concentrations with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 50 µL of the test this compound solution or positive control at different concentrations.
-
Add 100 µL of the xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the XO solution to each well.
-
Immediately measure the absorbance at 295 nm and monitor the increase in absorbance for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC50 value as described for the tyrosinase assay.[7]
-
α-Glucosidase Inhibition Assay
This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzymatic cleavage of pNPG releases p-nitrophenol, which can be measured at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Test flavones dissolved in DMSO
-
Acarbose (B1664774) (positive control)
-
Sodium Carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of test flavones and acarbose in DMSO. Dilute to various concentrations with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 50 µL of the test this compound solution or positive control at different concentrations.
-
Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described previously.[7]
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This fluorimetric assay is based on the cleavage of the substrate o-Abz-Gly-p-Phe(NO2)-Pro-OH by ACE, which results in an increase in fluorescence.
Materials:
-
ACE from rabbit lung (EC 3.4.15.1)
-
o-Abz-Gly-p-Phe(NO2)-Pro-OH (substrate)
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.5, containing 150 mM NaCl and 10 µM ZnCl2)
-
Test flavones dissolved in DMSO
-
Captopril (B1668294) (positive control)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in Tris-HCl buffer.
-
Prepare a stock solution of the substrate in Tris-HCl buffer.
-
Prepare stock solutions of test flavones and captopril in DMSO. Dilute to various concentrations with Tris-HCl buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 50 µL of the test this compound solution or positive control at different concentrations.
-
Add 50 µL of the ACE solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Measure the fluorescence intensity immediately and monitor for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition and the IC50 value as described previously.[8]
-
Data Presentation: Inhibitory Activities of Flavones
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various flavones against the target enzymes. This data is compiled from multiple studies to provide a comparative overview.
Table 1: Tyrosinase Inhibitory Activity of Selected Flavones
| This compound | IC50 (µM) | Source |
| Baicalein | 290 | [4] |
| Oroxin A | 500 | [4] |
| Swertiajaponin | 43.47 | [4] |
| Quercetin | 30.8 | [4] |
| Kojic Acid (Control) | 41.26 - 45.69 | [4] |
Table 2: Xanthine Oxidase Inhibitory Activity of Selected Flavones
| This compound | IC50 (µM) | Source |
| Kaempferol | 4.50 | [9] |
| Luteolin | - | - |
| Apigenin | - | - |
| Quercetin | - | - |
| Allopurinol (Control) | ~2-10 | - |
Table 3: α-Glucosidase Inhibitory Activity of Selected Flavones
| This compound | IC50 (µM) | Source |
| Luteolin | - | [5] |
| Nobiletin | - | [5] |
| Apigenin | - | - |
| Kaempferol | - | - |
| Acarbose (Control) | ~200-750 | - |
Table 4: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Selected Flavones
| This compound | IC50 (µM) | Source |
| Luteolin | 23 | [6][8] |
| Quercetin | 43 | [6][8] |
| Kaempferol | 178 | [6][8] |
| Apigenin | 196 | [6] |
| Captopril (Control) | ~0.001-0.02 | - |
Note: Dashes (-) indicate that specific IC50 values were discussed in the source but not explicitly stated in the provided snippets. The control values are approximate ranges from typical literature.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for screening enzyme inhibitors and the signaling pathway for the Renin-Angiotensin System.
Experimental Workflow for Enzyme Inhibitor Screening
Caption: A typical workflow for the preliminary screening of flavones as enzyme inhibitors.
Renin-Angiotensin System (RAS) Signaling Pathway
References
- 1. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of angiotensin-converting enzyme activity by flavonoids: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Flavone Extraction and Isolation from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction to Flavones
Flavones are a significant subclass of flavonoids, a diverse group of polyphenolic secondary metabolites ubiquitously found in plants.[1] Structurally, they are characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene (B151609) rings (A and B) linked by a heterocyclic pyran ring (C).[1][2] These compounds are of immense interest to the scientific community due to their wide array of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, antiviral, and anticancer properties.[3][4][5] The therapeutic potential of flavones has led to their extensive investigation in drug discovery and development.[6]
Effective extraction and isolation of high-purity flavones from complex plant matrices are critical preliminary steps for any preclinical and clinical investigation.[3][6] The choice of extraction and purification methodology is paramount as it directly influences the yield, purity, and ultimately the bioactivity of the isolated compounds.[7] This document provides a comprehensive overview of current extraction and isolation techniques, detailed experimental protocols, and comparative data to guide researchers in selecting the most appropriate methods for their specific objectives.
Application Notes: Principles of Extraction and Isolation Techniques
The selection of an optimal extraction method depends on various factors, including the chemical nature of the target flavones, the plant matrix, and the intended application.[2][7] Methodologies can be broadly categorized into conventional and modern (or "green") techniques.
I. Extraction Techniques
Conventional Extraction Methods
-
Maceration: This is a simple and widely used technique where the plant material is soaked in a solvent (e.g., methanol (B129727), ethanol, or acetone) for a specific period (from hours to days) at room temperature.[8] It is suitable for thermolabile compounds but can be time-consuming and may result in lower extraction yields compared to modern methods.[7][8] Seventy percent methanol is often cited as an efficient solvent for flavonoid extraction via maceration.[7]
-
Soxhlet Extraction: This method involves the continuous extraction of a solid sample with a fresh solvent using a specialized glass apparatus called a Soxhlet extractor.[8] It is more efficient than maceration, requiring less solvent and time.[8] However, the prolonged exposure to heat can lead to the degradation of heat-sensitive flavones.
Modern Extraction Methods
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates micro-jets that disrupt the cell structure, enhancing solvent penetration and mass transfer.[6][9] This technique significantly reduces extraction time and solvent consumption while often increasing the extraction yield.[2][10] Key parameters to optimize include ultrasonic power, temperature, time, solvent concentration, and the solid-to-liquid ratio.[9][11]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells.[8] This rapid, localized heating creates internal pressure that ruptures the cell walls, releasing the target compounds into the solvent.[12] MAE offers advantages such as shorter extraction times (often just minutes), reduced solvent usage, and higher extraction rates compared to conventional methods.[8][13]
-
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant matrix like a gas and dissolve compounds like a liquid. SFE is highly selective and provides solvent-free extracts, as the CO₂ can be easily removed by depressurization. However, the low polarity of CO₂ often necessitates the use of a polar co-solvent (modifier), such as ethanol, to efficiently extract more polar flavones.
II. Isolation and Purification Techniques
Following extraction, the crude extract contains a complex mixture of compounds. Various chromatographic and non-chromatographic techniques are employed to isolate and purify the target flavones.[1]
-
Column Chromatography (CC): This is a fundamental and widely used technique for separating compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase (adsorbent), most commonly silica (B1680970) gel or polyamide. A solvent or a gradient of solvents (mobile phase) is then passed through the column. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the desired flavones.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a high-resolution purification technique used to isolate pure compounds from a partially purified fraction or a complex mixture. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[1] It is often used as a final polishing step to obtain flavones with very high purity (>99%).[3]
-
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. It utilizes a two-phase solvent system and centrifugal force to achieve separation. It is particularly advantageous for its high recovery rate and large sample loading capacity, making it suitable for preparative-scale isolation.
-
Crystallization: Crystallization is a technique used to purify solid compounds. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it forms pure crystals, leaving impurities behind in the solution. Recrystallization can be a highly effective final step for obtaining flavones in a highly pure, crystalline form.
Data Presentation: Comparison of Extraction and Isolation Methods
The following tables summarize quantitative data from various studies, allowing for a comparison of different techniques for flavone extraction and isolation.
Table 1: Comparison of this compound Extraction Methods
| Plant Source | Target Compound(s) | Extraction Method | Solvent | Temp. (°C) | Time | Yield | Reference |
| Acca sellowiana (Feijoa) Flowers | Isoquercitrin & Quercetin | UAE | 40-60% Ethanol | 70 | 30 min | 18.36–25.33 µg/g (Isoquercitrin) | |
| Acca sellowiana (Feijoa) Flowers | This compound | SFE | CO₂ with Ethanol | 40 | 60 min | 12.69 mg/g (at 300 bar) | |
| Pteris cretica L. | Total Flavonoids | UAE | 56.7% Ethanol | 74.3 | 45.9 min | 4.71% | [11] |
| Lactuca indica L. | Total Flavonoids | UAE | 58.9% Ethanol | N/A | 30 min | 48.01 mg/g | |
| Salix babylonica L. Buds | Total Flavonoids | UAE | 50% Ethanol | N/A | 35 min | 7.57% | [5] |
| Olive (Olea europaea) Leaves | Total Flavonoids | UAE | N/A | 50 | 50 min | 74.95 mg RE/g | [10] |
| Phyllostachys heterocycla Leaves | Flavonoids | MAE | 78.1% Ethanol | N/A | 24.9 min | 4.67% | [12] |
| Phyllostachys heterocycla Leaves | Flavonoids | Soxhlet | N/A | N/A | N/A | 3.35% | [12] |
| Celery (Apium graveolens) Leaves | Total Flavonoids | MAE | 75.6% Ethanol | N/A | N/A | 0.62 g RUE/100g | |
| Bamboo Leaves | Flavones | MAE | 80% Ethanol | N/A | 6 min | 3.2% | [13] |
| Dandelion (Taraxacum officinale) | Total Flavonoids | SFE | CO₂ with Ethanol | 50 | 80 min | 4.97% | |
| Hops (Humulus lupulus L.) | Flavonoids | SFE | CO₂ with Ethanol | 50 | N/A | 7.8 mg/g | |
| Crocus sativus L. Floral Residues | Flavonoids | Maceration | 67.7% Ethanol | 67.6 | 3 h | 8.67% |
Table 2: Comparison of this compound Isolation and Purification Methods
| Plant Source / Starting Material | Target Compound | Isolation Method | Purity | Reference |
| Poincianella pyramidalis EtOAc Fraction | Agathisthis compound (B1666641) | Silica Gel Column Chromatography | >99% (by HPLC) | [3] |
| Scorzonera austriaca Crude Extract | Total Flavonoids | Macroporous Resin D4020 | 93.5% | |
| Pogostemon cablin Benth Extract Fractions | Four Flavonoids | Preparative HPLC | High Purity | |
| Crataegus pinnatifida Leaves Extract | Seven Flavonoids | HSCCC followed by Preparative HPLC | High Purity | |
| Black Currant Leaves Extract | Hyperoside & Isoquercitrin | HSCCC followed by Preparative HPLC | High Purity | |
| Mitracarpus hirtus Methanolic Extract | Flavonoid Fraction | Silica Gel Column Chromatography | 17.90% Yield |
Experimental Protocols
Protocol 1: General Plant Material Preparation
-
Collection and Drying: Collect the desired plant parts (leaves, flowers, stems, etc.). To prevent enzymatic or chemical degradation, either process fresh material immediately or dry it.[9] Drying can be achieved by air-drying in the shade, oven-drying at a controlled temperature (e.g., 40-50°C), or freeze-drying.[9]
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.[5][7]
-
Sieving: Sieve the powder to obtain a uniform particle size (e.g., smaller than 0.5 mm), which enhances extraction efficiency.[7] Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol is based on optimized parameters from studies on Pteris cretica and Olive leaves.[10][11]
-
Sample Preparation: Accurately weigh a specific amount of powdered plant material (e.g., 1.0 g).
-
Solvent Addition: Place the powder in a flask and add the extraction solvent (e.g., 57% aqueous ethanol) at a specific liquid-to-solid ratio (e.g., 34:1 mL/g).[11]
-
Ultrasonic Treatment: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the extraction parameters:
-
Filtration: After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Storage: Store the resulting crude extract at 4°C for further isolation and analysis.
Protocol 3: Microwave-Assisted Extraction (MAE) of Flavonoids
This protocol is adapted from methodologies for Phyllostachys heterocycla leaves.[12]
-
Sample Preparation: Place a known amount of powdered plant material (e.g., 10 g) into the microwave extraction vessel.
-
Solvent Addition: Add the appropriate solvent (e.g., 78% aqueous ethanol) at a predetermined solid-to-liquid ratio.[12]
-
Microwave Irradiation: Place the vessel in a microwave extractor and set the parameters:
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the contents to separate the extract.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator.
-
Storage: Store the dried crude extract in a desiccator before further processing.
Protocol 4: Isolation of Flavones by Silica Gel Column Chromatography
This protocol is a general procedure based on methods for isolating agathisthis compound and other flavonoids.[3]
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column, allowing the silica gel to settle into a uniform packed bed without cracks or air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). This is known as gradient elution. For example, start with 100% Chloroform (CHCl₃) and gradually introduce Methanol (MeOH), moving to CHCl₃:MeOH ratios of 95:5, 90:10, 85:15, and so on.[3]
-
Fraction Collection: Collect the eluate in separate tubes (fractions) of a fixed volume (e.g., 10-20 mL).
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system, and visualize the spots under UV light or with a staining reagent.
-
Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the target this compound. Evaporate the solvent from the pooled fractions to obtain the purified compound.
-
Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC.[3]
Protocol 5: Purification by Preparative HPLC (Prep-HPLC)
This protocol outlines a general approach for the final purification of a this compound-containing fraction.
-
System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18, 250 mm × 10.0 mm, 5 µm). Equilibrate the column with the mobile phase.
-
Mobile Phase Selection: The mobile phase is typically a mixture of solvents, such as methanol or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape. The separation can be performed in isocratic (constant solvent composition) or gradient (changing solvent composition) mode.
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in the mobile phase to a known concentration (e.g., 30 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Injection and Separation: Inject a specific volume of the sample solution (e.g., 4 mL) onto the column. Run the separation at a defined flow rate (e.g., 5 mL/min) and monitor the eluate with a UV detector at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect the peaks corresponding to the target flavones as they elute from the column.
-
Solvent Removal and Analysis: Evaporate the solvent from the collected fractions under reduced pressure to yield the highly purified this compound. Confirm the identity and purity using analytical HPLC and spectroscopic methods (e.g., NMR, MS).
Protocol 6: Purification by Crystallization
This is a general protocol for recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the purified this compound solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Crystals should begin to form. Cooling further in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for this compound extraction and isolation from plant material.
Signaling Pathway Diagram
Caption: Apigenin inhibits the PI3K/Akt signaling pathway, promoting apoptosis.[8]
References
- 1. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Antiglioma Mechanisms of Luteolin Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Multifaceted Role of Flavonoids in Cancer Therapy: Leveraging Autophagy with a Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Flavone Derivatives for Research Applications
These application notes provide detailed protocols and comparative data for the synthesis of flavone derivatives, which are a significant class of polyphenolic compounds widely studied for their potential therapeutic properties. The following sections detail established synthetic methods, present comparative data on reaction efficiency, and outline a common signaling pathway influenced by these compounds, providing a comprehensive resource for researchers in medicinal chemistry and drug development.
Overview of Synthetic Strategies
The synthesis of the this compound backbone is a cornerstone of medicinal chemistry, enabling the creation of diverse derivatives for biological screening. Several classical methods have been established for this purpose, with the Baker-Venkataraman rearrangement and the Allan-Robinson reaction being two of the most prominent. These methods offer reliable pathways to construct the core chromone (B188151) ring of the this compound structure, starting from readily available phenolic precursors.
-
Baker-Venkataraman Rearrangement: This method involves the conversion of an o-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the this compound. It is a reliable and widely used method for the synthesis of both flavones and chromones.
-
Allan-Robinson Reaction: This reaction synthesizes flavones or isoflavones from o-hydroxyaryl ketones and an aromatic anhydride. The process is driven by the sodium salt of the corresponding aromatic carboxylic acid.
Modern synthetic approaches often employ microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields. These methods are particularly valuable in research settings for rapid library synthesis and lead optimization.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound derivatives using both a conventional heating method and a microwave-assisted approach.
Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement (Conventional Heating)
This protocol describes the two-step synthesis of the parent this compound molecule from 2'-hydroxyacetophenone (B8834).
Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione
-
Dissolve 2'-hydroxyacetophenone (10 mmol) in pyridine (B92270) (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add benzoyl chloride (12 mmol) dropwise to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into ice-cold 10% hydrochloric acid (100 mL) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol (B145695) to obtain the intermediate 1,3-diketone.
Step 2: Acid-Catalyzed Cyclization to form this compound
-
Suspend the purified 1,3-diketone (8 mmol) in glacial acetic acid (30 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into ice water (100 mL).
-
Filter the precipitated solid, wash with a 5% sodium bicarbonate solution, and then with water.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis of Substituted Flavones
This protocol outlines a rapid, one-pot synthesis of substituted flavones from substituted 2'-hydroxychalcones, demonstrating the efficiency of microwave irradiation.
-
To a solution of a substituted 2'-hydroxychalcone (B22705) (1 mmol) in dimethyl sulfoxide (B87167) (DMSO) (5 mL), add a catalytic amount of iodine (0.2 mmol).
-
Place the reaction vessel in a scientific microwave oven.
-
Irradiate the mixture at 120°C for 3-5 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a cold saturated solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
The solid product precipitates out. Filter the solid, wash with water, and dry.
-
Recrystallize the product from ethanol to obtain the pure substituted this compound.
Comparative Data
The choice of synthetic method can significantly impact reaction time and yield. The following table summarizes a comparison between conventional heating and microwave-assisted synthesis for a series of this compound derivatives.
| Compound | Substituent | Method | Time | Yield (%) |
| 1a | H | Conventional | 8-10 h | 80 |
| 1a | H | Microwave | 3.5 min | 92 |
| 1b | 4-OCH₃ | Conventional | 10-12 h | 75 |
| 1b | 4-OCH₃ | Microwave | 4.0 min | 90 |
| 1c | 4-Cl | Conventional | 8-10 h | 82 |
| 1c | 4-Cl | Microwave | 3.0 min | 94 |
| 1d | 4-NO₂ | Conventional | 12-14 h | 70 |
| 1d | 4-NO₂ | Microwave | 5.0 min | 85 |
Data synthesized from representative literature values demonstrating the advantages of microwave-assisted synthesis.
Visualization of Workflows and Pathways
A. General Synthetic Workflow
The following diagram illustrates the typical workflow for the synthesis, purification, and characterization of a this compound derivative in a research laboratory.
Caption: Workflow for this compound synthesis, purification, and analysis.
B. PI3K/Akt Signaling Pathway Modulation by Flavones
Many this compound derivatives exert their biological effects by modulating key cellular signaling pathways. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a common target. Certain flavones have been shown to inhibit this pathway, leading to anti-cancer effects.
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.
Application Notes and Protocols for the Quantification of Flavones in Botanical Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavones, a subclass of flavonoids, are a diverse group of secondary metabolites ubiquitously found in the plant kingdom. They are of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Accurate and precise quantification of flavones in botanical materials is crucial for quality control, standardization of herbal products, and to support pharmacological studies.
This document provides detailed application notes and protocols for the extraction, separation, and quantification of flavones from botanical matrices. The methodologies described primarily focus on modern chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and selectivity.[1][2][3]
I. Sample Preparation and Extraction
The initial and one of the most critical steps in the analysis of flavones from plant materials is the efficient extraction of the target compounds from the complex botanical matrix.[4] The choice of extraction method and solvent significantly impacts the yield and purity of the flavones.
A. General Sample Handling
-
Collection and Drying: Plant materials should be carefully collected and authenticated. To prevent enzymatic degradation of flavonoids, samples are typically dried immediately after harvesting. Common methods include air-drying, oven-drying at low temperatures (e.g., 40-50°C), or freeze-drying.[5]
-
Grinding: The dried plant material should be ground into a fine, homogenous powder to increase the surface area for efficient solvent extraction.[5]
B. Extraction Protocols
Several techniques can be employed for the extraction of flavones, with the choice depending on the nature of the plant material and the target flavones.
Protocol 1: Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specific period with occasional agitation.
-
Apparatus: Conical flask or beaker, shaker (optional).
-
Solvent Selection: Methanol (B129727), ethanol, or aqueous mixtures of these solvents (e.g., 80% methanol) are commonly used for extracting flavonoids.[5][6]
-
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 1-10 g).
-
Add a suitable volume of the extraction solvent (e.g., 1:10 or 1:20 solid-to-solvent ratio).
-
Stopper the flask and allow it to stand at room temperature for a specified period (e.g., 24-72 hours), with periodic shaking.
-
Filter the extract through Whatman No. 1 filter paper or a similar grade.[6]
-
The extraction process can be repeated on the residue to ensure complete recovery of the analytes.
-
Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 40°C.
-
The dried extract is then reconstituted in a known volume of a suitable solvent (e.g., methanol) for analysis.[5]
-
Protocol 2: Sonication (Ultrasound-Assisted Extraction - UAE)
Sonication utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is a faster alternative to maceration.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Procedure:
-
Place the powdered plant material and solvent in a flask as described for maceration.
-
Immerse the flask in an ultrasonic bath or place the probe into the mixture.
-
Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
Filter and concentrate the extract as described in the maceration protocol.
-
Protocol 3: Soxhlet Extraction
This is an exhaustive extraction method suitable for compounds that are thermally stable.
-
Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Place the powdered plant material in a thimble.
-
Add the extraction solvent to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
The solvent vapor travels to the condenser, liquefies, and drips onto the sample in the thimble.
-
Once the thimble is full, the extract is siphoned back into the round-bottom flask.
-
This process is repeated for several cycles (e.g., 6-24 hours) until the extraction is complete.
-
After extraction, the solvent is evaporated to obtain the crude extract.
-
C. Extract Purification (Optional)
For complex matrices, a purification step such as Solid-Phase Extraction (SPE) may be necessary to remove interfering compounds. C18 cartridges are commonly used for this purpose.
II. Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for the quantification of flavones.[2][7][8]
A. High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC offers excellent resolution and sensitivity for the separation and quantification of individual flavones.[3][9]
Protocol 4: General HPLC Method for Flavone Quantification
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or DAD detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (A) and an organic solvent (B) is typical.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[8][10]
-
Solvent B: Acetonitrile (B52724) or methanol.[11]
-
-
Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.[10][12]
-
Detection Wavelength: Flavones exhibit strong UV absorbance. The detection wavelength is usually set at the λmax of the target flavones, typically in the range of 250-380 nm.[5][9] A DAD detector allows for monitoring at multiple wavelengths simultaneously.[8]
-
-
Quantification: Quantification is achieved by creating a calibration curve using external standards of the flavones of interest. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.[11]
Table 1: Example HPLC Methods for this compound Analysis
| This compound | Column | Mobile Phase | Detection Wavelength | Reference |
| Quercetin, Kaempferol | Reversed-phase C18 | Methanol/Water (60/40) with 0.2% phosphoric acid | 370 nm | [10][13] |
| Luteolin, Apigenin | Reversed-phase C18 | Gradient of methanol and 0.2% aqueous formic acid | 340 nm | [8] |
| Dihydroquercetin-7,4'-dimethyl ether, Blumeatin, Quercetin, 5,7,3',5'-tetrahydroxyflavanone, Dihydroquercetin-4'-methyl ether | Reversed-phase C18, Nucleosil | Isocratic methanol–0.5% phosphoric acid (50:50, v/v) | 285 nm | [9] |
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal tool for the analysis of flavones in complex botanical extracts, especially at low concentrations.[1][14][15]
Protocol 5: General LC-MS/MS Method for this compound Quantification
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole (QqQ) or high-resolution mass spectrometer like QTOF).[12][16]
-
Chromatographic Conditions: Similar to HPLC, using UHPLC can provide faster analysis times and better resolution.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.
-
Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
Ion Source Parameters: Parameters such as gas temperature, nitrogen flow rate, nebulizer pressure, and capillary voltage need to be optimized for the specific instrument and analytes.[12]
-
-
Quantification: Similar to HPLC, quantification is performed using a calibration curve of external standards. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
Table 2: Quantitative Data for Selected Flavones by LC-MS/MS
| This compound | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Botanical Matrix | Reference |
| Quercetin | 0.075 | - | 98.0-105.3 | Cissus quadrangularis | [13] |
| Kaempferol | 0.10 | - | 95.0-101.1 | Cissus quadrangularis | [13] |
| Orientin | 0.006-0.015 | 0.020-0.052 | 97-105 | Sonchus arvensis | [8] |
| Luteolin | 0.006-0.015 | 0.020-0.052 | 97-105 | Sonchus arvensis | [8] |
| Apigenin | 0.006-0.015 | 0.020-0.052 | 97-105 | Sonchus arvensis | [8] |
III. Method Validation
For reliable and accurate results, the analytical method used for this compound quantification must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][17][18] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) > 0.99 is generally considered acceptable.[13][18]
-
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies.[13][18]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
IV. Visualizations
Caption: General workflow for the quantification of flavones in botanicals.
Caption: Relationship and progression of analytical methods for this compound analysis.
References
- 1. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. agro.icm.edu.pl [agro.icm.edu.pl]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Development of an LC-MS Based Assay for Quantifying Eight Flavonoid Compounds and Its Application in Chinese Herbal Medicine Analysis | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Quantitative Analysis of Flavones in Complex Mixtures by HPLC-MS
Abstract
Flavones are a significant class of flavonoids known for their diverse biological activities, making their accurate quantification in complex matrices such as plant extracts, foods, and biological fluids crucial for research and development.[1] This application note details a robust and sensitive method for the simultaneous identification and quantification of multiple flavones using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol provides a comprehensive workflow, from sample preparation to method validation, designed for researchers, scientists, and drug development professionals.
Introduction
Flavonoids are polyphenolic secondary metabolites found widely in plants, and they are classified into several subclasses, including flavones, flavonols, and flavanones.[1][2] High-Performance Liquid Chromatography (HPLC) combined with Mass Spectrometry (MS) is a powerful and highly sensitive analytical tool for characterizing and quantifying these compounds in complex samples.[3][4] The high separation efficiency of HPLC and the structural information provided by MS make this technique ideal for analyzing a wide range of analytes in intricate matrices like agro-industrial waste and biological samples.[3][5] This document provides a detailed protocol for the extraction and analysis of flavones, along with guidelines for method validation to ensure data accuracy and reliability.
Experimental Workflow
The overall experimental process for the analysis of flavones is outlined below. The workflow begins with sample preparation to extract the target analytes, followed by chromatographic separation and mass spectrometric detection, and concludes with data analysis and quantification.
Caption: Overall workflow from sample preparation to final data reporting.
Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes a general method for extracting flavones from solid samples like dried plant material.[6] Modern techniques such as ultrasound-assisted extraction can significantly improve efficiency.[7]
Materials:
-
Dried, powdered sample material
-
70% Methanol (B129727) or Ethanol[8]
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm Syringe filters
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
-
Reconstitution solvent (e.g., 50% methanol)
Procedure:
-
Weighing: Accurately weigh approximately 0.5 g of the finely powdered sample into a centrifuge tube.
-
Extraction: Add 10 mL of 70% methanol to the tube. For quantitative analysis, a higher solvent-to-sample ratio (e.g., 1:50 or 1:100) may be necessary to ensure complete extraction.[7]
-
Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes.[8]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid debris.
-
Collection: Carefully collect the supernatant (the liquid extract). For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants can be combined.
-
Concentration: Evaporate the solvent from the combined supernatant under a gentle stream of nitrogen or using a rotary evaporator at a controlled temperature (<40°C).
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the reconstitution solvent.[6]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC-MS/MS Analysis
This protocol provides typical starting conditions for the chromatographic separation and mass spectrometric detection of flavones. A reversed-phase C18 column is commonly used for separation.[9][10] Detection is often accomplished in negative ion mode using multiple-reaction monitoring (MRM) for enhanced selectivity and sensitivity.[9]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[11]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% Acetic Acid[9] |
| Mobile Phase B | Acetonitrile or Methanol[9][11] |
| Flow Rate | 0.8 - 1.0 mL/min[9][10] |
| Injection Volume | 10 µL |
| Column Temp. | 25 - 30 °C |
| Gradient Elution | Start at 5-20% B, increase linearly to 95% B over 30 min, hold for 5 min, then return to initial conditions.[11] |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Gas Flow | Instrument Dependent (Optimize for best signal) |
Protocol 3: Method Validation
To ensure the reliability of quantitative results, the analytical method must be validated according to established guidelines. Key validation parameters include linearity, sensitivity (LOD and LOQ), accuracy, precision, and stability.[9][10]
Caption: Key parameters for analytical method validation.
Validation Procedures:
-
Linearity: Prepare calibration standards at a minimum of five concentration levels. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be >0.99.[10]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the flavone standards (low, medium, and high levels). Calculate the percentage recovery.[9] Acceptable recovery is typically within 80-120%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Express the results as the relative standard deviation (RSD), which should ideally be <15%.
-
Stability: Evaluate the stability of the analytes in the prepared samples under storage conditions (e.g., at 4°C for 48 hours) by analyzing them at different time points.[9]
Data and Results
The following tables summarize typical quantitative and validation data for the HPLC-MS/MS analysis of representative flavones.
Table 1: Quantitative Parameters for Standard Flavones
| Compound | Retention Time (min) | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|---|---|---|
| Apigenin | 15.2 | 269.1 | 117.1 | >0.995 | < 3.0 | < 10.0 |
| Luteolin | 13.8 | 285.1 | 133.0 | >0.994 | < 3.0 | < 10.0 |
| Genistein | 14.7 | 269.0 | 133.1 | >0.990 | < 3.1 | < 12.5 |
| Kaempferol | 16.5 | 285.0 | 117.0 | >0.991 | < 3.1 | < 12.5 |
| Quercetin | 12.8 | 301.0 | 151.0 | >0.990 | < 3.1 | < 12.5 |
(Note: m/z values are representative. The LODs and LOQs shown are based on typical sensitivities reported in the literature[9]. Retention times are hypothetical and depend on specific chromatographic conditions.)
Table 2: Summary of Method Validation Results
| Parameter | Apigenin | Luteolin | Quercetin | Acceptance Criteria |
|---|---|---|---|---|
| Accuracy (Recovery, %) | 98.5% | 101.2% | 99.8% | 80 - 120% |
| Precision (Repeatability, RSD%) | 2.5% | 3.1% | 1.8% | < 15% |
| Stability (48h at 4°C, RSD%) | 2.1% | 2.8% | 1.9% | < 15% |
(Note: Data is representative based on typical results found in validation studies[8][10].)
Conclusion
The HPLC-MS/MS method described provides a highly selective, sensitive, and reliable approach for the quantitative analysis of flavones in complex mixtures. The detailed protocols for sample preparation, instrumental analysis, and method validation offer a solid foundation for researchers to implement this technique for quality control, pharmacokinetic studies, and natural product characterization. Proper method validation is critical to ensure the generation of accurate and reproducible data.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Isolation and Determination of Flavones in Biological Samples Using Zinc Complexation Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inhort.pl [inhort.pl]
- 11. scienggj.org [scienggj.org]
Application Notes and Protocols for the Spectroscopic Analysis of Flavone Structure
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of flavones using ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Detailed protocols and data interpretation guidelines are presented to facilitate the identification and characterization of flavone derivatives in research and drug development settings.
Introduction to Spectroscopic Techniques for this compound Analysis
Flavones are a class of flavonoids characterized by a C6-C3-C6 backbone, consisting of two benzene (B151609) rings (A and B) linked by a heterocyclic pyran ring (C). Spectroscopic methods are indispensable for determining the substitution patterns of hydroxyl, methoxy, and other functional groups on this core structure, which critically influence their biological activity.
-
UV-Vis Spectroscopy provides information about the electronic transitions within the conjugated system of the this compound molecule, offering insights into the oxygenation pattern of the A and B rings.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is the most powerful technique for unambiguous structure elucidation, allowing for the precise assignment of all proton and carbon atoms in the molecule.[4][5][6]
-
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (-OH) groups, and provides information about the overall molecular structure.[7][8][9]
UV-Visible Spectroscopy
UV-Vis spectroscopy of flavones in a solvent like methanol (B129727) typically reveals two major absorption bands in the 240–400 nm range.[1][2]
-
Band I , appearing at a longer wavelength (typically 300–380 nm), is associated with the cinnamoyl system (B-ring and the C3-C2=C bond).[1] The position and intensity of this band are sensitive to the substitution pattern on the B-ring.
-
Band II , appearing at a shorter wavelength (typically 240–280 nm), is associated with the benzoyl system (A-ring and the C4=O group).[1]
The addition of shift reagents can cause characteristic shifts in these bands, providing valuable information about the location of hydroxyl groups.[10]
Table 1: Typical UV-Vis Absorption Maxima (λmax) for Flavones in Methanol
| Band | Wavelength Range (nm) | Associated Structural Moiety |
| Band I | 300 - 380 | B-ring cinnamoyl system |
| Band II | 240 - 280 | A-ring benzoyl system |
Data compiled from multiple sources.[1][2][11]
Experimental Protocol: UV-Vis Analysis of Flavones
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified this compound sample.
-
Dissolve the sample in spectroscopic grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with methanol to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the range of 1-10 µg/mL).
-
-
Instrumentation and Measurement:
-
Use a calibrated double-beam UV-Vis spectrophotometer.
-
Use spectroscopic grade methanol as the blank reference.
-
Scan the sample from 200 to 500 nm.
-
Record the wavelengths of maximum absorption (λmax) for Band I and Band II.
-
-
Analysis with Shift Reagents (Optional but Recommended for Structural Elucidation):
-
Prepare separate solutions of the this compound in methanol containing the following shift reagents:
-
Sodium methoxide (B1231860) (NaOMe)
-
Aluminum chloride (AlCl₃)
-
Aluminum chloride with hydrochloric acid (AlCl₃/HCl)
-
Sodium acetate (B1210297) (NaOAc)
-
Sodium acetate with boric acid (NaOAc/H₃BO₃)
-
-
Record the UV-Vis spectrum for each solution and note the bathochromic (red) or hypsochromic (blue) shifts of Bands I and II to deduce the positions of hydroxyl groups.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of this compound structure elucidation. ¹H NMR provides information about the number, environment, and coupling of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are crucial for the complete and unambiguous assignment of all signals.[4][5][12]
Table 2: Typical ¹H NMR Chemical Shift (δ) Ranges for this compound Protons (in CDCl₃ or DMSO-d₆)
| Proton(s) | Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | C-ring | 6.3 - 6.9 | s |
| H-5 | A-ring | 7.8 - 8.2 | dd |
| H-6 | A-ring | 7.3 - 7.6 | t |
| H-7 | A-ring | 7.4 - 7.7 | t |
| H-8 | A-ring | 7.5 - 7.9 | d |
| H-2', H-6' | B-ring | 7.8 - 8.2 | m |
| H-3', H-5' | B-ring | 7.4 - 7.6 | m |
| H-4' | B-ring | 7.4 - 7.6 | m |
| -OH | Phenolic | 9.0 - 13.0 | br s |
| -OCH₃ | Methoxy | 3.8 - 4.1 | s |
s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet, br s: broad singlet. Chemical shifts are highly dependent on the solvent and substitution pattern.[4][6]
Table 3: Typical ¹³C NMR Chemical Shift (δ) Ranges for this compound Carbons (in CDCl₃ or DMSO-d₆)
| Carbon(s) | Position | Chemical Shift (δ, ppm) |
| C-2 | C-ring | 162 - 166 |
| C-3 | C-ring | 105 - 110 |
| C-4 | C-ring (C=O) | 176 - 183 |
| C-4a (C-10) | A-ring | 120 - 126 |
| C-5 | A-ring | 125 - 129 |
| C-6 | A-ring | 123 - 127 |
| C-7 | A-ring | 133 - 137 |
| C-8 | A-ring | 118 - 122 |
| C-8a (C-9) | A-ring | 155 - 160 |
| C-1' | B-ring | 130 - 133 |
| C-2', C-6' | B-ring | 126 - 130 |
| C-3', C-5' | B-ring | 128 - 132 |
| C-4' | B-ring | 130 - 134 |
| -OCH₃ | Methoxy | 55 - 62 |
Chemical shifts are highly dependent on the solvent and substitution pattern.[4][6]
Experimental Protocol: NMR Analysis of Flavones
-
Sample Preparation:
-
Ensure the this compound sample is of high purity (>95%) to avoid spectral overlap from impurities.[13]
-
For ¹H NMR, dissolve 1-5 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[13]
-
For ¹³C NMR, a higher concentration is required; dissolve 10-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent.[13]
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
1D NMR Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Typical parameters: spectral width 0-12 ppm, acquisition time 2-4 s, relaxation delay 1-5 s, number of scans 8-64.[13]
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Typical parameters: spectral width 0-220 ppm, acquisition time 1-2 s, relaxation delay 2-5 s, number of scans 1024-4096 or more, depending on the sample concentration.[13]
-
-
-
2D NMR Data Acquisition (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for connecting different spin systems and assigning quaternary carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides a molecular fingerprint of the this compound, with characteristic absorption bands corresponding to the vibrations of specific functional groups.
Table 4: Characteristic IR Absorption Bands for Flavones
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (phenolic) | Stretching (H-bonded) | 3200 - 3600 | Broad, Strong |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=O (ketone) | Stretching | 1610 - 1660 | Strong |
| C=C (aromatic) | Stretching | 1500 - 1610 | Medium to Strong |
| C-O (ether/phenol) | Stretching | 1000 - 1300 | Strong |
| C-H (aromatic) | Out-of-plane bending | 690 - 900 | Medium to Strong |
The position of the C=O stretching band is sensitive to hydrogen bonding and substitution on the A-ring. Hydroxylation at the C-5 position can lower the C=O stretching frequency due to intramolecular hydrogen bonding.[7][8]
Experimental Protocol: IR Analysis of Flavones
-
Sample Preparation:
-
Due to the low solubility of many flavones, solid-state sampling is common.
-
KBr Pellet Method: Mix 1-2 mg of the dry this compound sample with ~100 mg of dry, powdered potassium bromide (KBr). Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation and Measurement:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the this compound structure.
-
Integrated Spectroscopic Analysis Workflow
The structural elucidation of an unknown this compound is most effectively achieved by integrating the data from all three spectroscopic techniques. The following workflow provides a logical approach to this process.
Caption: Workflow for this compound structure elucidation.
By systematically applying these spectroscopic techniques and protocols, researchers can confidently determine the chemical structures of known and novel flavones, a critical step in understanding their structure-activity relationships and advancing their potential as therapeutic agents.
References
- 1. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. ukm.my [ukm.my]
- 6. 1H and 13C-NMR data of hydroxythis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]
- 8. Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. nepjol.info [nepjol.info]
- 11. Structural and Spectral Investigation of a Series of Flavanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
Application Note: Quantification of Flavones in Complex Matrices Using High-Performance Liquid Chromatography (HPLC)
Introduction
Flavones, a subclass of flavonoids, are polyphenolic secondary metabolites ubiquitously found in plants. They are of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their diverse biological activities. Accurate and precise quantification of flavones in various samples, such as plant extracts, food products, and biological fluids, is crucial for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is a powerful and widely used technique for the analysis of these compounds.[1][2][3] This application note provides a comprehensive protocol for the use of flavone analytical standards in chromatographic analysis.
Principle
The quantification of flavones in a sample is achieved by separating the components of a mixture using HPLC and then detecting the analytes of interest. By comparing the chromatographic peak area or height of a specific this compound in a sample to a calibration curve generated from known concentrations of a high-purity analytical standard, the concentration of that this compound in the sample can be accurately determined.[4][5] Reversed-phase HPLC is the most common mode of separation for flavonoids, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3][6]
Experimental Protocols
Preparation of Standard Stock Solutions
High-purity this compound analytical standards (e.g., Luteolin, Apigenin) are essential for accurate quantification.
Materials:
-
This compound analytical standards (e.g., Luteolin, Quercetin, Kaempferol, Apigenin, Rutin)
-
HPLC-grade methanol (B129727) or acetonitrile
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of each this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the solvent and mix thoroughly. This is the primary stock solution.
-
Store stock solutions in amber vials at 4°C to prevent degradation.
Preparation of Calibration Standards
Procedure:
-
Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of at least five working standard solutions with decreasing concentrations.
-
The concentration range should bracket the expected concentration of the flavones in the samples.[7]
Sample Preparation (Example: Plant Extract)
Materials:
-
Dried and powdered plant material
-
80% Methanol
-
Reflux apparatus or sonicator
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately weigh approximately 0.15 g of the ground plant material.[7]
-
Add 25 mL of 80% methanol.[7]
-
Extract the flavonoids by refluxing for 30 minutes or sonicating for 30 minutes.[7][8]
-
Allow the mixture to cool and then centrifuge at 3000 x g for 5-10 minutes.[8]
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[8]
Chromatographic Conditions
The following are general HPLC conditions that can be optimized for specific flavones and sample matrices.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[9][10] |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile[11][12] |
| Gradient Elution | 0 min: 30% B; 20 min: 70% B; 22 min: 100% B; 30 min: 100% B[12] |
| Flow Rate | 1.0 mL/min[9][13] |
| Column Temperature | 30°C[12] |
| Injection Volume | 10 µL[9] |
| Detection Wavelength | 280 nm and 365 nm (or specific λmax for each this compound)[12] |
Data Presentation
The performance of the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, sensitivity, precision, and accuracy.[9]
Table 2: Method Validation Parameters for this compound Standards
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Luteolin | 0.15 - 276.40 | > 0.999 | 0.01 - 0.28 | 0.02 - 0.55 | < 3.18 | < 3.18 | 95.02 - 106.17 |
| Quercetin | 1.25 - 20 | > 0.996 | 0.339 - 0.964 | 1.027 - 2.922 | < 1.45 | < 2.35 | 96.96 - 106.87 |
| Kaempferol | 1.25 - 20 | > 0.996 | 0.339 - 0.964 | 1.027 - 2.922 | < 1.45 | < 2.35 | 96.96 - 106.87 |
| Apigenin | 1.25 - 20 | > 0.996 | 0.339 - 0.964 | 1.027 - 2.922 | < 1.45 | < 2.35 | 96.96 - 106.87 |
| Rutin | 0.15 - 276.40 | > 0.999 | 0.01 - 0.28 | 0.02 - 0.55 | < 3.18 | < 3.18 | 95.02 - 106.17 |
Data synthesized from multiple sources for illustrative purposes.[1][7][9]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of flavones in a sample using analytical standards.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Validation
The following diagram outlines the key parameters assessed during the validation of an analytical method for this compound quantification.
Caption: Method Validation Parameters.
References
- 1. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienggj.org [scienggj.org]
- 10. scielo.br [scielo.br]
- 11. UPLC-MS/MS analysis of flavones from plants and enzyme reaction products [bio-protocol.org]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of a Flavone Library
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavones are a significant class of naturally occurring compounds renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The development of flavone-based therapeutic agents often requires the synthesis and screening of large compound libraries to identify lead candidates. Solid-phase synthesis (SPS) offers a robust and efficient platform for the combinatorial generation of this compound libraries. This document provides detailed protocols and application notes for the solid-phase synthesis of a this compound library, from resin selection and linker attachment to the final cleavage and purification of the target compounds.
Introduction
Solid-phase synthesis has emerged as a cornerstone of modern medicinal chemistry, enabling the rapid and systematic preparation of compound libraries. The core principle of SPS involves the attachment of a starting material to an insoluble polymer support (resin), followed by a series of sequential chemical transformations. Intermediates are purified by simple filtration and washing, eliminating the need for traditional and often time-consuming purification techniques like column chromatography after each step. This approach is particularly well-suited for the generation of libraries of related compounds, such as a this compound library.
The general strategy for the solid-phase synthesis of flavones typically involves the immobilization of a 2'-hydroxyacetophenone (B8834) derivative onto a solid support, followed by condensation with a variety of aldehydes to form resin-bound chalcones. Subsequent oxidative cyclization and cleavage from the resin yield the desired this compound products.
Key Advantages of Solid-Phase Synthesis for this compound Libraries:
-
High Throughput: Enables the parallel synthesis of a large number of compounds.
-
Simplified Purification: Intermediates are purified by simple washing of the resin.
-
Automation: The repetitive nature of SPS is amenable to automation.
-
Versatility: Allows for the introduction of a wide range of substituents to generate structural diversity.
Experimental Protocols
Protocol 1: Preparation of the Resin-Bound 2'-Hydroxyacetophenone
This protocol describes the immobilization of a 2'-hydroxyacetophenone derivative onto a solid support using a suitable linker. The choice of resin and linker is critical for a successful synthesis. Wang resin is a commonly used support for the attachment of phenolic compounds.
Materials:
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Linker Activation and Coupling:
-
In a separate flask, dissolve 2',4'-dihydroxyacetophenone (3 mmol), and DMAP (0.5 mmol) in DMF (10 mL).
-
Add DIC (3 mmol) to the solution and stir for 10 minutes at room temperature.
-
Drain the DMF from the swollen resin and add the activated ester solution.
-
Agitate the mixture at room temperature for 12-16 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) (10% v/v) and pyridine (B92270) in DMF for 2 hours.
-
Final Washing and Drying: Wash the resin as in step 3 and dry under vacuum.
Protocol 2: Solid-Phase Synthesis of Chalcones
This protocol details the Claisen-Schmidt condensation of the resin-bound 2'-hydroxyacetophenone with a diverse set of aldehydes to generate a library of resin-bound chalcones.
Materials:
-
Resin-bound 2'-hydroxyacetophenone
-
A library of substituted benzaldehydes
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (EtOH)
-
Water
-
DMF
Procedure:
-
Resin Swelling: Swell the resin-bound 2'-hydroxyacetophenone in DMF.
-
Condensation Reaction:
-
Prepare a solution of the desired benzaldehyde (B42025) (5 mmol) and KOH (10 mmol) in a mixture of EtOH and water.
-
Add this solution to the swollen resin.
-
Agitate the mixture at 50°C for 24 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with a 1:1 mixture of EtOH/water (3 x 10 mL), water (3 x 10 mL), EtOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Parallel Synthesis: Repeat steps 2-4 for each aldehyde in the library in separate reaction vessels.
Protocol 3: Oxidative Cyclization to Flavones
This protocol describes the on-resin oxidative cyclization of the chalcone (B49325) intermediates to form the corresponding flavones.[1]
Materials:
-
Resin-bound chalcones
-
Iodine (I₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
DCM
Procedure:
-
Resin Swelling: Swell the resin-bound chalcones in DMSO.
-
Cyclization Reaction:
-
Add a solution of iodine in DMSO to the swollen resin.
-
Heat the mixture at 100°C for 6 hours.
-
-
Washing: Cool the reaction mixture to room temperature. Drain the solution and wash the resin with a solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water, DMF, and DCM.
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
This protocol outlines the cleavage of the synthesized flavones from the solid support and their subsequent purification. The choice of cleavage cocktail depends on the linker used. For the Wang linker, a strong acid such as trifluoroacetic acid (TFA) is typically employed.[2][3][4]
Materials:
-
Resin-bound flavones
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin-bound flavones in DCM.
-
Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved this compound.
-
Resin Washing: Wash the resin with additional DCM to ensure complete recovery of the product.
-
Precipitation and Purification:
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Further purify the this compound library members by techniques such as preparative HPLC.
-
Data Presentation
The success of a combinatorial synthesis is often evaluated by the yield and purity of the library members. The following table provides a template for summarizing the quantitative data for a synthesized this compound library.
| Compound ID | Aldehyde Substituent | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) |
| FL-001 | 4-Methoxy | 252.27 | 75 | >95 |
| FL-002 | 4-Chloro | 256.68 | 68 | >95 |
| FL-003 | 4-Nitro | 267.24 | 65 | >90 |
| FL-004 | 3,4-Dimethoxy | 282.29 | 72 | >95 |
| FL-005 | 4-(Trifluoromethyl) | 290.24 | 60 | >90 |
Visualizations
Experimental Workflow for Solid-Phase this compound Synthesis
The following diagram illustrates the overall workflow for the solid-phase synthesis of a this compound library.
Caption: Workflow for the solid-phase synthesis of a this compound library.
Potential Signaling Pathway Modulation by Flavones
Flavones are known to interact with various cellular signaling pathways. The diagram below illustrates a simplified representation of how a this compound might modulate a generic kinase signaling pathway, a common target for this class of compounds.
References
Cell-Based Assays for Evaluating Flavone Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavones, a subclass of flavonoids, are naturally occurring polyphenolic compounds found in various plants, fruits, and vegetables.[1] They have garnered significant scientific interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[2][3][4] Evaluating the bioactivity of flavones is a critical step in the discovery and development of new therapeutic agents. Cell-based assays provide a powerful platform to investigate the mechanisms of action and quantify the potency of flavones in a biologically relevant context. These in vitro methods are essential for screening large numbers of compounds, elucidating molecular targets, and providing the foundational data required for further preclinical and clinical studies.[5]
This document provides detailed application notes and standardized protocols for a suite of cell-based assays to comprehensively evaluate the bioactivity of flavones. The assays described herein cover key aspects of flavone activity, including cytotoxicity, apoptosis induction, antioxidant potential, neuroprotection, and anti-inflammatory effects.
I. Cytotoxicity and Apoptosis Induction
A primary step in evaluating the therapeutic potential of flavones, particularly in cancer research, is to determine their cytotoxic effects and ability to induce programmed cell death (apoptosis).
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]
Experimental Protocol:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (approximately 5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the test this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the this compound in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[7]
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.[6]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
Table 1: Cytotoxic Activity of Selected Flavones against Human Cancer Cell Lines
| This compound | Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Baicalein | HT-29 | Colon Cancer | Not Specified | 39.7 ± 2.3 | [8] |
| Luteolin | A549 | Lung Cancer | 48 | 45.2 | [7] |
| Apigenin | HEL | Erythroleukemia | Not Specified | > 20 | [9] |
| Wogonin | RAW 264.7 | Macrophage | Not Specified | 17 | [10] |
| Quercetin | DH82 | Canine Malignant Histiocytoma | 72 | > 200 | [11] |
| 3,6-Dihydroxythis compound | HeLa | Cervical Cancer | 48 | 9.8 | [7] |
| 7,8-Dihydroxythis compound | HUH-7 | Liver Cancer | 48 | 177.6 | [7] |
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the test this compound at the desired concentrations for the specified time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution).[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[13]
-
Analyze the samples within 1 hour using a flow cytometer.
-
Visualization of Experimental Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
II. Antioxidant Activity
Flavones are well-known for their antioxidant properties, which contribute to their protective effects against various diseases. The Cellular Antioxidant Activity (CAA) assay measures the ability of compounds to scavenge free radicals within a cellular environment.[15]
Cellular Antioxidant Activity (CAA) Assay
This assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is cell-permeable. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by a free radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidant compounds can scavenge these radicals, thereby reducing the fluorescence signal.[15]
Experimental Protocol:
-
Cell Seeding:
-
Seed HepG2 cells in a black, clear-bottom 96-well microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[16]
-
-
Compound and Probe Treatment:
-
Induction of Oxidative Stress:
-
Wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.[16]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[17]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for both control and this compound-treated wells.
-
The CAA value is calculated based on the reduction in AUC in the presence of the this compound. The EC50 value, the concentration required to inhibit 50% of DCF formation, is determined from the dose-response curve.
-
Data Presentation:
Table 2: Cellular Antioxidant Activity of Selected Flavonoids
| Flavonoid | Cell Line | EC50 (µM) | Reference |
| Quercetin | HepG2 | > 200 | [16] |
| Kaempferol | HepG2 | > 200 | [16] |
| Luteolin | HepG2 | > 200 | [16] |
| Myricetin | HepG2 | > 200 | [16] |
| Apigenin | HepG2 | > 200 | [16] |
Note: The referenced study found that while these flavonoids showed antioxidant activity, their EC50 values were greater than the highest concentration tested (200 µM) in the CAA assay.[16]
III. Neuroprotective Effects
Flavones have shown promise in protecting neurons from various insults, a key aspect of their potential in neurodegenerative disease research.[18] The SH-SY5Y human neuroblastoma cell line is a widely used model for these studies.
Neuroprotection Assay against H₂O₂-Induced Toxicity
This assay evaluates the ability of flavones to protect neuronal cells from oxidative stress-induced cell death, commonly induced by hydrogen peroxide (H₂O₂). Cell viability is typically assessed using the MTT assay.[18]
Experimental Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.
-
-
Pre-treatment with Flavones:
-
Treat the cells with various concentrations of the test this compound for a specified period (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
After the pre-treatment period, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours.[18]
-
-
Cell Viability Assessment:
-
Perform the MTT assay as described in Section I.1 to determine the percentage of cell viability.
-
-
Data Analysis:
-
Compare the viability of cells treated with both the this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
-
Data Presentation:
Table 3: Neuroprotective Effects of this compound Derivatives against H₂O₂-Induced Toxicity in SH-SY5Y Cells
| Compound | Concentration (µM) | Cell Viability (% of Control) | Reference |
| H₂O₂ Control (100 µM) | - | ~50% | [18] |
| Compound 2 + H₂O₂ | 50 | Increased significantly vs. H₂O₂ control | [18] |
| Amine-substituted flavones + H₂O₂ | 50 | Varied protective effects | [18] |
| Heteroaryl-substituted flavones + H₂O₂ | 50 | Varied protective effects | [18] |
IV. Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Flavones can modulate inflammatory responses, and this activity can be assessed by measuring the production of inflammatory mediators like nitric oxide (NO).[10]
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is commonly used to study inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response, leading to the production of NO. The Griess assay is used to measure nitrite (B80452), a stable product of NO metabolism, in the cell culture supernatant.[19]
Experimental Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[19]
-
-
Pre-treatment with Flavones:
-
Pre-treat the cells with various concentrations of the test this compound for 1 hour.[20]
-
-
Induction of Inflammation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[20]
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.[19]
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.[19]
-
-
Data Analysis:
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
-
Data Presentation:
Table 4: Inhibitory Effects of Flavonols on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Flavonol | Concentration (µM) | NO Inhibition Rate (%) | Reference |
| Fisetin | 20 | 52 | [21] |
| Quercetin | 40 | 60 | [21] |
| Myricetin | 80 | 26 | [21] |
V. Signaling Pathways Modulated by Flavones
Flavones exert their diverse biological effects by interacting with and modulating various intracellular signaling pathways.[22][23] Understanding these interactions is crucial for elucidating their mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[24] Many flavones have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.[3]
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[22] It consists of three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Flavonoids can modulate the activity of these kinases, leading to diverse cellular outcomes.[23]
Caption: Modulation of the MAPK signaling pathway by flavones.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation.[22] Activation of this pathway promotes cell survival by inhibiting apoptosis. Flavonoids have been shown to modulate the PI3K/Akt pathway, which is relevant to their neuroprotective and anticancer activities.[25]
Caption: this compound modulation of the PI3K/Akt signaling pathway.
References
- 1. Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zen-bio.com [zen-bio.com]
- 18. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Flavones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flavonoids, a diverse group of polyphenolic compounds found abundantly in plants, are of significant interest in research and drug development due to their potent antioxidant properties.[1] These properties are largely attributed to their ability to scavenge free radicals, chelate metals, and modulate signaling pathways involved in oxidative stress.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, making the assessment of the antioxidant capacity of flavones a critical area of study.[3]
This document provides detailed application notes and experimental protocols for the most common in vitro assays used to evaluate the antioxidant capacity of flavones. These methods are essential for screening potential therapeutic candidates and for understanding the structure-activity relationships that govern their antioxidant efficacy.[4][5]
General Workflow for Assessing Antioxidant Capacity
The assessment of the antioxidant capacity of flavones typically follows a standardized workflow, from initial sample preparation to the final data analysis and interpretation. This process ensures reproducibility and allows for the comparison of results across different studies and compounds.
Caption: General workflow for assessing the antioxidant capacity of flavones.
Key In Vitro Antioxidant Capacity Assays
Several spectrophotometric and fluorometric assays are widely used to determine the antioxidant capacity of flavones. It is recommended to use a battery of tests based on different mechanisms to obtain a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3][6] In the presence of an antioxidant, the deep purple color of the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H.[3][6] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the this compound.[3][6]
Caption: Chemical principle of the DPPH radical scavenging assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).[4] Keep the solution in the dark.
-
Prepare stock solutions of the test flavones and a standard antioxidant (e.g., Quercetin, Trolox) in a suitable solvent (e.g., methanol, ethanol).[6]
-
-
Assay Procedure (96-well plate format):
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.[4]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the this compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced to its colorless neutral form in the presence of an antioxidant.[7] The reduction in absorbance at 734 nm is proportional to the antioxidant capacity.
Caption: Chemical principle of the ABTS radical scavenging assay.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the this compound samples or Trolox standard at various concentrations to the wells.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Mix and incubate for 5 minutes with continuous shaking.
-
-
Measurement:
-
Read the absorbance at 734 nm.
-
-
Calculation:
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[4][11] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer.[4]
-
Prepare stock solutions of the this compound samples and Trolox standard.
-
-
Assay Procedure (96-well black microplate format):
-
Add 25 µL of the this compound samples, Trolox standard, or blank (phosphate buffer) to the wells.[11]
-
Add 150 µL of the fluorescein solution to each well.[11]
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[11]
-
After incubation, rapidly inject 25 µL of the AAPH solution into each well to start the reaction.[11]
-
-
Measurement:
-
Calculation:
-
Calculate the net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the ORAC values of the flavones as Trolox equivalents (µmol TE/µmol or µmol TE/g).[4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[8] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[8]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the this compound sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.
-
Add 220 µL of the FRAP reagent to each well.
-
Mix and incubate for 4-6 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known concentration of Fe²⁺.
-
Express the FRAP values of the samples as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g).
-
Data Presentation: Antioxidant Capacity of Common Flavones
The following table summarizes the antioxidant capacity of several common flavones, as determined by the assays described above. Values are presented as IC50 (µM) for DPPH and as Trolox Equivalents (TE) for ORAC and ABTS, providing a basis for comparison.
| This compound | DPPH IC50 (µM) | ORAC (µmol TE/µmol) | ABTS (TEAC) |
| Quercetin | 19.13 - 96.03[4] | 4.07 - 12.85[4] | High |
| Luteolin | 19.13 - 96.03[4] | 4.07 - 12.85[4] | High |
| Kaempferol | >200[4] | 4.07 - 12.85[4] | Moderate |
| Apigenin | >200[4] | <4.07[4] | Low |
| Myricetin | Strong Activity | High | Very High |
| Rutin | Low Activity[7] | - | Moderate |
| Catechin | Strong Activity[13] | - | High |
Note: The antioxidant capacity can vary depending on the specific experimental conditions. The data presented are indicative ranges from various studies.Structure-activity relationship studies suggest that the antioxidant activity of flavonoids is enhanced by the presence of a 3',4'-catechol structure in the B-ring, a 2,3-double bond, and a 3-hydroxyl group in the C-ring.[4][13]
Conclusion
The methods detailed in these application notes provide a robust framework for assessing the antioxidant capacity of flavones. The DPPH and ABTS assays are excellent for initial high-throughput screening of radical scavenging activity, while the ORAC assay offers a more biologically relevant measure against peroxyl radicals. The FRAP assay provides a direct measure of the reducing power of the compounds. By employing a combination of these assays, researchers and drug development professionals can gain a comprehensive understanding of the antioxidant potential of novel this compound derivatives, facilitating the identification and development of new therapeutic agents for diseases associated with oxidative stress.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. en.wikipedia.org [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
In Vivo Experimental Models for Studying Flavone Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing in vivo experimental models to investigate the physiological and pharmacological effects of flavones. Flavones, a class of flavonoids, are widely distributed in plants and have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. In vivo studies are crucial for validating the preclinical efficacy and understanding the mechanisms of action of these compounds in a whole-organism context.
I. Overview of In Vivo Models
A variety of animal models, primarily rodents (mice and rats), are employed to study the in vivo effects of flavones across a spectrum of diseases. The choice of model depends on the specific research question and the targeted biological activity of the flavone under investigation.
Commonly Used In Vivo Models for this compound Research:
-
Metabolic Diseases: Models of type 2 diabetes induced by high-fat diet (HFD) and low-dose streptozotocin (B1681764) (STZ) are frequently used to evaluate the hypoglycemic and insulin-sensitizing effects of flavones.
-
Inflammation: Acute and chronic inflammation models, such as carrageenan-induced paw edema and TPA-induced ear edema, are standard for assessing the anti-inflammatory properties of flavones.
-
Neurodegenerative Diseases: Animal models of Alzheimer's disease, Parkinson's disease, and cerebral ischemia are employed to investigate the neuroprotective effects of flavones.
-
Cancer: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for evaluating the in vivo anticancer efficacy of flavones.
-
Stress and Anxiety: Restraint stress models in mice are utilized to study the anti-stress and anxiolytic potential of flavones.
-
Oxidative Stress: While not a standalone model, the assessment of oxidative stress markers is a common component of most in vivo studies on flavones, given their potent antioxidant properties.
II. Quantitative Data Summary
The following tables provide a summary of quantitative data from various in vivo studies on the effects of different flavones. This information can serve as a starting point for experimental design.
Table 1: In Vivo Models for Diabetes
| This compound | Animal Model | Dosing Regimen | Key Findings |
| Apigenin (B1666066) | HFD/STZ-induced diabetic rats | 50 or 100 mg/kg, intragastrically, daily for 6 weeks | Significantly decreased blood glucose, serum lipids, and improved glucose tolerance.[1] |
| Chrysin | Alloxan-induced diabetic rats | 50 and 100 mg/kg, orally, daily for 10 days | Partially prevented the increase in serum glucose.[1] |
| Acacetin | HFD/STZ-treated diabetic rats | Not specified | Diminished fasting blood glucose and relieved pancreas and liver injuries.[2] |
| Kaempferol | STZ-induced diabetic mice | Oral administration | Significantly decreased serum HbA1c levels, fasting blood glucose, and increased insulin (B600854) resistance.[3] |
Table 2: In Vivo Models for Inflammation
| This compound | Animal Model | Dosing Regimen | Key Findings |
| Luteolin | Carrageenan-induced paw edema in rats | Not specified | Reduced inflammation by inhibiting the NF-κB signaling pathway.[4] |
| Apigenin | Bleomycin-induced pulmonary fibrosis in rats | Not specified | Prevented pulmonary fibrosis and inflammation by decreasing TNF-α and TGF-β1 levels.[4] |
| Tangeretin | DSS-induced colitis in mice | Not specified | Attenuated colitis parameters such as colon shortening and production of pro-inflammatory cytokines.[4] |
| Flavanone Derivatives | TPA-induced mouse ear edema | Topical application | Analogue (2c) exhibited the highest inhibition (98.62 ± 1.92%).[5][6] |
Table 3: In Vivo Models for Cancer
| This compound | Animal Model | Dosing Regimen | Key Findings |
| Apigenin | U937 human leukemia xenografts in athymic nude mice | In vivo administration | Attenuated tumor growth.[7] |
| Luteolin | A549 non-small-cell lung cancer xenografts in athymic nude mice | Oral administration | Inhibited tumor growth.[8] |
| Luteolin | Tu212 SCCHN xenograft mouse model | Not specified | Nano-Luteolin had a significant inhibitory effect on tumor growth compared to luteolin.[6][9] |
| Luteolin | Breast cancer xenograft in vivo | 20 and 40 mg/kg/d | High doses effectively inhibited tumor growth.[10] |
Table 4: In Vivo Models for Neuroprotection
| This compound | Animal Model | Dosing Regimen | Key Findings |
| Apigenin | APP/PS1 Alzheimer's disease mouse model | Three-month oral treatment | Rescued learning deficits and relieved memory retention.[11] |
| Apigenin & Luteolin | MPTP-induced Parkinson's disease model in mice | Not specified | Preserved TH levels and significantly reduced striatal TNF-α.[12] |
| Apigenin | Middle cerebral artery occlusion (MCAO) model in rats | In vivo treatment | Significantly improved neurological deficit scores and reduced infarct areas.[13] |
III. Experimental Protocols
This section provides detailed methodologies for key in vivo experiments.
Protocol 1: Induction of Type 2 Diabetes in Rats (HFD/STZ Model)
Objective: To induce a diabetic state in rats that mimics the pathophysiology of type 2 diabetes in humans.
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), freshly prepared
-
Normal chow diet (control)
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
HFD Feeding: Divide rats into a control group (fed normal chow) and an experimental group (fed HFD). Feed the respective diets for a period of 4 weeks to induce insulin resistance in the experimental group.[14][15]
-
STZ Injection:
-
After the 4-week HFD feeding period, fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 30 mg/kg body weight) to the HFD-fed rats.[14][15] The control group should be injected with an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels weekly from the tail vein using a glucometer.
-
Rats with fasting blood glucose levels consistently above a certain threshold (e.g., >150 mg/dL) are considered diabetic.[16]
-
-
This compound Treatment:
-
Once diabetes is confirmed, begin the administration of the this compound of interest at the desired dosage and route (e.g., oral gavage).
-
The treatment duration can vary depending on the study objectives (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Monitor blood glucose levels and body weight regularly throughout the study.
-
At the end of the treatment period, collect blood samples for analysis of insulin, lipid profile, and other relevant biomarkers.
-
Harvest tissues (e.g., pancreas, liver, adipose tissue) for histological and biochemical analyses.
-
Protocol 2: Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute inflammation in the rat paw to evaluate the anti-inflammatory effects of flavones.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
This compound solution/suspension for administration
-
Reference anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Acclimatization: Acclimatize rats for at least 3 days before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers.
-
This compound Administration:
-
Administer the this compound solution/suspension to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time point before carrageenan injection (e.g., 30-60 minutes).
-
The control group receives the vehicle, and the positive control group receives the reference drug.
-
-
Induction of Edema:
-
Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[17]
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: Subcutaneous Xenograft Mouse Model for Cancer
Objective: To evaluate the in vivo anticancer activity of a this compound on human tumor growth in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile PBS
-
Digital calipers
-
This compound formulation for administration
Procedure:
-
Cell Culture: Culture the selected cancer cell line under sterile conditions.
-
Cell Preparation for Injection:
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[18] For some cell lines, mixing with Matrigel can improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[18]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Width^2 x Length) / 2.[18]
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[18]
-
Administer the this compound formulation to the treatment group according to the planned dosing schedule and route. The control group receives the vehicle.
-
-
Endpoint Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for proliferation and apoptosis markers), and Western blotting.
-
Protocol 4: Assessment of Antioxidant Effects In Vivo
Objective: To measure the in vivo antioxidant capacity of flavones by analyzing key antioxidant enzymes and markers of oxidative damage in tissues.
Materials:
-
Tissue homogenizer
-
Refrigerated centrifuge
-
Spectrophotometer
-
Kits or reagents for measuring:
-
Superoxide dismutase (SOD) activity
-
Catalase (CAT) activity
-
Glutathione (B108866) peroxidase (GPx) activity
-
Reduced glutathione (GSH) levels
-
Malondialdehyde (MDA) levels (as a marker of lipid peroxidation)
-
Procedure:
-
Tissue Collection: At the end of the in vivo experiment, euthanize the animals and quickly excise the target tissues (e.g., liver, kidney, brain).
-
Tissue Homogenization:
-
Wash the tissues in ice-cold saline.
-
Homogenize the tissues in a suitable buffer (e.g., phosphate (B84403) buffer) on ice.[19]
-
-
Centrifugation: Centrifuge the homogenates at a low speed (e.g., 800 g for 30 minutes) at 4°C to remove cellular debris.[20] Collect the supernatant for analysis.
-
Biochemical Assays:
-
Protein Quantification: Determine the protein concentration of the tissue supernatants (e.g., using the Bradford assay) to normalize the enzyme activities and MDA levels.
-
Data Analysis: Express the results as enzyme activity per milligram of protein or MDA concentration per milligram of protein. Compare the results between the control and this compound-treated groups.
Protocol 5: Assessment of Cognitive Function in Mice (Novel Object Recognition Test)
Objective: To evaluate the effect of flavones on learning and memory in mice.
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and color from the familiar objects)
-
Video recording and analysis software
Procedure:
-
Habituation:
-
On day 1, allow each mouse to freely explore the empty open field arena for a set period (e.g., 5-10 minutes) to habituate to the environment.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring each object for a set period (e.g., 5 minutes). Exploration is defined as the mouse's nose being within a certain proximity to the object and oriented towards it.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects)
-
A higher DI indicates better recognition memory.
-
IV. Visualization of Signaling Pathways and Workflows
Signaling Pathways
Flavones exert their biological effects by modulating various intracellular signaling pathways. Below are examples of key pathways affected by apigenin and luteolin, visualized using the DOT language for Graphviz.
Caption: Apigenin inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Hypoglycemic Effects and Molecular Mechanisms of Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels [mdpi.com]
- 4. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Luteolin inhibits the Nrf2 signaling pathway and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin nanoparticle in chemoprevention: in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 13. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Flavonoids in Cardiovascular Diseases [mdpi.com]
- 15. Linking biomarkers of oxidative stress and disease with flavonoid consumption: From experimental models to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessments of Cognitive Deficits in Mutant Mice - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. portal.fis.tum.de [portal.fis.tum.de]
- 18. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Changes in Antioxidant Enzymes Activities and Lipid Peroxidase Level in Tissues of Stress-induced Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. japsonline.com [japsonline.com]
- 21. ijsr.net [ijsr.net]
- 22. iomcworld.org [iomcworld.org]
- 23. researchgate.net [researchgate.net]
Purifying Synthetic Flavones: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of synthetic flavone compounds is paramount for accurate biological evaluation and preclinical studies. This document provides detailed application notes and protocols for the purification of synthetic flavones, focusing on common laboratory techniques. Methodologies for chromatography and crystallization are outlined, accompanied by quantitative data to aid in the selection of the most appropriate purification strategy.
Choosing Your Purification Path
The selection of a suitable purification technique for a synthetic this compound is contingent upon several factors, including the polarity of the compound, the nature of the impurities, and the desired final purity and scale of the purification. A general decision-making workflow is presented below.
Caption: Decision workflow for selecting a purification method.
Chromatographic Purification of Synthetic Flavones
Chromatography is a versatile and widely used technique for the purification of synthetic flavones, capable of separating compounds with very similar polarities. Both normal-phase (e.g., silica (B1680970) gel) and reverse-phase (e.g., C18) chromatography are effective, with the choice depending on the specific this compound's properties.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying gram-scale quantities of synthetic flavones. It utilizes a stationary phase, typically silica gel, and a mobile phase, which is a solvent system of appropriate polarity to separate the target compound from impurities.
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the solvent system used for elution).
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Elution:
-
Carefully load the sample onto the top of the column.
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[1]
-
Monitor the separation using thin-layer chromatography (TLC).
-
Collect fractions and combine those containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Caption: Workflow for flash column chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity requirements and smaller-scale purifications, preparative HPLC is the method of choice. It offers superior resolution compared to flash chromatography.
-
Sample and Mobile Phase Preparation:
-
Dissolve the crude or partially purified this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
Prepare the mobile phase, typically a mixture of acetonitrile (B52724) and water, and degas it. For improved peak shape, 0.1% of an acid such as trifluoroacetic acid (TFA), formic acid, or acetic acid can be added to the mobile phase.[1]
-
-
Chromatographic Conditions:
-
Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Run a gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.
-
Monitor the elution using a UV detector at a wavelength where the this compound absorbs, typically between 250-380 nm.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the target this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the highly purified this compound.
-
| This compound Derivative | Column Type | Mobile Phase | Purity Achieved | Reference |
| 8-Thienyl quercetin | ASAHIPAK GS-310 | Methanol (isocratic) | >98% | [2] |
| 8-(4-Fluorophenyl) quercetin | ASAHIPAK GS-310 | Methanol (isocratic) | >98% | [2] |
| Various Flavonoids | YMC C18 | Acetonitrile/Water | >98% | [3] |
| Flavonoid Glycosides | YMC C18 | Acetonitrile/Water | >94% | [4] |
Crystallization
Crystallization is a powerful technique for purifying solid synthetic flavones, often yielding material of very high purity. The principle is based on the differential solubility of the this compound and impurities in a given solvent or solvent mixture at different temperatures.
Recrystallization
Recrystallization involves dissolving the crude this compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.
-
Solvent Selection:
-
Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, ethyl acetate (B1210297), or mixtures like chloroform/ethyl acetate or ethyl acetate/n-hexane.[5]
-
-
Dissolution:
-
Place the crude this compound in a flask and add a small amount of the chosen solvent.
-
Heat the mixture to boiling while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot-filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
| This compound Derivative | Crystallization Solvent | Purity Achieved | Reference |
| Substituted this compound F1 | Chloroform/Ethyl acetate | Crystalline | [5] |
| Substituted this compound F2 | Ethyl acetate/n-hexane | Crystalline | [5] |
| Myricetin | Acetone | Crystalline | [6] |
| Quercetin | Aqueous Ethanol | Crystalline | [6] |
Purity Assessment
After purification, it is crucial to assess the purity of the synthetic this compound. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By following these detailed protocols and considering the provided data, researchers can effectively purify synthetic this compound compounds to the high degree of purity required for their intended applications in research and drug development.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
Application of Flavones in Fluorescence Microscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of natural compounds widely found in plants, are gaining significant attention in the field of biomedical imaging due to their intrinsic fluorescent properties.[1][2] Their biocompatibility, low toxicity, and unique photophysical characteristics make them excellent candidates for developing novel fluorescent probes for live-cell imaging.[2][3][4] This document provides detailed application notes and protocols for utilizing flavone-based probes in fluorescence microscopy, targeting specific subcellular organelles and monitoring dynamic cellular processes.
Many this compound derivatives exhibit advantageous properties for fluorescence microscopy, such as large Stokes shifts, sensitivity to the microenvironment, and the ability to undergo excited-state intramolecular proton transfer (ESIPT).[2][5][6] These characteristics contribute to high signal-to-noise ratios and reduced photodamage in living cells.[2] Furthermore, some flavones possess aggregation-induced emission enhancement (AIEE) characteristics, overcoming the common issue of aggregation-caused quenching (ACQ) seen with many traditional fluorescent dyes.[1]
This guide will cover the application of specific this compound derivatives for imaging mitochondria, lysosomes, and the endoplasmic reticulum, complete with their spectral properties and detailed experimental protocols.
I. This compound-Based Probes for Subcellular Organelle Imaging
A. Mitochondrial Imaging
Mitochondria are crucial organelles involved in cellular energy metabolism, and their dysfunction is linked to numerous diseases. This compound-based probes offer a biocompatible alternative for visualizing mitochondrial dynamics in living cells.
Probe Characteristics:
Several flavanone (B1672756) compounds and this compound derivatives conjugated with a mitochondrion-targeting group like triphenylphosphonium (e.g., MC-Mito1 and MC-Mito2) have been developed for specific mitochondrial imaging.[1][3][7] These probes are often characterized by low cytotoxicity and good cell permeability.[1][3] A key feature of some of these probes is their fluorogenic nature; they are nearly non-fluorescent in aqueous environments but become highly fluorescent upon localizing within the less polar environment of the mitochondria, enabling wash-free imaging.[3][7]
Quantitative Data Summary:
| Probe Name | Excitation Max (λex) | Emission Max (λem) | Stokes Shift (nm) | Quantum Yield (ΦF) | Target Organelle | Reference |
| Flavanone Compound 1 | 359 nm | 430-480 nm | ~71-121 nm | Not specified | Mitochondria | [1] |
| Flavanone Compound 2 | 359 nm | 430-480 nm | ~71-121 nm | Not specified | Mitochondria | [1] |
| MC-Mito1 | Not specified | 420-470 nm | Not specified | Not specified | Mitochondria | [3][7] |
| MC-Mito2 | Not specified | 420-470 nm | Not specified | Not specified | Mitochondria | [3][7] |
Experimental Protocol: Mitochondrial Staining with Flavanone Probes
This protocol is adapted from methodologies for imaging mitochondria in A549 lung cells.[1]
Materials:
-
Flavanone probe stock solution (e.g., 1 mM in DMSO)
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with a 359 nm excitation source and appropriate emission filters (e.g., 430-480 nm).
Procedure:
-
Cell Culture: Seed A549 cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for cell attachment.
-
Probe Preparation: Prepare a working solution of the flavanone probe by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional for wash-free probes): For probes that are not explicitly "wash-free," gently wash the cells three times with PBS to remove unbound probe and reduce background fluorescence. For wash-free probes like MC-Mito1 and MC-Mito2, this step can be omitted.[3][7]
-
Imaging: Mount the dish on the confocal microscope. Excite the cells at 359 nm and collect the emission between 430-480 nm.[1] Acquire bright-field images for morphological reference.
Workflow for Mitochondrial Imaging:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a far-red emitting flavonoid-based lysosome marker for live cell imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatible this compound-Based Fluorogenic Probes for Quick Wash-Free Mitochondrial Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent flavonoids for endoplasmic reticulum cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxythis compound derivatives: promising scaffolds for fluorescent imaging in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enzymatic Assays Using Flavone Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are integral components of the human diet and have garnered significant attention in drug discovery for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3] Their biological activities are often attributed to their ability to interact with and modulate the function of various enzymes. Flavonoids can act as substrates for metabolic enzymes, such as Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), or as inhibitors of signaling enzymes like protein kinases.[4][5][6][7]
These application notes provide detailed protocols for developing and performing enzymatic assays using flavone substrates, focusing on key enzyme classes relevant to drug metabolism and clinical research. The methodologies described herein are essential for characterizing the pharmacokinetic profiles of flavonoids and for screening new drug candidates that target these enzymatic pathways.
Application Note 1: Flavones as Substrates for Cytochrome P450 (CYP) Enzymes
Background: Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics, including drugs and dietary compounds like flavonoids.[4][8] The oxidation of flavones by CYPs, primarily involving hydroxylation or O-dealkylation, is a critical step in their Phase I metabolism, influencing their bioavailability and biological activity.[9] Assays monitoring these modifications are crucial for understanding potential drug-food interactions.[4][7]
Assay Principle: The enzymatic activity of CYPs on this compound substrates is determined by incubating the recombinant enzyme with the this compound and an NADPH-generating system. The reaction is terminated, and the formation of hydroxylated or demethylated metabolites is quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[9][10]
Data Presentation: Kinetic Parameters of this compound Oxidation by CYPs
The following table summarizes kinetic data for the oxidation of this compound substrates by specific human CYP isozymes. These values are essential for predicting the metabolic fate of flavonoids.
| Enzyme | This compound Substrate | Major Product | Km (µM) | Vmax (fkat/mg) | Reference |
| CYP93G1 | Naringenin | Apigenin | 3.2 | 18.5 | [10] |
| CYP93G1 | Eriodictyol | Luteolin | 1.5 | 14.6 | [10] |
| CYP2A6 | This compound | 4'-Hydroxythis compound | - | - | [9] |
| CYP2A6 | This compound | 3'-Hydroxythis compound | - | - | [9] |
Note: '-' indicates data not specified in the cited sources. Vmax in fkat/mg refers to femtokatals of product formed per milligram of protein.
Experimental Workflow: CYP-Mediated this compound Metabolism Assay
The diagram below outlines the general workflow for assessing the metabolism of a this compound substrate by a CYP enzyme.
Caption: Workflow for a CYP-mediated this compound oxidation assay.
Protocol: CYP Activity Assay with this compound Substrates
This protocol is adapted from methodologies used for characterizing CYP-mediated this compound metabolism.[9][10][11]
1. Materials and Reagents:
-
Recombinant human CYP enzymes (e.g., CYP2A6, CYP1A2) expressed in microsomes.
-
This compound substrate (e.g., Naringenin, this compound) stock solution in DMSO.
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile (B52724) (CH3CN) for reaction termination.
-
96-well plates or microcentrifuge tubes.
-
Incubator and centrifuge.
-
LC-MS/MS system.
2. Assay Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the desired concentration of this compound substrate, and recombinant CYP microsomes.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system. The final volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.[9]
-
Protein Removal: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated protein.[9]
-
Sample Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to identify and quantify the this compound metabolites.
3. Data Analysis:
-
Generate a standard curve for the expected metabolite to quantify its concentration in the samples.
-
Calculate the reaction velocity (rate of product formation).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.[12][13]
Application Note 2: Flavones as Substrates for UDP-Glucuronosyltransferases (UGTs)
Background: UGTs are Phase II metabolic enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[14] This process, known as glucuronidation, increases the water solubility of flavonoids, facilitating their excretion. The activity and regioselectivity of UGTs are key determinants of the metabolic profile and clearance of dietary flavonoids.[1][2]
Assay Principle: Recombinant UGT enzyme is incubated with a this compound substrate and the cofactor UDPGA. The reaction produces a flavonoid-glucuronide conjugate. The rate of formation of this conjugate is measured by separating the product from the substrate using reverse-phase HPLC and detecting it with a UV or mass spectrometry detector.[1][14]
Data Presentation: UGT Activity with this compound Substrates
This table shows the relative glucuronidation activity of a UGT enzyme with various flavonoid substrates, highlighting substrate preference.
| Enzyme | This compound Substrate (750 µM) | Relative Activity (%) | Reference |
| UGT84F9 | Kaempferol-3-O-rutinoside | 100 | [14] |
| UGT84F9 | Luteolin | 85 | [14] |
| UGT84F9 | Quercetin | 70 | [14] |
| UGT84F9 | Apigenin | 65 | [14] |
| UGT2B7 | Quercetin | 35.1 | [1] |
| UGT2B7 | Apigenin | 14.9 | [1] |
| UGT2B7 | Daidzein | 11.1 | [1] |
Note: Relative activity for UGT84F9 is expressed as a percentage relative to the most favored substrate, kaempferol-3-O-rutinoside.[14] Activity for UGT2B7 is expressed as substrate conversion (%).[1]
Reaction Pathway: Flavonoid Glucuronidation
The diagram illustrates the enzymatic reaction catalyzed by UGTs, where a this compound is conjugated with glucuronic acid.
Caption: UGT-catalyzed conjugation of a this compound with glucuronic acid.
Protocol: UGT Glucuronidation Assay
This protocol is based on standard methods for assessing the glucuronidation of flavonoids by UGT enzymes.[1][14][15]
1. Materials and Reagents:
-
Recombinant UGT isozyme (e.g., UGT2B7).
-
This compound substrate (e.g., apigenin, luteolin) stock solution in DMSO.
-
Tris-HCl buffer (pH 7.5) containing MgCl2.
-
UDP-glucuronic acid (UDPGA) solution.
-
Bovine Serum Albumin (BSA).
-
Ice-cold methanol (B129727) or acetonitrile to stop the reaction.
-
HPLC system with UV or MS detector.
2. Assay Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine Tris-HCl buffer, BSA, the this compound substrate, and the UGT enzyme.
-
Pre-incubation: Pre-incubate the mixture at 30°C or 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding UDPGA. The final reaction volume is typically around 100 µL.
-
Incubation: Incubate at 30°C or 37°C for a defined period (e.g., 2 hours), ensuring the reaction stays within the linear range.[14]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile.
-
Protein Removal: Centrifuge the tubes at high speed to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant using reverse-phase HPLC to separate the flavonoid glucuronide from the parent this compound. Monitor the elution profile at a characteristic wavelength for flavonoids (e.g., 280 nm or 340 nm) or use mass spectrometry for identification.
3. Data Analysis:
-
Identify the product peak based on its retention time compared to a standard (if available) or by mass spectrometry.
-
Quantify the amount of product formed by integrating the peak area and using a standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).[14]
Application Note 3: Flavones as Inhibitors of Protein Kinases
Background: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[6][16] Flavonoids have emerged as a promising class of natural compounds that can act as protein kinase inhibitors, often by competing with ATP for the enzyme's active site.[17][18][19] Assays to determine the inhibitory potential of flavonoids are a cornerstone of screening for new therapeutic agents.
Assay Principle: A kinase inhibition assay measures the ability of a compound to block the phosphorylation of a substrate by a kinase. A common method is an ELISA-based assay where a substrate peptide is immobilized on a plate. The kinase, ATP, and the test compound (this compound) are added. The amount of phosphorylation is then quantified using a peroxidase-labeled anti-phospho-antibody, which generates a colorimetric signal.[17] The reduction in signal in the presence of the this compound indicates inhibition.
Data Presentation: IC50 Values of Flavonoids against DYRK1A Kinase
The table below presents the half-maximal inhibitory concentration (IC50) values for several flavonoids, demonstrating their potency as inhibitors of the DYRK1A kinase.
| Flavonoid Inhibitor | IC50 (nM) | Reference |
| Fisetin | 149.5 | [16] |
| Kaempferol | 296.3 | [16] |
| Isorhamnetin | 418.0 | [16] |
| Morin | 478.4 | [16] |
| Myricetin | 633.2 | [16] |
| Quercetin | 737.9 | [16] |
| Luteolin | 797.8 | [16] |
| Apigenin | 1019.0 | [16] |
Signaling Pathway: Kinase Inhibition by Flavones
This diagram illustrates how a this compound inhibitor blocks the phosphorylation of a target protein by a kinase.
Caption: Flavonoid-mediated inhibition of a protein kinase.
Protocol: α-Glucosidase Inhibition Assay
This protocol provides a method to evaluate the inhibitory effect of flavonoids on α-glucosidase, an enzyme relevant to carbohydrate metabolism. The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG), which is hydrolyzed to produce a yellow-colored product (p-nitrophenol) that can be measured spectrophotometrically.[20]
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Test flavonoids dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate buffer (e.g., 100 mM, pH 6.8).
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction.
-
96-well microplate.
-
Microplate reader.
2. Assay Procedure:
-
Assay Setup: In each well of a 96-well plate, add phosphate buffer, the test flavonoid solution at various concentrations (or solvent for the control), and the α-glucosidase solution. Include a positive control inhibitor (e.g., acarbose).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the flavonoid to interact with the enzyme.[20]
-
Initiate Reaction: Start the reaction by adding the pNPG substrate solution to all wells.[20]
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).[20]
-
Terminate Reaction: Stop the reaction by adding sodium carbonate solution to each well.[20]
-
Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.[20]
3. Data Analysis:
-
Calculate the percentage of inhibition for each flavonoid concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the flavonoid concentration.
-
Determine the IC50 value, which is the concentration of the flavonoid that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[20]
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Studies on the flavonoid substrates of human UDP-glucuronosyl transferase (UGT) 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. The Effect of Flavonoid Aglycones on the CYP1A2, CYP2A6, CYP2C8 and CYP2D6 Enzymes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavones: From Biosynthesis to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on flavones targeting serine/threonine protein kinases for potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of cytochrome P450 2A6 in the oxidation of this compound, 4´-hydroxythis compound, and 4´-, 3´-, and 2´-methoxyflavones by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 93G1 Is a this compound Synthase II That Channels Flavanones to the Biosynthesis of Tricin O-Linked Conjugates in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific oxidation of flavanone and this compound by cytochrome P450 2A6 in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Flavone Solubility in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavones, a subclass of flavonoids, are polyphenolic compounds widely investigated for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. However, their inherent low aqueous solubility presents a significant challenge for in vitro and in vivo studies, impacting their bioavailability and therapeutic efficacy. Accurate determination of flavone solubility in biologically relevant buffers is a critical first step in preclinical research and drug development. These application notes provide detailed protocols for testing the solubility of flavones in common biological buffers, preparing stock solutions, and understanding the implications of solubility on key cellular signaling pathways.
Data Presentation: Quantitative Solubility of Common Flavones
The solubility of flavones is highly dependent on their chemical structure, the solvent, pH, and temperature. The following tables summarize the solubility of several common flavones in various solvents and biological buffers.
| This compound | Solvent/Buffer | Temperature (°C) | Solubility |
| This compound | Ethanol | Not Specified | ~30 mg/mL |
| DMSO | Not Specified | ~30 mg/mL | |
| Dimethyl formamide (B127407) | Not Specified | ~30 mg/mL | |
| 1:6 Ethanol:PBS (pH 7.2) | Not Specified | ~0.14 mg/mL[1] | |
| Apigenin (B1666066) | Water | Not Specified | 1.35 µg/mL[2] |
| PEG-400 | 45 | 4.27 x 10⁻¹ (mole fraction)[3] | |
| DMSO | 45 | 4.18 x 10⁻¹ (mole fraction)[3] | |
| Ethanol | 45 | 4.86 x 10⁻⁴ (mole fraction)[3] | |
| Luteolin (B72000) | Ethanol | Not Specified | ~5 mg/mL[4] |
| DMSO | Not Specified | ~10 mg/mL[4] | |
| Dimethyl formamide (DMF) | Not Specified | ~20 mg/mL[4] | |
| 1:5 DMF:PBS (pH 7.2) | Not Specified | ~1 mg/mL[4] | |
| Water | 30 | 0.0064 mg/mL[5] | |
| DMSO | 27 | 0.31 mg/mL[6][7] | |
| THF | 27 | 0.30 mg/mL[6][7] | |
| Methanol | 27 | 0.28 mg/mL[6][7] | |
| Quercetin | Water | Not Specified | Very poor solubility[8] |
| Distilled Water | Not Specified | 0.1648 mg/mL[8] | |
| PBS (pH 7.4) | Not Specified | Low solubility[9] | |
| Ethanol | Not Specified | High solubility[9] | |
| Citrate Buffer (pH 5.0) | Not Specified | 1.64 x 10⁻⁴ % w/v[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions for Biological Assays
Due to their poor aqueous solubility, flavones are typically dissolved in an organic solvent to prepare a high-concentration stock solution, which is then diluted into the biological buffer or cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethyl formamide (DMF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but ensure the this compound is stable at that temperature.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Note: The final concentration of the organic solvent in the biological assay should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[11] A vehicle control (biological buffer or media with the same final concentration of the organic solvent) must be included in all experiments.
Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility
This method determines the equilibrium solubility of a this compound in a specific biological buffer.
Materials:
-
This compound powder
-
Biological buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), cell culture medium)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the this compound powder to a glass vial containing a known volume of the biological buffer. The excess solid should be clearly visible.
-
Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure that equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of the this compound in the same buffer should be prepared for accurate quantification.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: this compound inhibition of PI3K/Akt and MAPK signaling pathways.
Impact of this compound Solubility on Cellular Signaling Pathway Research
The poor aqueous solubility of flavones can significantly impact the interpretation of results from cell-based assays investigating their effects on signaling pathways. If a this compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower than the intended nominal concentration, leading to an underestimation of its potency.
PI3K/Akt/mTOR Pathway: Many flavones, such as apigenin and luteolin, are known to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer.[12][13][14][15] Accurate solubility is crucial for determining the precise concentrations required to elicit an inhibitory effect on this pathway, which is vital for cell survival and proliferation.
MAPK Pathway: Flavonoids have also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the ERK and JNK pathways, which are involved in inflammation and cell proliferation.[16][17] Ensuring that flavones remain in solution throughout the experiment is essential for obtaining reliable data on their anti-inflammatory and anti-proliferative effects mediated through this pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC [mdpi.com]
- 7. psecommunity.org [psecommunity.org]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. benchchem.com [benchchem.com]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Flavone-Protein Binding Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for their wide range of biological activities, which are often attributed to their interactions with proteins. Understanding the binding mechanisms between flavones and proteins is crucial for drug discovery and development, as well as for elucidating their roles in various signaling pathways. This document provides detailed application notes and protocols for key experimental and computational methodologies used to study these interactions.
Biophysical Techniques for Characterizing Binding Affinity and Thermodynamics
Several biophysical techniques are commonly employed to quantitatively analyze the binding affinity, stoichiometry, and thermodynamics of flavone-protein interactions.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of flavonoids to proteins by monitoring changes in the intrinsic fluorescence of tryptophan and tyrosine residues in the protein upon ligand binding.[1]
Application Notes:
-
Principle: The binding of a flavonoid to a protein can quench the intrinsic fluorescence of the protein's tryptophan and/or tyrosine residues. This quenching can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional deactivation of the excited state).[1]
-
Data Analysis: The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and the binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression curve.[2]
-
Advantages: High sensitivity, relatively low sample consumption, and the ability to provide information about the binding mechanism and conformational changes in the protein.[3]
-
Limitations: The protein must contain fluorescent amino acid residues (tryptophan or tyrosine). Interference from fluorescent compounds other than the flavonoid of interest can be a concern.
Experimental Protocol: Fluorescence Quenching Assay
-
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin - BSA, Human Serum Albumin - HSA)
-
Flavonoid stock solution (e.g., quercetin, luteolin) dissolved in a suitable solvent (e.g., DMSO, ethanol)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a working solution of the protein in the phosphate buffer at a fixed concentration (e.g., 2 µM).
-
Prepare a series of flavonoid solutions of varying concentrations by diluting the stock solution in the same buffer.
-
To a quartz cuvette, add the protein solution.
-
Record the fluorescence emission spectrum of the protein solution by exciting at the appropriate wavelength (typically 280 nm or 295 nm for selective excitation of tryptophan). The emission is usually scanned from 300 to 450 nm.[4]
-
Titrate the protein solution with increasing concentrations of the flavonoid solution. After each addition, gently mix and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation and other relevant models to determine the binding parameters.[2]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[5][6] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Application Notes:
-
Principle: One of the interacting partners (the ligand, typically the protein) is immobilized on the sensor chip surface. The other partner (the analyte, the flavonoid) is flowed over the surface. The binding event causes a change in the refractive index, which is detected as a shift in the SPR angle.[6]
-
Data Analysis: The sensorgram (a plot of response units versus time) provides kinetic data on the association (ka) and dissociation (kd) rates. The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (kd/ka) or by analyzing the equilibrium binding levels at different analyte concentrations.[5]
-
Advantages: Real-time kinetic data, label-free detection, and high sensitivity.[7]
-
Limitations: Immobilization of the protein may affect its conformation and binding activity. Non-specific binding to the sensor surface can be a challenge.
Experimental Protocol: SPR Analysis
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified protein (ligand)
-
Flavonoid (analyte)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Equilibrate the sensor chip with the running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize the protein onto the activated surface via amine coupling. A typical target immobilization level is 10,000-12,000 response units (RU).[5]
-
Deactivate any remaining active groups on the surface with ethanolamine.
-
Inject a series of concentrations of the flavonoid analyte over the immobilized protein surface and a reference flow cell (without immobilized protein).
-
After each injection, allow for a dissociation phase where only the running buffer flows over the surface.
-
Regenerate the sensor surface between different analyte concentrations if necessary, using a suitable regeneration solution.
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.[8][9] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions.
Application Notes:
-
Principle: A solution of the ligand (flavonoid) is titrated into a solution of the macromolecule (protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.[10]
-
Data Analysis: The raw data is a series of heat pulses corresponding to each injection. Integrating these peaks yields a binding isotherm, which can be fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[11]
-
Advantages: Provides a complete thermodynamic profile of the interaction in a single experiment, label-free, and performed in solution.[9]
-
Limitations: Requires relatively large amounts of sample, sensitive to buffer mismatches, and may not be suitable for very high or very low affinity interactions.
Experimental Protocol: ITC Analysis
-
Materials:
-
Isothermal titration calorimeter
-
Purified protein
-
Flavonoid
-
Dialysis buffer (e.g., phosphate buffer, pH 7.4)
-
-
Procedure:
-
Thoroughly dialyze both the protein and flavonoid against the same buffer to minimize buffer mismatch effects.
-
Prepare the protein solution at a suitable concentration (e.g., 10-50 µM) and the flavonoid solution at a concentration 10-20 times higher than the protein.
-
Degas both solutions to avoid air bubbles in the calorimeter cells.
-
Load the protein solution into the sample cell and the flavonoid solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the flavonoid solution into the protein solution at a constant temperature.
-
Record the heat change after each injection.
-
Perform a control experiment by injecting the flavonoid solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to obtain the thermodynamic parameters.[11]
-
Computational Methods
Computational approaches, particularly molecular docking, are valuable tools for predicting the binding mode and affinity of flavonoids to proteins.[12]
Application Notes:
-
Principle: Molecular docking algorithms predict the preferred orientation of a ligand (flavonoid) when bound to a receptor (protein) to form a stable complex. The prediction is based on scoring functions that estimate the binding free energy.[12]
-
Data Analysis: The results are typically visualized as 3D models of the protein-ligand complex, and the binding affinity is reported as a docking score or binding energy. Analysis of the docked pose can reveal key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).[13]
-
Advantages: Provides structural insights into the binding mode at an atomic level, can be used for virtual screening of large compound libraries, and is computationally less expensive than more rigorous methods like molecular dynamics simulations.[1]
-
Limitations: The accuracy of the prediction depends on the quality of the protein structure and the scoring function used. It typically does not account for protein flexibility and solvent effects in a comprehensive manner.
Protocol: Molecular Docking
-
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Molecular visualization software (e.g., PyMOL, VMD)
-
-
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein by removing water molecules and other heteroatoms, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the flavonoid from a database (e.g., PubChem) or build it using molecular modeling software.
-
Optimize the geometry and assign charges to the ligand.
-
-
Docking Simulation:
-
Define the binding site on the protein. This can be done by identifying the active site from experimental data or by using a blind docking approach where the entire protein surface is searched.
-
Run the docking simulation to generate a series of possible binding poses for the flavonoid in the protein's binding site.
-
-
Analysis of Results:
-
Rank the generated poses based on their docking scores.
-
Visualize the top-ranked poses to analyze the binding mode, including key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues of the protein.[12]
-
-
Data Presentation
Quantitative data from the aforementioned techniques should be summarized in clearly structured tables for easy comparison.
Table 1: Binding Affinities of Flavonoids to Serum Albumins
| Flavonoid | Protein | Method | Binding Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) | Reference |
| Quercetin | HSA | Fluorescence | - | 63 ± 0.03 nM | [5] |
| Kaempferol | HSA | Fluorescence | - | 37 ± 0.07 nM | [5] |
| Myricetin | BSA | Fluorescence | 4.90 x 10⁸ | - | [2] |
| Quercetin | BSA | Fluorescence | 3.65 x 10⁷ | - | [2] |
| Kaempferol | BSA | Fluorescence | 2.57 x 10⁶ | - | [2] |
| Galangin | BSA | Fluorescence | 6.43 x 10⁵ | - | [2] |
| Hesperetin | BSA | Fluorescence | 5.59 x 10⁵ | - | [14] |
| Naringenin | BSA | Fluorescence | 3.04 x 10⁵ | - | [14] |
Table 2: Thermodynamic Parameters of Flavonoid-Protein Interactions
| Flavonoid | Protein | Method | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Flavonoids from A. keiskei | WPI | ITC | -30.22 ± 2.69 | > 0 | > 0 | [12] |
| N(3)-carboxymethylriboflavin | WRBP | ITC | - | -20.9 kcal/mol | - | [15] |
Signaling Pathways and Experimental Workflows
Flavonoids can modulate various cellular signaling pathways by interacting with key proteins. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
Signaling Pathways Modulated by Flavones
Flavones have been shown to influence key signaling cascades involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK pathways.[16][17][18]
Caption: PI3K/Akt signaling pathway modulated by flavonoids.
Caption: MAPK signaling pathway and points of flavonoid interaction.
Experimental Workflow
A typical experimental workflow for studying this compound-protein interactions involves a combination of biophysical and computational methods to gain a comprehensive understanding of the binding event.
Caption: General workflow for this compound-protein interaction studies.
References
- 1. Flavonoids-Macromolecules Interactions in Human Diseases with Focus on Alzheimer, Atherosclerosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of flavonoid-protein interactions using fluorescence spectroscopy: Binding of pelargonidin to dairy proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Protein-Flavonoid Interaction Studies by a Taylor Dispersion Surface Plasmon Resonance (SPR) Technique: A Novel Method to Assess Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calorimetric studies of flavin binding protein: flavin analog binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Flavone Synthesis from Chalcones
Welcome to the technical support center for flavone synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of flavones from chalcone (B49325) precursors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in this compound synthesis from 2'-hydroxychalcones?
A1: The most prevalent issue leading to low yields is incomplete oxidative cyclization of the 2'-hydroxychalcone (B22705) precursor.[1] This process involves two key steps: an initial intramolecular cyclization to form a flavanone (B1672756) intermediate, followed by an oxidation step to yield the final this compound.[1] A low yield can often be attributed to inefficiencies in either or both of these stages.
Q2: How do substituent groups on the chalcone ring affect the reaction yield?
A2: The electronic nature of the substituent groups on the chalcone can significantly influence the reaction outcome. Electron-withdrawing groups, such as a nitro group (-NO₂), on the B-ring of the chalcone can lead to lower yields of the desired this compound.[1][2] Conversely, electron-donating groups may favor the formation of other products like isoflavones under certain conditions.[2]
Q3: My reaction is producing a flavanone instead of a this compound. What should I do?
A3: Flavanones are common intermediates in this compound synthesis.[1] Their formation indicates that the initial cyclization has occurred, but the subsequent oxidation to the this compound is incomplete. To address this, you can either modify the initial reaction conditions to favor direct oxidation or perform a two-step procedure where the flavanone is first isolated and then subjected to a separate, optimized oxidation step.[1]
Q4: Can alternative energy sources improve my reaction?
A4: Yes, utilizing microwave or ultrasound irradiation can significantly enhance the synthesis of flavones from chalcones.[1] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to increased product yields.[1] Similarly, ultrasonic irradiation can promote the cyclization reaction, resulting in shorter reaction times and high yields at lower temperatures.[1]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of flavones from chalcones and provides actionable solutions.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Cyclization/Oxidation | Optimize Reagent Concentration: Ensure the correct stoichiometry of the oxidizing agent (e.g., Iodine, H₂O₂). The required amount can range from catalytic to molar equivalents depending on the specific protocol.[1] |
| Increase Temperature: Many oxidative cyclization reactions require heating, often to reflux temperatures. However, be cautious as excessively high temperatures can cause degradation of the product.[1] | |
| Switch to Milder Reagents: Explore alternative reaction conditions. For instance, oxalic acid has been shown to be effective for cyclization, providing high yields.[2] | |
| Employ Microwave/Ultrasound: As mentioned in the FAQs, these energy sources can significantly improve reaction rates and yields under milder conditions.[1] | |
| Side Product Formation (e.g., Aurones) | Choice of Oxidizing Agent: The choice of reagent can dictate the product. For example, certain transition metal salts like Hg(OAc)₂ and CuBr₂ can favor the formation of aurones.[2] Consider using reagents known to favor this compound formation, such as iodine in DMSO.[3] |
| Starting Material Degradation | Milder Reaction Conditions: If you suspect your starting material or product is degrading, consider using milder reagents or reaction conditions. This could involve using a less aggressive oxidizing agent or lowering the reaction temperature. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Mixture of Products | Optimize Reaction Selectivity: Refer to the solutions for "Side Product Formation" to improve the selectivity of your reaction and simplify the product mixture. |
| Inappropriate Purification Technique | Recrystallization: This is a common and effective method for purifying flavones. Ethanol is often a suitable solvent.[1] |
| Column Chromatography: For complex mixtures or to achieve high purity, silica (B1680970) gel column chromatography is widely used. Common eluent systems include hexane-ethyl acetate (B1210297) or dichloromethane-methanol gradients.[1] For highly polar flavones, reverse-phase (C18) chromatography may be more effective.[1] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different methods of this compound synthesis from chalcones.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
| Chalcone Substituent | Method | Reaction Time | Yield (%) | Reference |
| 4'-Chloro | Conventional | 3 hours | - | [1] |
| Microwave | 6 min | 85 | [1] | |
| 4'-Methoxy | Conventional | 3 hours | - | [1] |
| Microwave | 6 min | 92 | [1] | |
| Unsubstituted | Conventional (AcOH, 100°C) | 4 days | 75 | [4] |
| Microwave (AcOH) | 30 min | 82 | [4] |
Table 2: Yields with Various Oxidative Cyclization Reagents
| Chalcone | Reagent/Conditions | Yield (%) | Reference |
| 2'-hydroxychalcone | I₂ - DMSO, reflux 130°C | 40-85 | |
| 2'-hydroxychalcone | Diphenyl disulfide (PhSSPh) | 80 | |
| 2'-hydroxychalcone | Oxalic acid, reflux | 95 | [2] |
| 2'-hydroxychalcone | SiO₂-I₂ | 80 | [2] |
| 2'-hydroxychalcone | H₂O₂/NaOH | 65 | [2] |
| 2'-hydroxydihydrochalcone | Pd(TFA)₂/Cu(OAc)₂ | 79 (Flavanone) | [5] |
Experimental Protocols
Protocol 1: Iodine-Mediated Oxidative Cyclization of 2'-Hydroxychalcones [3]
-
Materials: 2'-hydroxychalcone (1 Eq), Iodine (I₂) (1 Eq), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Dissolve the 2'-hydroxychalcone and iodine in DMSO.
-
Heat the reaction mixture in an oil bath at 130 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water.
-
Filter the resulting solid precipitate.
-
Wash the solid with a solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a water wash.
-
Dry the solid to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis of Flavones [1]
-
Materials: 2'-hydroxychalcone, suitable oxidizing agent (e.g., I₂), and solvent (e.g., DMSO).
-
Procedure:
-
In a microwave-safe vial, combine the 2'-hydroxychalcone, oxidizing agent, and solvent.
-
Cap the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 200°C) for a short duration (e.g., 15-30 minutes).
-
After irradiation, cool the reaction mixture to room temperature.
-
Work up the product as described in the conventional method (e.g., precipitation in water, filtration, and washing).
-
Purify the crude product as necessary.
-
Visualizations
Caption: General reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. nepjol.info [nepjol.info]
- 5. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
Technical Support Center: Optimizing Flavone Extraction for Maximum Yield
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges encountered during flavone extraction. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during flavonoid extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for the target flavones. Glycosylated flavonoids are more polar and are better extracted with alcohol-water mixtures, while less polar aglycones (e.g., isoflavones, flavanones) are more soluble in solvents like acetone (B3395972) or ethyl acetate.[1][2] 2. Suboptimal Extraction Temperature or Time: High temperatures can enhance solubility and diffusion, but excessive heat can lead to the degradation of thermolabile flavonoids.[2] 3. Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant matrix to release the flavonoids. 4. Degradation of Flavones during Extraction: Flavonoids can be sensitive to heat, light, and pH.[3][4] | 1. Experiment with solvents of varying polarity (e.g., ethanol (B145695)/water, methanol (B129727)/water mixtures).[2][4] 2. Optimize temperature and duration of extraction; create a time-course and temperature-profile experiment.[2][4] 3. Ensure the plant material is finely ground. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell lysis.[4] 4. Lower the extraction temperature and/or shorten the extraction time. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4] |
| Presence of Impurities in the Extract | 1. Co-extraction of other compounds with similar solubility: The chosen solvent may be extracting a wide range of compounds with similar polarities to the target flavonoids, such as chlorophylls, lipids, and other phenolics.[2] 2. Incomplete removal of non-polar compounds. | 1. Incorporate a preliminary purification step before column chromatography, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove major classes of impurities.[2] 2. For non-polar impurities, a pre-extraction with a non-polar solvent like n-hexane can be performed. |
| Degradation of this compound Extract | 1. Thermal Degradation: Many flavonoids are sensitive to high temperatures, which can occur during extraction, solvent evaporation, and drying.[2][3] 2. Oxidative Degradation: Flavonoids can be oxidized by enzymes (e.g., polyphenol oxidase) present in the plant material or by exposure to air and light.[2] 3. pH-Induced Degradation: Extreme pH conditions can alter the chemical structure of flavonoids. For instance, some flavonoids are unstable in alkaline conditions.[2] | 1. Use lower temperatures for extraction and solvent removal (e.g., rotary evaporation under vacuum at < 50°C). Consider using non-thermal extraction techniques like UAE or maceration at room temperature.[2] 2. Blanching the plant material before extraction can deactivate enzymes. Store extracts and isolated compounds in dark, airtight containers, and consider adding antioxidants like ascorbic acid during extraction.[2] 3. Maintain a neutral or slightly acidic pH during extraction unless a specific pH is required for selective extraction. Buffer the extraction solvent if necessary.[2] |
| Inconsistent Extraction Efficiency | 1. Variation in Plant Material: The concentration of flavonoids can vary depending on the plant's age, growing conditions, and harvesting time. 2. Inconsistent Extraction Procedure: Minor variations in parameters like temperature, time, or solvent ratio can lead to different yields. | 1. Use plant material from a consistent source and harvest at the same developmental stage. 2. Strictly adhere to the optimized extraction protocol for all batches. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for this compound extraction?
A1: There is no single "best" solvent for all flavones. The choice of solvent is critical and depends on the polarity of the target flavonoids.[1][2] Generally, moderately polar solvents are effective. A mixture of ethanol and water is often a good starting point due to its ability to solubilize moderately polar compounds and its relatively low cost and environmental impact.[4] For many flavonoids, methanol-water mixtures (e.g., 70-80%) have also been shown to be efficient.[5][6] It is recommended to perform a solvent screening with varying polarities to determine the most effective solvent for your specific plant material and target flavones.[1][2]
Q2: What is the impact of temperature on this compound yield?
A2: Temperature plays a significant role in extraction efficiency. Increasing the extraction temperature generally enhances the solubility of the target compound and the diffusion rate, which can lead to higher yields.[4] However, excessively high temperatures can cause thermal degradation of flavonoids.[3][4] For many flavonoids, an optimal temperature range is between 60-80°C for traditional extractions.[3][4] It is crucial to conduct preliminary experiments to determine the optimal temperature that maximizes yield without causing degradation.[4]
Q3: How does pH influence the extraction of flavones?
A3: The pH of the extraction solvent can significantly affect the yield and stability of flavonoids.[4][7] For many phenolic compounds, a slightly acidic pH (e.g., 2.5-3.5) can enhance extraction efficiency by improving their stability and promoting their release from the plant matrix.[3][4][8] However, the optimal pH can be compound-specific. Some studies have shown that alkaline conditions may be beneficial for certain flavonoids.[3] Therefore, it is recommended to test a range of pH values to find the optimal condition for your target flavones.[4]
Q4: What are the advantages of modern extraction techniques over traditional methods?
A4: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer several advantages over traditional methods like maceration or Soxhlet extraction.[4][8] These advanced methods are generally faster, require less solvent, and can result in higher extraction yields.[4][9] For instance, UAE uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can significantly reduce extraction time and solvent consumption.[4][10][11] MAE utilizes microwave energy to heat the solvent and sample rapidly, leading to faster extraction.[9][10]
Q5: Is it better to use fresh or dried plant material for this compound extraction?
A5: Both fresh and dried plant materials can be used for flavonoid extraction, and the choice depends on the specific flavonoid and plant matrix. Drying the plant material can concentrate the flavonoids and inactivate some degradative enzymes. However, the drying process itself, if not done carefully, can lead to the degradation of some heat-sensitive flavonoids. For some applications, fresh material is preferred to avoid any potential degradation during drying.
Data on Optimized Extraction Parameters
The following tables summarize quantitative data from various studies on the impact of different extraction parameters on flavonoid yield.
Table 1: Comparison of Different Extraction Methods
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Time | Flavonoid Yield | Reference |
| Soxhlet Extraction | Phyllostachys heterocycla leaves | 78% Ethanol | Boiling point | 4 h | 3.35% | [12] |
| Microwave-Assisted Extraction (MAE) | Phyllostachys heterocycla leaves | 78% Ethanol | Optimized | 25 min | 4.67% | [12] |
| Soxhlet Extraction | Pomelo flavedo | Absolute Ethanol | 80 ± 2 | 4 reflux cycles | 67.22% | [13] |
| Microwave-Assisted Extraction (MAE) | Pomelo flavedo | Absolute Ethanol | Optimized | 25 min | 86.58% | [13] |
| Heat Reflux Extraction | Pteris cretica L. | 56.74% Ethanol | Optimized | 45.94 min | Lower than UAE | [14] |
| Ultrasound-Assisted Extraction (UAE) | Pteris cretica L. | 56.74% Ethanol | 74.27 | 45.94 min | 4.71 ± 0.04% | [14] |
Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE)
| Plant Material | Parameter | Optimal Value | Resulting Flavonoid Yield | Reference |
| Radix Astragali | Ethanol Concentration | 90% | 1.190 ± 0.042 mg/g | [15] |
| Temperature | 110 °C | |||
| Time | 25 min | |||
| Solvent to Material Ratio | 25 mL/g | |||
| Phyllostachys heterocycla leaves | Ethanol Concentration | 78.1% | 4.70% (predicted) | [12] |
| Time | 24.9 min | |||
| Microwave Power | 559 W | |||
| Onion | Methanol in Water | 84.9% | 7.63 ± 0.00 mg/g | [16] |
| pH | 2.5 | |||
| Temperature | 50 °C | |||
| Sample to Solvent Ratio | 0.2:10 g:mL |
Table 3: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)
| Plant Material | Parameter | Optimal Value | Resulting Flavonoid Yield | Reference |
| Pteris cretica L. | Ethanol Concentration | 56.74% | 4.71 ± 0.04% | [14] |
| Time | 45.94 min | |||
| Temperature | 74.27 °C | |||
| Liquid to Solid Ratio | 33.69 mL/g | |||
| Lactuca indica L. cv. Mengzao | Ethanol Concentration | 58.86% | 48.01 mg/g | [17] |
| Ultrasonic Power | 411.43 W | |||
| Liquid to Solid Ratio | 24.76 mL/g | |||
| Time | 30 min | |||
| Alfalfa | Ethanol Concentration | 52.14% | Not specified | [18] |
| Temperature | 62.33 °C | |||
| Time | 57.08 min | |||
| Liquid to Solid Ratio | 57.16 mL/g |
Experimental Protocols
Protocol 1: General Flavonoid Extraction using Maceration
-
Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to avoid degradation of thermolabile compounds. Grind the dried material into a fine powder.[6]
-
Extraction: Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in a conical flask or beaker. Add a suitable solvent (e.g., 100 mL of 80% methanol) to achieve a desired solid-to-liquid ratio (e.g., 1:10 w/v).[6]
-
Incubation: Seal the container and keep it at room temperature for a specified period (e.g., 24-72 hours), with occasional shaking or stirring to enhance extraction.[9]
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[6]
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C) to obtain the crude flavonoid extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids
-
Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction: Weigh 10 g of the powdered plant material and place it into a 250 mL beaker. Add 100 mL of a suitable solvent (e.g., 80% ethanol).[10]
-
Sonication: Place the beaker in an ultrasonic bath. Set the sonication frequency (e.g., 40 kHz) and temperature (e.g., 50°C). Extract for a specified duration (e.g., 30 minutes).[10]
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue. Collect the supernatant.[10]
-
Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the solvent.[10]
Protocol 3: Microwave-Assisted Extraction (MAE) of Flavonoids
-
Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction: Weigh a specific amount of the powdered sample (e.g., 0.2 g) and place it in a microwave extraction vessel. Add the extraction solvent (e.g., 17.9 mL of 93.8% methanol in water with pH 2) to achieve the desired sample-to-solvent ratio.[16]
-
Microwave Irradiation: Securely close the vessels and place them in the microwave extractor. Set the desired microwave power, temperature (e.g., 50°C), and extraction time (e.g., 5-10 minutes).[16]
-
Cooling and Separation: After the extraction is complete, allow the vessels to cool to room temperature. Centrifuge the extract to separate the supernatant from the solid residue.[16]
-
Analysis: The resulting supernatant can be directly used for analysis or further concentrated if needed.
Visualizations
Caption: General workflow for this compound extraction from plant material.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. benchchem.com [benchchem.com]
- 11. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 13. scielo.br [scielo.br]
- 14. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 18. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Flavone Degradation During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of flavones, helping you minimize degradation and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format to address specific issues you may encounter during flavone sample preparation.
Issue: Low Yield or Absence of Target this compound in the Final Extract
-
Question: I've performed an extraction, but my final analysis shows a very low yield or complete absence of the target this compound. What could be the cause?
-
Answer: Several factors during sample preparation can lead to this compound degradation and consequently low yields. The primary culprits are often inappropriate pH, high temperatures, exposure to light, enzymatic activity, and oxidative stress.[1] It is crucial to control these factors throughout the extraction process.
Issue: Discoloration or Browning of the Extract
-
Question: My this compound extract has turned brown or has an unusual color. What does this indicate and how can I prevent it?
-
Answer: Discoloration, particularly browning, is a strong indicator of oxidative degradation of your flavones.[2] This can be triggered by exposure to oxygen, high temperatures, or certain pH conditions. To prevent this, consider working under an inert atmosphere (e.g., nitrogen gas), using antioxidants in your extraction solvent, and protecting your samples from excessive heat and light.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control to prevent this compound degradation?
A1: The most critical factors are temperature, pH, light exposure, and the presence of oxidative enzymes. Flavones are sensitive to their environmental conditions, and failure to control these can lead to significant degradation.[2]
Q2: How does pH affect this compound stability?
A2: this compound stability is highly pH-dependent.[2] Generally, many flavones are more stable in slightly acidic conditions (pH 4-6).[3] Alkaline conditions (high pH) can lead to rapid degradation of some flavones, such as quercetin. However, the optimal pH can vary depending on the specific this compound structure. It is advisable to determine the optimal pH for your target compound empirically.
Q3: What is the ideal temperature range for this compound extraction?
A3: While higher temperatures can increase extraction efficiency, they also accelerate degradation. A general recommendation is to keep the temperature as low as possible while still achieving effective extraction. For many applications, a range of 40-60°C is a safe starting point.[2] Some methods like pressurized liquid extraction may use higher temperatures, but prolonged exposure to temperatures above 100-120°C can cause significant degradation of many flavonoids.[4]
Q4: How can I minimize light-induced degradation?
A4: Flavones can be sensitive to UV and visible light.[2] To minimize photodegradation, always work in a dimly lit area, use amber-colored glassware, or wrap your containers in aluminum foil.[2] Store your extracts in the dark, even for short periods.
Q5: What role do enzymes play in this compound degradation, and how can I inhibit them?
A5: Endogenous plant enzymes, such as polyphenol oxidases and glycosidases, can be released during sample homogenization and can rapidly degrade flavones.[5][6] To inhibit enzymatic activity, it is recommended to freeze-dry (lyophilize) fresh plant material immediately after harvesting.[2] Alternatively, blanching (a brief heat treatment) can denature these enzymes.[7]
Q6: Can the choice of solvent impact this compound stability?
A6: Yes, the solvent system can influence this compound stability. While common extraction solvents like ethanol (B145695) and methanol (B129727) are generally suitable, their purity and the presence of dissolved oxygen can affect degradation. Using degassed solvents or adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help mitigate oxidative degradation.[2]
Data Presentation: Impact of Environmental Factors on this compound Stability
The following tables summarize the effects of various conditions on the stability of flavones.
Table 1: Effect of pH on this compound Stability
| This compound Type | pH Range | Stability | Reference |
| General Phenolic Compounds | 4-7 | Generally Stable | [3] |
| Apigenin, Luteolin, Chrysoeriol | 3 | Most Stable | [8] |
| Apigenin, Luteolin, Chrysoeriol | 5-7 | Progressive Degradation | [8] |
| Quercetin | Alkaline | High Instability | |
| Rutin | 2-8 | Relatively Stable | [9] |
Table 2: Effect of Temperature on this compound Stability
| This compound/Condition | Temperature | Observation | Reference |
| General Flavonoids | > 120°C | Drop in total flavonoid content | [4] |
| Rutin | 70°C (2 hours) | <10% degradation | [2] |
| Rutin | 130°C (30 mins) | Total degradation | [2] |
| Naringin | 130°C (2 hours) | ~20% degradation | [2] |
| Apigenin 7-O-glucoside | 100°C (5 hours) | Little to no degradation | [8] |
Table 3: Effect of Light on this compound Stability
| This compound | Light Condition | Observation | Reference |
| Mesquitol | Visible light (20 hours) | Entirely degraded | [2] |
| Quercetin | UV light | Photodegraded | [10] |
| General Flavonoids | UV and Visible Light | Can initiate degradation reactions | [2] |
Experimental Protocols
Protocol 1: General this compound Extraction with Minimized Degradation
This protocol provides a general workflow for extracting flavones from plant material while incorporating measures to prevent degradation.
-
1. Sample Pre-treatment:
-
Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and then lyophilize (freeze-dry) to inhibit enzymatic activity.[2]
-
Grind the dried material into a fine powder.
-
-
2. Solvent Preparation:
-
Prepare an 80% methanol or ethanol solution.
-
To minimize oxidation, degas the solvent by bubbling nitrogen gas through it for 15-20 minutes.
-
Consider adding an antioxidant such as ascorbic acid (0.1% w/v) to the solvent.[2]
-
-
3. Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 1 gram) and place it in an amber-colored flask.
-
Add the prepared solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Perform the extraction at a controlled temperature, ideally between 40-50°C, using a sonicator bath or an orbital shaker for 30-60 minutes.[1]
-
Ensure the extraction setup is protected from light by covering it with aluminum foil.
-
-
4. Post-Extraction Handling:
-
Immediately after extraction, filter the mixture through a 0.45 µm filter to remove solid particles.
-
If the solvent needs to be removed, use a rotary evaporator at a temperature below 40°C.
-
Store the final extract in an amber vial at -20°C or lower under a nitrogen atmosphere.[2]
-
Protocol 2: Forced Degradation Study for this compound Stability Assessment
This protocol outlines a forced degradation study to understand the stability of a purified this compound under various stress conditions.
-
1. Sample Preparation:
-
Prepare a stock solution of the purified this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
-
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2 hours.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] Keep a control sample wrapped in aluminum foil under the same temperature conditions.
-
-
3. Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to quantify the remaining this compound and identify degradation products.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
Diagram 2: Key Factors Leading to this compound Degradation
Caption: Factors causing this compound degradation during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Flavones
Welcome to the technical support center for the purification of synthetic flavones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in synthetic flavone purification?
A1: The impurity profile of a synthetic this compound is highly dependent on the synthetic route employed. Common impurities include:
-
Unreacted Starting Materials: Such as substituted 2'-hydroxyacetophenones and benzaldehydes.[1][2]
-
Intermediates: Incomplete cyclization can lead to the presence of chalcone (B49325) or 1,3-diketone intermediates.[1][3][4]
-
Byproducts of Side Reactions: Depending on the reaction conditions, side-products from condensation or rearrangement reactions may be present. For instance, in syntheses involving bromination, byproducts from nuclear bromination can occur.[5][6]
-
Reagents and Catalysts: Residual acids, bases (e.g., pyridine, KOH), or catalysts (e.g., iodine, palladium) used in the synthesis may contaminate the crude product.[3][7][8]
-
Products of Protecting Group Manipulation: In multi-step syntheses, byproducts from the introduction or removal of protecting groups can be present.[9][10]
Q2: How do I choose the appropriate chromatographic technique for my synthetic this compound?
A2: The choice between normal-phase and reversed-phase chromatography depends on the polarity of your this compound.
-
Normal-Phase Chromatography (Silica Gel): This is the most common method for purifying flavones of low to moderate polarity. A gradient of hexane/ethyl acetate (B1210297) is typically effective.[3] For more polar flavones, a dichloromethane/methanol (B129727) gradient may be necessary.
-
Reversed-Phase Chromatography (C18): This is ideal for highly polar flavones, such as those with multiple free hydroxyl groups or glycosidic linkages. A water/acetonitrile (B52724) or water/methanol gradient, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid), is used.[11]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is excellent for achieving high purity, especially for final compounds or when separating very similar impurities. Both normal-phase and reversed-phase columns can be used.[11][12]
Q3: My this compound is unstable on silica (B1680970) gel. What are my options?
A3: Flavonoids with certain functional groups can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent.
-
Use an Alternative Stationary Phase: Alumina or Florisil can be less harsh alternatives to silica gel for sensitive compounds.[13]
-
Utilize Reversed-Phase Chromatography: If your compound is sufficiently polar, switching to a C18 stationary phase is a good option.
-
Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.
Q4: I am having trouble with the recrystallization of my this compound. What can I do?
A4: Recrystallization is a powerful purification technique for solid compounds, but it can be challenging. Common issues include the product "oiling out" or failing to crystallize altogether. See the detailed troubleshooting guide below for a step-by-step approach to resolving these issues.
Troubleshooting Guides
Guide 1: Troubleshooting Column Chromatography
This guide addresses common issues encountered during the purification of synthetic flavones using silica gel column chromatography.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound and a Key Impurity (e.g., Chalcone) | The solvent system is not optimal, providing insufficient selectivity. | 1. Adjust Solvent Polarity: Systematically vary the ratio of your hexane/ethyl acetate eluent. 2. Change Solvent System: Try a different solvent system, such as dichloromethane/methanol, which offers different selectivity. 3. TLC Analysis: Perform a thorough TLC analysis with various solvent systems to identify the optimal conditions before scaling up to a column.[14][15] |
| Compound is Stuck on the Column | The eluent is not polar enough to elute your compound. | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. 2. Flush the Column: If your compound is still retained, you may need to flush the column with a much stronger solvent, such as pure ethyl acetate or methanol, to recover your material.[13] |
| Compound Elutes in the Solvent Front | The eluent is too polar, or the compound is very nonpolar. | 1. Decrease Eluent Polarity: Start with a less polar solvent system (e.g., a higher percentage of hexane). 2. Dry Loading: If the compound is poorly soluble in the eluent, consider dry loading the sample onto the column.[16] |
| Streaking or Tailing of Bands | The sample is overloaded, or there are strong interactions with the silica. | 1. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. 2. Improve Solubility: Ensure your sample is fully dissolved in a minimal amount of solvent before loading. 3. Deactivate Silica: For polar flavones, pre-treating the silica with triethylamine can reduce tailing.[17] |
Guide 2: Troubleshooting Recrystallization
This guide provides a systematic approach to resolving common issues during the recrystallization of synthetic flavones.
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was added), or the compound is highly soluble in the chosen solvent at cold temperatures. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[18] 2. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[19] 3. Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility.[18] 4. Change Solvent: If crystals still do not form, the solvent may be inappropriate. Recover your compound and try a different solvent or a co-solvent system. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. | 1. Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. 2. Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.[19] 3. Use a Lower-Boiling Point Solvent: Select a recrystallization solvent with a lower boiling point. |
| Crystals are Colored or Impure | Impurities are co-crystallizing with your product. | 1. Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.[18] 2. Charcoal Treatment: If the color is due to dissolved, highly conjugated impurities, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. 3. Re-recrystallize: A second recrystallization is often necessary to achieve high purity. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent) and carefully apply it to the top of the silica bed. Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[16]
-
Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity according to the separation observed on TLC.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative HPLC for High-Purity Flavones
This protocol is adapted for a reversed-phase C18 column.
-
Analytical Method Development: First, develop an analytical HPLC method to determine the optimal mobile phase for separation. A common mobile phase is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[11]
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent like methanol or DMSO, and then dilute with the initial mobile phase. Filter the sample through a 0.45 µm filter.[11]
-
Purification: Inject the sample onto a preparative C18 column using the optimized gradient from the analytical run.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is aqueous.
Visualizations
References
- 1. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis Of this compound Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatography [chem.rochester.edu]
- 14. bib.irb.hr:8443 [bib.irb.hr:8443]
- 15. researchgate.net [researchgate.net]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. benchchem.com [benchchem.com]
- 18. Recrystallization [sites.pitt.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Flavone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of flavones in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why do flavones have poor water solubility?
A1: Flavones possess a planar and hydrophobic chemical structure, which leads to low solubility in aqueous solutions like cell culture media.[1][2] Their rigid ring system and potential for strong intermolecular hydrogen bonding in a solid state make it difficult for water molecules to effectively solvate them.[2]
Q2: What is the most common solvent for preparing a stock solution of a flavone?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used organic solvent for dissolving flavones to create concentrated stock solutions for in vitro assays.[1][2] It can dissolve a broad range of both polar and non-polar compounds.[1]
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To minimize potential cytotoxic or off-target effects, the final concentration of DMSO in the cell culture medium should ideally be at or below 0.1% (v/v).[1] While many cell lines can tolerate up to 0.5% (v/v) DMSO, it is crucial to perform a vehicle control (media with the same final DMSO concentration but without the this compound) to ensure that the observed effects are solely due to the this compound.[1][2]
Q4: How can I improve the aqueous solubility of my this compound for an experiment?
A4: Several strategies can be employed to enhance this compound solubility:
-
Co-solvents: Using a minimal amount of a water-miscible organic solvent like DMSO to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium.[1]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like flavones within their internal cavity, forming water-soluble inclusion complexes.[3][4] This significantly increases the apparent water solubility of the this compound.[3]
-
pH Adjustment: The solubility of some flavonoids is pH-dependent.[5][6] Adjusting the pH of the buffer or medium can alter the ionization state of the this compound's hydroxyl groups, which may influence its solubility.[5][7] However, any pH modification must be compatible with the experimental system (e.g., cell viability).
Q5: Which type of cyclodextrin is most effective for solubilizing flavones?
A5: β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for flavones due to the suitable size of their hydrophobic cavity.[3] Modified cyclodextrins like HP-β-CD often demonstrate superior aqueous solubility and complexation efficiency compared to the parent β-CD.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock into aqueous medium. | 1. The final concentration of the this compound exceeds its solubility limit in the aqueous medium.[2]2. The DMSO stock solution was added too quickly or without adequate mixing.[2]3. Temperature shock from adding a cold stock solution to warm media.[1]4. Interaction with components in the cell culture medium (e.g., proteins, salts).[1][7] | 1. Reduce Final Concentration: Test a lower final concentration of the this compound.2. Improve Mixing Technique: Add the DMSO stock dropwise to the aqueous medium while vortexing or swirling gently. Never add the aqueous medium to the DMSO stock.[2]3. Pre-warm Solutions: Allow the DMSO stock to warm to room temperature and use pre-warmed (37°C) cell culture medium.[1]4. Use a Solubility Enhancer: Consider preparing an inclusion complex with a cyclodextrin (see Experimental Protocols).5. Simplify Dilution Buffer: Try diluting the stock in a simpler buffer like PBS first, then add this to the complete culture medium.[1] |
| Cloudy or turbid cell culture medium after adding the this compound. | 1. This compound precipitation.[10]2. Microbial contamination (bacterial, yeast, or fungal).[10] | 1. Microscopic Examination: Observe the culture under a microscope. This compound precipitates often appear as non-motile, amorphous, or crystalline structures.[10] Microbial contaminants will appear as distinct, and in the case of bacteria, often motile particles.[10]2. Control Experiment: Add the this compound to cell-free medium and incubate under the same conditions. If turbidity appears, it is likely due to precipitation.[10] |
| Inconsistent or non-reproducible experimental results. | 1. Incomplete dissolution of the this compound in the stock solution.2. Degradation of the this compound in the stock solution or final medium.3. Variability in the final concentration due to precipitation. | 1. Ensure Complete Dissolution of Stock: Vortex vigorously and, if necessary, gently warm the stock solution (e.g., to 37°C) to ensure the this compound is fully dissolved.[1] Visually inspect for any particulate matter.2. Proper Storage: Store stock solutions in appropriate conditions (e.g., protected from light, at the recommended temperature) and avoid repeated freeze-thaw cycles.[11]3. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from the stock solution. |
| The this compound will not dissolve in DMSO. | 1. Poor quality or hydrated DMSO.[11]2. The concentration is above the this compound's solubility limit in DMSO.3. Insufficient energy to break the crystal lattice of the compound.[11] | 1. Use High-Quality DMSO: Use fresh, anhydrous, high-purity DMSO.[11]2. Check Solubility Limits: Refer to literature or supplier data for the this compound's solubility in DMSO.3. Aid Dissolution: Vortex the solution vigorously for several minutes.[1] Gentle warming (e.g., 37°C) or sonication can also help.[11] |
Quantitative Data Summary
Table 1: Solubility of Common Flavones in Organic Solvents
| This compound | Acetonitrile (mmol/L) | Acetone (mmol/L) |
| Hesperetin | 85 | - |
| Naringenin | 77 | - |
| Quercetin | - | 80 |
| Chrysin | - | - |
| Rutin | 0.50 | - |
| Data sourced from[12][13]. Note: "-" indicates data not available in the cited sources. |
Table 2: Enhancement of this compound Aqueous Solubility with Cyclodextrins
| This compound | Cyclodextrin (CD) | Solubility Enhancement Factor |
| Luteolin | HP-β-CD | ~70.2 |
| Apigenin | HP-β-CD | ~11.5 |
| Chrysin | HP-β-CD | ~9.1 |
| Myricetin | Dimeric β-CD | 33.6 |
| Quercetin | Dimeric β-CD | 12.4 |
| Kaempferol | Dimeric β-CD | 10.5 |
| Data represents the ratio of this compound solubility in a 2 mM HP-β-CD solution compared to pure water[8][9] or with 9 mM dimeric β-CD[14]. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a this compound using DMSO as a co-solvent.
-
Calculation: Determine the mass of the this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Example for a 10 mM stock of a this compound with a molecular weight (MW) of 270.24 g/mol in 1 mL of DMSO:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 270.24 g/mol x 1000 mg/g = 2.70 mg
-
-
-
Weighing: Accurately weigh the calculated amount of the this compound powder into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1] If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing to ensure the compound is fully dissolved.[11]
-
Inspection: Visually inspect the solution to ensure there are no visible solid particles.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container, protected from light. Avoid repeated freeze-thaw cycles.[11]
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol details the preparation of a solid, water-soluble this compound-cyclodextrin complex, which can be easily dissolved in aqueous media for experiments. This method is particularly useful when avoiding organic solvents is preferred.
-
Molar Ratio Selection: Determine the optimal molar ratio of the this compound to the cyclodextrin (e.g., HP-β-CD). A 1:1 molar ratio is a common starting point for flavonoids.[3]
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water or a suitable buffer. Stir until the cyclodextrin is completely dissolved.
-
This compound Addition: Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.
-
Complexation: Seal the container to prevent evaporation and stir the mixture at room temperature for 24-72 hours, protected from light. A magnetic stirrer is recommended for consistent mixing.[1]
-
Filtration (Optional): To remove any un-complexed, undissolved this compound, filter the solution through a 0.22 µm or 0.45 µm filter.[1]
-
Lyophilization (Freeze-Drying): Freeze the solution at a low temperature (e.g., -80°C) until it is completely solid. Lyophilize the frozen sample under a high vacuum until a dry, fluffy powder is obtained.[1][3]
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Storage and Use: Store the resulting powder in a desiccator to prevent moisture absorption. This powder can be readily dissolved in water or cell culture medium at a significantly higher concentration than the free this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Prevent Flavone Oxidation During Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of flavones during storage, ensuring the integrity and efficacy of your compounds.
Frequently Asked Questions (FAQs)
General Stability & Degradation
Q1: What are the primary factors that cause flavone oxidation and degradation during storage?
A1: The stability of flavones is significantly influenced by environmental conditions. The primary factors that lead to their oxidation and degradation are exposure to light, elevated temperatures, oxygen, and non-optimal pH levels.[1][2] The presence of metal ions, such as Fe2+ and Cu2+, can also impact stability by catalyzing oxidative reactions or forming complexes with the flavones.[3]
Q2: I noticed a change in the color and potency of my this compound sample. What could be the cause?
A2: A change in color or a decrease in potency are common indicators of this compound degradation. This is likely due to exposure to light, heat, or oxygen.[1][2] For instance, both thermal treatment and light exposure can lead to different degradation pathways, altering the compound's structure and antioxidant activity.[1][4] It is crucial to re-evaluate your storage conditions to mitigate these factors.
Q3: Are this compound glycosides more stable than their corresponding aglycones?
A3: Yes, in many cases, this compound glycosides are more stable than their aglycone counterparts. For example, apigenin (B1666066) 7-O-glucoside has been shown to be very stable at 100°C across a range of pH values, while the aglycone apigenin degrades rapidly under neutral or slightly acidic conditions at the same temperature.[5] However, under certain conditions like high temperatures, glycosides can hydrolyze, leading to an increase in the respective aglycones.[6]
Temperature-Related Issues
Q4: What is the ideal temperature for storing this compound compounds?
A4: To ensure long-term stability, this compound extracts and solutions should be stored at low temperatures, such as in a refrigerator (2-8°C) or a freezer (below -18°C).[7] Flavonoids are generally more sensitive to heat than other phenolic compounds, with degradation observed at temperatures as low as 120°C.[8] Long-term stability testing at 25°C has shown minimal changes for some herbal drugs, but stress testing at 40°C and higher reveals significant degradation.[6][9]
Q5: My experiment requires heating a solution containing flavones. How can I minimize degradation?
A5: If heating is unavoidable, it is critical to minimize the duration and temperature. Flavones are susceptible to thermal degradation, which can alter their chemical structure and bioactivity.[3] Consider using the lowest effective temperature and shortest time necessary for your protocol. If possible, conduct heating steps in an oxygen-free environment (e.g., under a nitrogen stream) to reduce oxidation.[10][11]
Light Exposure Problems
Q6: How does light affect this compound stability, and what is the best way to protect my samples?
A6: Light, particularly UV radiation, can cause significant degradation of flavones.[12][13] The degradation pathways induced by light are distinct from those caused by heat.[1] To protect your samples, always use amber-colored glassware or vials and store them in the dark.[7] For laboratory setups, you can cover equipment with aluminum foil to prevent light exposure during experiments.
pH and Solvent Effects
Q7: What is the optimal pH for storing flavones in a solution?
A7: this compound aglycones are generally most stable in acidic conditions (e.g., pH 3).[5] As the pH increases towards neutral (pH 7) and alkaline levels, the rate of degradation significantly increases, especially for flavones with catechol groups (like luteolin).[5][14] Therefore, buffering your solutions to a slightly acidic pH can improve stability.
Q8: Can the solvent I use for storage affect the stability of my flavones?
A8: Absolutely. The choice of solvent is crucial. For polar flavonoids, aqueous mixtures of ethanol (B145695) or methanol (B129727) are common. It's important to ensure the solvent itself doesn't promote degradation. Highly acidic or basic solvents can damage flavones.[7] The pH of the final solution is a critical factor to control.[15]
Preventing Oxidation
Q9: Can I add antioxidants to my this compound solutions to improve stability?
A9: Yes, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can significantly reduce the oxidative degradation of flavones, especially for compounds that are highly susceptible to oxidation.[7] These agents work by scavenging free radicals that would otherwise attack the this compound structure.[16]
Q10: How important is it to control for oxygen exposure?
A10: Oxygen is a key driver of flavonoid oxidation, and its effects can be synergistic with light exposure.[17] To minimize oxidation, consider purging your storage containers with an inert gas like nitrogen or argon before sealing.[7] For long-term storage, vacuum-sealing in appropriate packaging materials can also be highly effective.[18]
Data Summary Tables
Table 1: Effect of Temperature on this compound Stability
| This compound | Temperature | Duration | pH | Stability Outcome | Reference |
| Naringin | 130°C | 2 hours | Not specified | ~20% degradation. | [1] |
| Apigenin | 100°C | 5 hours | 7 | Rapid degradation. | [5] |
| Luteolin (B72000) | 100°C | 5 hours | 7 | Most rapid degradation among tested flavones. | [5] |
| Apigenin 7-O-glucoside | 100°C | 5 hours | 3, 5, 7 | Highly stable, 90-95% retained. | [5] |
| Various (Herbal Drugs) | 40°C | 6 months | Not applicable | Significant degradation compared to 25°C. | [6] |
| Various (Herbal Drugs) | 80-100°C | Not specified | Not applicable | Decrease in most flavonoids, increase in aglycones. | [6] |
Table 2: Effect of pH on this compound Aglycone Stability at 100°C
| This compound | pH 3 | pH 5 | pH 7 | Reference |
| Apigenin | Relatively Stable | Progressive Degradation | Rapid Degradation | [5] |
| Luteolin | Relatively Stable | Progressive Degradation | Rapid Degradation | [5] |
| Chrysoeriol | Relatively Stable | Progressive Degradation | Rapid Degradation | [5] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of flavones in a sample over time, adapted from standard stability testing procedures.[6][19]
Objective: To quantify the concentration of a specific this compound in a sample under various storage conditions (e.g., different temperatures, light exposures) over a set period.
Materials:
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This compound standard of known purity
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HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
HPLC-grade acid (e.g., formic acid, acetic acid) for mobile phase
-
Sample solutions of the this compound to be tested
-
HPLC system with a UV or Diode Array Detector (DAD) and a suitable C18 column
-
Environmental chambers or incubators for controlled temperature and humidity storage
-
Light-protective (amber) vials
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of different concentrations by serial dilution.
-
-
Sample Preparation and Storage:
-
Prepare the this compound samples to be tested in the desired matrix (e.g., buffer solution, formulation).
-
Divide the samples into aliquots in amber vials for each time point and storage condition.
-
Define the storage conditions based on ICH guidelines or experimental needs (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated, plus specific stress conditions like light exposure or extreme temperatures).[6][9]
-
Place the samples in the respective environmental chambers.
-
-
HPLC Analysis:
-
Set up the HPLC method. A typical mobile phase for this compound analysis is a gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
The detector wavelength should be set to the maximum absorbance (λmax) of the target this compound.
-
At each designated time point (e.g., 0, 1, 3, 6 months), retrieve a sample from each storage condition.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the test samples.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the this compound in the chromatograms of the test samples.
-
Using the standard curve, calculate the concentration of the this compound in each sample at each time point.
-
Plot the concentration of the this compound versus time for each storage condition to determine the degradation rate. The initial concentration at time 0 is considered 100%.
-
Visualizations
Caption: Key environmental factors leading to this compound oxidation.
Caption: Workflow for a typical this compound stability study.
Caption: Decision tree for selecting this compound storage strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the Products of Oxidation of Quercetin by Air Oxygen at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions | Semantic Scholar [semanticscholar.org]
- 12. Light-controlled flavonoid biosynthesis in fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Blue Light Treatment but Not Green Light Treatment After Pre-exposure to UV-B Stabilizes Flavonoid Glycoside Changes and Corresponding Biological Effects in Three Different Brassicaceae Sprouts [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ingentaconnect.com [ingentaconnect.com]
Technical Support Center: Refining Reaction Conditions for Flavone Glycosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical and enzymatic glycosylation of flavones.
Troubleshooting Guides
This section addresses specific issues that may arise during flavone glycosylation experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am not observing any formation of my desired this compound glycoside, or the yield is consistently low. What are the potential causes and how can I improve it?
A1: Low product yield is a common issue in this compound glycosylation. Several factors, related to both enzymatic and chemical methods, could be responsible.
For Enzymatic Glycosylation:
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Enzyme Inactivity: The enzyme (e.g., UDP-glycosyltransferase, UGT) may be inactive or denatured. Ensure proper storage conditions and handling. Verify the activity of your enzyme batch with a known positive control substrate.
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Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme. Review the literature for the optimal conditions for your chosen glycosyltransferase. For example, some UGTs have optimal activity at 30°C and a pH of 7.5.[1]
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Cofactor Limitation: Enzymatic reactions using UGTs require a sugar donor, typically a UDP-sugar (e.g., UDP-glucose). Ensure you are using a sufficient concentration and that the UDP-sugar is not degraded. In whole-cell systems, the biosynthesis of UDP-glucose can be a limiting factor.[2][3]
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Substrate Inhibition: High concentrations of the this compound aglycone can sometimes inhibit enzyme activity.[2][3] Try varying the substrate concentration to find the optimal level.
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Poor Substrate Solubility: Flavonoids are often poorly soluble in aqueous reaction buffers, limiting their availability to the enzyme.[4][5][6] Consider adding a small amount of a co-solvent like DMSO or using cyclodextrins to improve solubility.
For Chemical Glycosylation:
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Inappropriate Protecting Groups: The choice of protecting groups on the glycosyl donor is crucial. For instance, an acetyl group at the 2-position of the glycosyl donor can participate in the reaction to favor the formation of a 1,2-trans-glycosidic bond.[7]
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Ineffective Catalyst or Promoter: The catalyst (e.g., Lewis acid like BF3·Et2O) or promoter may be deactivated or used in insufficient amounts.[8] Ensure anhydrous conditions, as many catalysts are sensitive to moisture.
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Poor Leaving Group on Glycosyl Donor: The efficiency of the glycosylation reaction is dependent on the leaving group on the anomeric carbon of the glycosyl donor. Glycosyl bromides and trichloroacetimidates are common, effective donors.
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Reaction Temperature: Glycosylation reactions are often temperature-sensitive. Reactions run at too low a temperature may be too slow, while high temperatures can lead to decomposition of reactants or products.
Issue 2: Poor Regioselectivity (Glycosylation at the Wrong Hydroxyl Group)
Q2: My reaction produces a mixture of glycosylated isomers instead of the single desired product. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a significant challenge due to the multiple hydroxyl groups on the this compound scaffold.
For Enzymatic Glycosylation:
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Enzyme Specificity: The primary determinant of regioselectivity is the intrinsic property of the enzyme used. Different glycosyltransferases have different specificities for the various hydroxyl groups on the flavonoid.[9][10] For example, UGT71G1 from Medicago truncatula regioselectively glycosylates the 7-OH position of genistein.[9] It is crucial to select an enzyme known to glycosylate your desired position.
-
Protein Engineering: If the desired enzyme is not available, protein engineering can be used to alter the regioselectivity of an existing enzyme.[11]
-
Reaction Conditions: In some cases, reaction conditions can influence regioselectivity. For example, altering the glucose content in the culture medium has been shown to control the selectivity of naringenin (B18129) glycosylation.[2][3]
For Chemical Glycosylation:
-
Strategic Use of Protecting Groups: This is the most critical factor for controlling regioselectivity in chemical synthesis.[8][12][13] You must protect all hydroxyl groups except the one you wish to glycosylate. The relative acidity of the hydroxyl groups (typically 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH) can guide your protection strategy.[8][12] The 5-OH group is generally less reactive due to hydrogen bonding with the C4-carbonyl group and often does not require protection.[8][12]
-
Reaction Conditions: The choice of solvent and catalyst can also influence the site of glycosylation.
Issue 3: Substrate Solubility
Q3: My this compound starting material is not dissolving in the reaction mixture. What can I do to address this?
A3: Poor aqueous solubility of flavonoids is a frequent obstacle, particularly in enzymatic reactions.[4][5][6] Glycosylation itself is a strategy to improve the solubility of the final product.[4][6][14][15][16]
-
Co-solvents: Adding a small percentage of an organic co-solvent such as DMSO, methanol, or ethanol (B145695) can significantly improve the solubility of the this compound aglycone. However, be mindful that high concentrations of organic solvents can denature enzymes.
-
Surfactants and Cyclodextrins: Non-ionic surfactants or cyclodextrins can be used to encapsulate the hydrophobic this compound and increase its apparent solubility in aqueous media.
-
pH Adjustment: The solubility of some flavonoids can be increased at higher pH values.[4] However, you must ensure the chosen pH is compatible with the stability of your enzyme and substrates.
-
Whole-Cell Biocatalysis: Using a whole-cell system (e.g., engineered E. coli or Saccharomyces cerevisiae) can sometimes circumvent solubility issues, as the substrate can be taken up by the cells and converted intracellularly.[2][3][9]
Frequently Asked Questions (FAQs)
Q4: What is the difference between using a glycosyltransferase (GT) and a glycoside hydrolase (GH) for enzymatic glycosylation?
A4: Both enzyme classes can be used for glycosylation, but they have different mechanisms and characteristics.
-
Glycosyltransferases (GTs): These enzymes are the natural choice for glycosylation. They transfer a sugar moiety from an activated donor, typically a UDP-sugar, to the acceptor this compound. GTs are generally highly regioselective but can have lower yields, and the UDP-sugar donors are expensive.[17][18]
-
Glycoside Hydrolases (GHs): These enzymes naturally catalyze the hydrolysis of glycosidic bonds. However, under certain conditions (e.g., high concentration of a cheap sugar donor like sucrose), the reverse reaction (transglycosylation) can be favored. GHs offer the advantage of using inexpensive sugar donors and often result in higher yields, but they may exhibit lower regioselectivity compared to GTs.[17][18][19]
Q5: How do I choose the right protecting groups for the chemical synthesis of a specific this compound glycoside?
A5: The choice of protecting groups is critical for successful chemical glycosylation and depends on the desired regioselectivity and the stability of the groups under the reaction conditions.
-
Orthogonal Protection: Use protecting groups that can be removed under different conditions. For example, a benzyl (B1604629) ether (removed by hydrogenolysis) and an acetyl ester (removed by mild base) are an orthogonal pair.
-
Neighboring Group Participation: An acyl-type protecting group (e.g., acetyl, benzoyl) at the C2-position of the glycosyl donor will participate in the reaction to stereoselectively form a 1,2-trans glycosidic linkage.[7]
-
Stability: Ensure the protecting groups are stable during the glycosylation step but can be removed without affecting the newly formed glycosidic bond or the flavonoid core.
Q6: Can I use a whole-cell system for this compound glycosylation, and what are the advantages?
A6: Yes, whole-cell biocatalysis using engineered microorganisms like E. coli or Saccharomyces cerevisiae is a powerful strategy.[2][3][9]
-
Advantages:
-
Cofactor Regeneration: The host cell can regenerate the expensive UDP-sugar donor internally, reducing costs.[2][3]
-
Improved Enzyme Stability: The cellular environment can protect the enzyme, leading to higher stability and operational lifetime.
-
Overcoming Solubility Issues: The cell can actively transport the flavonoid, potentially bypassing solubility limitations in the medium.
-
Simplified Purification: In some cases, the product is secreted into the medium, which can simplify downstream processing.[9]
-
-
Disadvantages:
-
Substrate/Product Toxicity: High concentrations of the flavonoid or its glycoside may be toxic to the host cells.
-
Byproduct Formation: The host cell's metabolism may lead to the formation of unwanted byproducts.
-
Lower Volumetric Productivity: Reaction rates can sometimes be slower compared to in vitro reactions with purified enzymes.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound glycosylation to provide a reference for expected yields and reaction parameters.
Table 1: Yields of this compound Glycosides from Enzymatic and Whole-Cell Biotransformation
| This compound Substrate | Enzyme/System | Product | Yield | Reference |
| Naringenin | Saccharomyces cerevisiae expressing a flavonoid glucosyltransferase | Naringenin-7-O-glucoside (N7O) and Naringenin-4'-O-glucoside (N4O) | Up to 155 mg/L | [2][3] |
| Genistein | E. coli expressing UGT71G1 | Genistein 7-O-glucoside | 10-20 mg/L | [9] |
| Biochanin A | E. coli expressing UGT71G1 | Biochanin A 7-O-glucoside | 10-20 mg/L | [9] |
| Luteolin | E. coli expressing UGT73C8 | Luteolin 4'-O- and 7-O-glucosides | 10-20 mg/L | [9] |
| Kaempferol | E. coli expressing UGT71G1 mutants | Kaempferol 3-O-glucoside | 10-16 mg/L | [9] |
| Quercetin | E. coli expressing UGT71G1 mutants | Quercetin 3-O-glucoside | 10-16 mg/L | [9] |
Table 2: Kinetic Parameters of Selected UDP-Glycosyltransferases (UGTs)
| Enzyme | Flavonoid Substrate | Sugar Donor | Km (µM) | Reference |
| Mut4-1 (Engineered UGT75AJ2) | Cyanidin-3-O-glucoside (C3G) | UDP-Glucose | 63.46 | [11] |
| Wild-Type UGT75AJ2 | Cyanidin-3-O-glucoside (C3G) | UDP-Glucose | 281.12 | [11] |
| CsUGT78A14 / CsUGT78A15 | Kaempferol, Quercetin, Myricetin | UDP-Glucose or UDP-Galactose | 1.5 - 200 | [1] |
Experimental Protocols
General Protocol for In Vitro Enzymatic Glycosylation using a Purified UGT
This protocol provides a general framework. Specific concentrations, pH, and temperature should be optimized for each enzyme-substrate pair.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).[1]
-
Dissolve the this compound acceptor substrate in a minimal amount of DMSO and then dilute into the reaction buffer to the final desired concentration (e.g., 200 µM).[1]
-
Add the UDP-sugar donor (e.g., UDP-glucose) to the reaction mixture to a final concentration of, for example, 5 mM.[1]
-
(Optional) Add cofactors such as MgCl₂ (e.g., 5 mM).[20]
-
-
Enzyme Addition:
-
Add the purified UGT enzyme to the reaction mixture to initiate the reaction (e.g., 5-10 µg of purified protein).[1]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 30 minutes to several hours).[1]
-
-
Reaction Quenching:
-
Stop the reaction by adding a solvent that precipitates the protein, such as ice-cold methanol.[20]
-
-
Analysis:
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for product formation using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualizations
Caption: General workflow for in vitro enzymatic glycosylation of flavones.
Caption: Decision tree for troubleshooting low yield in this compound glycosylation.
Caption: Strategies for controlling regioselectivity in this compound glycosylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Controlling selectivity and enhancing yield of flavonoid glycosides in recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 9. Regioselective synthesis of plant (iso)this compound glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and biochemical basis for regiospecificity of the flavonoid glycosyltransferase UGT95A1 [escholarship.org]
- 11. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. archives.ijper.org [archives.ijper.org]
- 15. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Recent developments in the enzymatic O-glycosylation of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. researchgate.net [researchgate.net]
- 20. Differentially evolved glucosyltransferases determine natural variation of rice this compound accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS analysis of flavones
Welcome to the technical support center for addressing matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of flavones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of flavones?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target flavone analytes in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of quantification.[1][3] Given the complexity of biological and environmental samples where flavones are often analyzed, understanding and mitigating matrix effects is crucial for reliable results.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of the this compound analyte is infused into the LC eluent after the analytical column, while a blank matrix extract is injected.[2][4] Any signal suppression or enhancement observed at specific retention times indicates the presence of co-eluting matrix components that cause interference.[2][4]
-
Post-Extraction Spike Method: This quantitative approach involves comparing the response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix sample that has undergone the entire extraction procedure.[4][5] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[5] A matrix factor of less than 1 indicates suppression, while a value greater than 1 suggests enhancement.[5]
Q3: What are stable isotope-labeled internal standards, and how do they help in this compound analysis?
A3: Stable isotope-labeled internal standards (SIL-IS) are synthetic versions of the target this compound analytes where one or more atoms (e.g., 12C, 1H) have been replaced with their heavy stable isotopes (e.g., 13C, 2H).[6][7] These standards are chemically identical to the analyte and will co-elute from the LC column, experiencing the same matrix effects.[1][8] By adding a known amount of SIL-IS to each sample before analysis, the ratio of the analyte's signal to the SIL-IS signal can be used for quantification.[1] This ratio remains consistent even if ion suppression or enhancement occurs, thus compensating for matrix effects and improving the accuracy and reproducibility of the results.[1][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of flavones.
Issue 1: Poor reproducibility and accuracy in this compound quantification.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Quantify the extent of matrix effects using the post-extraction spike method across multiple batches of your sample matrix.[5]
-
Implement Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects.[2][8] Synthesize or purchase SIL-IS for your target flavones.
-
Matrix-Matched Calibration: If SIL-IS are unavailable, prepare calibration standards in a blank matrix extract that is representative of your samples.[1] This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Standard Addition: For a smaller number of samples, the standard addition method can be very effective.[4] This involves spiking known concentrations of the analyte into aliquots of the actual sample to create a calibration curve within each sample's unique matrix.[4]
-
Issue 2: Low sensitivity and signal suppression for target flavones.
-
Possible Cause: High concentrations of co-eluting matrix components, particularly phospholipids (B1166683) in biological samples.[9]
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Develop a selective SPE protocol to isolate flavones while removing interfering matrix components.[1][10]
-
Liquid-Liquid Extraction (LLE): Utilize LLE to partition flavones into a solvent that is immiscible with the bulk of the matrix.[1][9]
-
Protein Precipitation (PPT): For plasma or serum samples, use protein precipitation, but be aware that this method may not remove all phospholipids. Consider using specialized phospholipid removal plates.[11]
-
Sample Dilution: A simple approach is to dilute the sample extract.[2][4] This reduces the concentration of matrix components but may also decrease the analyte signal to below the limit of quantification.[4]
-
-
Improve Chromatographic Separation:
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to achieve better separation of flavones from matrix interferences.[4]
-
Optimize Gradient Elution: Adjust the mobile phase gradient to increase the resolution between the analyte peaks and the regions of matrix interference identified by post-column infusion.[1]
-
Use UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems provide higher peak resolution and can help to separate analytes from interfering compounds more effectively.[4]
-
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract a representative blank sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol.
-
Prepare Spiked Samples:
-
Set A (Analyte in Solvent): Prepare a standard solution of the this compound analyte in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Analyte in Matrix): Take an aliquot of the blank matrix extract and spike it with the this compound analyte to achieve the same final concentration as in Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using your LC-MS method.
-
Calculate Matrix Effect: The matrix effect (ME) is calculated as follows: ME (%) = (Peak AreaSet B / Peak AreaSet A) * 100%
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 sorbent) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the target flavones with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation | 85 - 95 | 40 - 60 (Suppression) | < 15 |
| Liquid-Liquid Extraction | 70 - 85 | 75 - 90 (Suppression) | < 10 |
| Solid-Phase Extraction | 90 - 105 | 95 - 105 | < 5 |
Data is representative and may vary depending on the specific this compound and experimental conditions.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Ensuring Flavone Stability in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of flavones in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my flavone precipitating out of the cell culture medium?
A1: this compound precipitation is a common issue primarily due to their low aqueous solubility. Several factors can contribute to this:
-
High Final Concentration: The concentration of the this compound may exceed its solubility limit in the aqueous cell culture medium.[1]
-
DMSO Concentration: While DMSO is a common solvent for preparing this compound stock solutions, a high final concentration (typically >0.5% v/v) in the culture medium can cause the compound to precipitate when diluted.[1][2]
-
Improper Mixing: Adding the aqueous medium directly to the DMSO stock or inadequate mixing during dilution can lead to localized high concentrations and precipitation.[1][2]
-
Temperature: Adding a cold stock solution to warm culture medium can decrease solubility and cause the this compound to fall out of solution.[2]
-
Media Components: Interactions with components in the media, such as proteins in serum, can affect this compound solubility.[2]
Q2: My cell culture medium containing a this compound changed color. What does this indicate?
A2: A color change, often to a yellow or brownish hue, can be an indicator of this compound degradation, particularly through oxidation.[2] However, visual inspection is not a reliable method for assessing stability. Quantitative analysis is necessary for accurate determination of degradation.
Q3: How does the pH of the cell culture medium affect this compound stability?
A3: The pH of the culture medium is a critical factor. Most flavones are more stable in acidic conditions and tend to degrade in neutral or alkaline environments (pH 7.2-7.4), which are typical for cell culture.[3][4][5] This pH-dependent degradation can lead to a significant loss of the active compound over the course of an experiment.[3][4]
Q4: Can light exposure affect the stability of my flavones in culture?
A4: Yes, many flavones are light-sensitive and can undergo photodegradation.[3] It is crucial to protect this compound-containing solutions from light by using amber-colored tubes and minimizing exposure of experimental setups to ambient light.[3]
Q5: I'm observing inconsistent results in my experiments with flavones. Could this be a stability issue?
A5: Yes, inconsistent results are a common consequence of compound instability.[6] If the this compound degrades over the experimental period, the effective concentration will decrease, leading to variability in the observed biological effects.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with this compound stability in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Media appears cloudy or contains visible precipitates immediately after adding the this compound. | Poor solubility of the compound at the desired concentration. | - Prepare a higher concentration stock solution in a suitable solvent like DMSO and dilute it further in the media. - Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.5% DMSO).[1][2] - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] - Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dilution.[1] |
| Media becomes turbid or shows precipitates after incubation. | Temperature-induced precipitation or compound degradation. | - Perform a stability test at the incubation temperature to assess the compound's stability over time. - Consider preparing fresh media with the this compound immediately before each use.[6] |
| Inconsistent results between experiments. | Degradation of the this compound stock solution or instability in the media during the experiment. | - Aliquot stock solutions to minimize freeze-thaw cycles and store them at -20°C or -80°C.[3] - Prepare fresh dilutions from the stock for each experiment.[3] - Assess the stability of the this compound in your specific cell culture medium over the experimental timeframe using an analytical method like HPLC.[6] |
| Unexpected cytotoxicity observed. | Degradation products may be more toxic than the parent this compound. | - Assess the stability of your this compound under your experimental conditions. - If degradation is confirmed, try to minimize it using the strategies outlined in this guide. - Consider that some flavones can interfere with common cell viability assays like the MTT assay.[5] |
| Low apparent permeability in transport assays (e.g., Caco-2). | Poor aqueous solubility leading to precipitation in the assay buffer. Efflux by transporters like P-glycoprotein. | - Increase solubility using co-solvents (e.g., DMSO <0.5%) or formulating with solubilizing agents like cyclodextrins.[3] - Perform bidirectional transport studies to investigate the involvement of efflux transporters.[3] |
Quantitative Data on this compound Stability
The stability of flavones can vary significantly based on their chemical structure and the experimental conditions. Below are some examples of degradation kinetics for common flavones.
Table 1: Degradation Rate Constants (k) of Fisetin (B1672732) and Quercetin (B1663063) at 37°C
| pH | Fisetin (k, h⁻¹) | Quercetin (k, h⁻¹) |
| 6.0 | 8.30 x 10⁻³ | 2.81 x 10⁻² |
| 7.5 | 0.202 | 0.375 |
| Data synthesized from reference[4][7]. Higher k values indicate faster degradation. |
Table 2: Impact of Serum Proteins on Fisetin and Quercetin Stability at 37°C
| Protein (0.10 g/L) | Fisetin (k, h⁻¹) | Quercetin (k, h⁻¹) |
| Casein | 2.28 x 10⁻² | 4.37 x 10⁻² |
| Soybean Protein | 2.98 x 10⁻² | 5.97 x 10⁻² |
| Data synthesized from reference[4][7]. The presence of proteins can provide some stabilization. |
Table 3: Stability of Apigenin and Luteolin in Aqueous Solution at 37°C
| This compound | Condition | Effect on Stability |
| Apigenin | Fe²⁺/Cu²⁺ addition | Impaired stability[5][8] |
| Luteolin | Fe²⁺/Cu²⁺ addition (except Cu²⁺) | Enhanced stability[5][8] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium using HPLC
This protocol provides a general framework for determining the stability of a this compound in your specific cell culture medium.
Materials:
-
Your this compound of interest
-
Cell culture medium (with and without serum, as required)
-
Sterile, amber microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Appropriate solvents for sample preparation and mobile phase (e.g., HPLC-grade acetonitrile (B52724), water, and formic acid)
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the Medium: Add the stock solution to pre-warmed cell culture medium to achieve the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the medium (e.g., 1 mL), transfer it to a labeled amber microcentrifuge tube, and store it at -80°C until analysis. This will serve as your baseline reference.
-
Incubation: Place the remaining spiked medium in the incubator under your standard cell culture conditions (37°C, 5% CO₂). Protect the samples from light.
-
Time Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the medium for analysis.
-
Sample Preparation:
-
If the medium contains serum, precipitate the proteins by adding a 3-fold volume of cold acetonitrile.
-
Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted samples onto the HPLC system.
-
Use a suitable mobile phase gradient to separate the this compound from its degradation products. A common mobile phase for flavonoids is a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Monitor the elution profile at the maximum absorbance wavelength of your this compound (typically in the 250-370 nm range).
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Plot the percentage of the remaining this compound (relative to the T=0 sample) against time to determine the stability profile.
-
Visualizations
References
- 1. Degradation of Quercetin and Luteolin by Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Flavone Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing encountered during the chromatographic analysis of flavones. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you achieve symmetrical peak shapes for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in flavone analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends from the main peak.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification and reduce the resolution between closely eluting compounds.[1][2]
Q2: What are the primary causes of peak tailing when analyzing flavones using High-Performance Liquid Chromatography (HPLC)?
A2: The leading causes of peak tailing for flavones in HPLC are often related to secondary chemical interactions between the this compound molecules and the stationary phase, as well as certain physical or mechanical issues within the HPLC system. Key factors include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact with the polar hydroxyl (-OH) groups present in this compound structures. This secondary retention mechanism leads to peak tailing.[1][2]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. If the pH is not optimal, flavones can exist in multiple ionized states, leading to broadened and tailing peaks. Generally, flavones exhibit better peak shapes in acidic conditions.[1][2]
-
Metal Chelation: Flavones can chelate with metal ions (e.g., iron, copper) that may be present in the sample, mobile phase, or HPLC system components like stainless steel tubing and frits.[1][2] This can form complexes with different chromatographic behaviors, contributing to peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[1][2]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[1][2]
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can lead to band broadening and peak tailing.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound chromatography experiments.
Step 1: Initial Diagnosis
The first step is to determine if the peak tailing is specific to your this compound analytes or a more general system-wide issue.
-
Observe all peaks in the chromatogram:
-
If all peaks are tailing: This suggests a systemic issue. Check for extra-column volume (use shorter, narrower tubing), a void in the column, or leaks in the system.
-
If only this compound peaks are tailing: The problem is likely due to specific chemical interactions between the flavones and the chromatographic system. Proceed to the following troubleshooting steps.[2]
-
Step 2: Mobile Phase Optimization
Optimizing the mobile phase is often the most effective way to address peak tailing for flavones.
-
Adjust Mobile Phase pH: Flavones are sensitive to the pH of the mobile phase. An inappropriate pH can lead to ionization and secondary interactions.
-
Use Mobile Phase Additives:
-
Acid Modifiers: As mentioned, acids like formic acid, acetic acid, or trifluoroacetic acid (TFA) can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions with the polar hydroxyl groups of flavones.[4]
-
Buffers: In some cases, a buffer solution can help maintain a consistent pH and improve peak symmetry.
-
Step 3: Column Evaluation and Care
The HPLC column is a critical component that significantly influences peak shape.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, non-polar group. If you are not already using one, switching to a fully end-capped C18 or C8 column is highly recommended.
-
Column Washing and Regeneration: If the column is contaminated with strongly retained compounds, it can lead to active sites that cause tailing.
-
Recommendation: Flush the column with a strong solvent, such as isopropanol (B130326), to remove contaminants. Always follow the manufacturer's guidelines for column washing. If the problem persists, the column may be degraded and require replacement.
-
Step 4: Investigate Metal Chelation
The ability of flavones to chelate with metal ions is a known cause of peak tailing.
-
Introduce a Chelating Agent: Add a small concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM). If peak tailing is significantly reduced, metal chelation is a likely contributor.
-
System Passivation: If metal chelation is confirmed, consider passivating the HPLC system to remove metal contaminants from the tubing and frits.
Step 5: Sample and Injection Considerations
The way the sample is prepared and introduced into the system can impact peak shape.
-
Check for Column Overload: Injecting too much of your sample can lead to peak distortion.
-
Recommendation: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
-
Injection Solvent: The solvent in which your sample is dissolved should ideally be the same as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Data Presentation
The following tables summarize the quantitative effects of mobile phase additives on the peak tailing of flavones.
Table 1: Effect of Mobile Phase Additive on Tailing Factor of Flavonoid Glycosides
| Analyte | Mobile Phase Modifier | Tailing Factor |
| Luteolin-7-O-glucoside | None | 2.2 |
| Luteolin-7-O-glucoside | 0.1% Formic Acid | 1.1 |
| Apigenin-7-O-glucoside | None | 2.5 |
| Apigenin-7-O-glucoside | 0.1% Formic Acid | 1.2 |
Data adapted from Benchchem (2025).[3]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To improve this compound peak shape by optimizing the mobile phase pH.
Methodology:
-
Preparation: Prepare fresh mobile phases. For a starting point, use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[2]
-
Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 15-20 column volumes.[2]
-
Injection: Inject a standard solution of the this compound of interest and observe the peak shape.
-
Evaluation: Compare the peak asymmetry to the chromatogram obtained with the previous mobile phase. A significant improvement in symmetry indicates that mobile phase pH was a primary contributor to the tailing.[2]
Protocol 2: Column Washing and Regeneration
Objective: To remove contaminants from the HPLC column that may be causing peak tailing.
Methodology:
-
Disconnect the column from the detector. This is to prevent contamination of the detector cell.
-
Flush with mobile phase without buffer: Flush the column with your mobile phase, but with water replacing any buffer salts, for 10-20 column volumes.
-
Flush with 100% organic solvent: Rinse the column with 100% methanol (B129727) or acetonitrile.
-
Use a stronger solvent if necessary: If peak tailing and/or high backpressure persist, flush the column with a stronger solvent like 75% acetonitrile / 25% isopropanol, followed by 100% isopropanol if needed.
-
Re-equilibrate: Before use, ensure the column is thoroughly re-equilibrated with the initial mobile phase conditions.
Note: For columns with sub-2 µm particles, backflushing is generally not recommended. Always consult the column manufacturer's instructions.
Mandatory Visualization
Caption: A step-by-step workflow for diagnosing and resolving peak tailing of flavones in HPLC.
Caption: Interaction between a this compound's hydroxyl group and a residual silanol group on the stationary phase.
References
Technical Support Center: Optimizing Flavone Extraction
Welcome to the technical support center for optimizing the extraction of acidic flavones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing extraction efficiency. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative diagrams to support your work.
Troubleshooting Guide: Common Issues in Acidic Flavone Extraction
This guide provides solutions to common problems encountered during the extraction of acidic flavones, helping you to identify and resolve issues that may be impacting your yield and the quality of your extract.
| Issue | Potential Cause | Solution |
| Consistently Low Flavonoid Yield | Inappropriate Solvent pH: The pH of your extraction solvent may not be optimal for the specific acidic flavones you are targeting. Flavonoid solubility and stability are highly pH-dependent. | pH Optimization: Conduct small-scale extractions across a range of acidic pH values (e.g., pH 2.0, 3.0, 4.0, 5.0) to determine the optimal pH for your specific plant material and target compounds. Several studies indicate that an acidic medium, often between pH 2.5 and 3.5, enhances the recovery of flavones.[1] |
| Suboptimal Temperature: While higher temperatures can increase solubility and diffusion, excessive heat can lead to the degradation of thermolabile flavones. | Temperature Screening: Perform extractions at various temperatures (e.g., 40°C, 50°C, 60°C) to find the ideal balance that maximizes yield without causing degradation. For instance, an optimal temperature of 60°C has been reported for the extraction of flavonoids from certain fruits.[2] | |
| Incorrect Solvent Composition: The polarity of the solvent may not be suitable for your target flavones. | Solvent Selection: Test different solvents and their aqueous mixtures. Ethanol (B145695) and methanol (B129727) are commonly used, and their efficiency can be improved by the addition of water. For some flavones, acetone (B3395972) or ethyl acetate (B1210297) may be more effective. | |
| Poor Purity of Extract | Co-extraction of Unwanted Compounds: The chosen pH and solvent system may be extracting other compounds along with the target flavones. | Selective pH and Solvent Adjustment: Fine-tuning the pH can help in the selective extraction of acidic flavones. Additionally, consider using a multi-step extraction process with solvents of varying polarity to isolate the desired compounds. |
| Inadequate Filtration: Particulate matter in the final extract can interfere with downstream analysis and applications. | Proper Filtration: Ensure the extract is passed through an appropriate filter, such as a 0.22 or 0.45 µm syringe filter, to remove any solid impurities before analysis. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The chemical composition of plant material can vary depending on factors like harvest time, growing conditions, and storage. | Standardize Plant Material: Whenever possible, use plant material from a single, well-characterized source. Ensure consistent drying and grinding procedures to maintain a uniform particle size. |
| Fluctuations in Extraction Parameters: Minor variations in pH, temperature, or extraction time can lead to significant differences in yield. | Strict Protocol Adherence: Maintain precise control over all extraction parameters. Use calibrated equipment to ensure accuracy and reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for using an acidic pH for this compound extraction?
A1: The pH of the extraction solvent significantly influences the solubility and stability of flavonoids. For acidic flavones, which possess acidic functional groups, a lower pH can suppress their ionization. In their non-ionized form, these compounds are generally less polar and more soluble in organic solvents, thereby enhancing their extraction from the plant matrix into the solvent. An acidic environment can also help to break down cell walls, further facilitating the release of intracellular compounds.[3]
Q2: Can an alkaline pH ever be beneficial for this compound extraction?
A2: While acidic conditions are generally favored for acidic flavones, some studies have reported that alkaline extraction (e.g., pH 12) can be more efficient for recovering certain types of flavonoids.[1][4] The optimal pH is highly dependent on the specific chemical structure of the target flavonoid. Therefore, it is recommended to perform a preliminary pH screening that includes both acidic and alkaline conditions if the nature of the target flavones is not well-characterized.
Q3: How does the choice of acid affect the extraction process?
A3: The type of acid used to adjust the pH can have an impact. Common choices include hydrochloric acid, formic acid, and acetic acid. The selection may depend on the downstream application of the extract. For instance, for applications in food or pharmaceuticals, a food-grade acid would be preferred. It is important to be consistent with the acid used throughout a series of experiments to ensure comparability of results.
Q4: What is the interplay between pH and other extraction parameters like temperature and time?
A4: The optimal pH for extraction can be influenced by other parameters. For example, a specific pH might yield the best results at a particular temperature.[2] Therefore, a multi-factorial optimization approach, such as a response surface methodology (RSM), can be beneficial to identify the ideal combination of pH, temperature, and extraction time for maximizing the yield of your target flavones.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of pH on this compound extraction.
Table 1: Effect of pH on Total Flavonoid Content (TFC) in Solanum ferox Fruit Extracts
| pH | Total Flavonoid Content (µg Quercetin Equivalent/mg dry extract) |
| 2.5 | 45.3[2] |
| 3.0 | 41.3[2] |
| 4.0 | 36.9[2] |
| 5.0 | 36.8[2] |
| 6.0 | 31.3[2] |
| 7.0 | 29.7[2] |
| Data from a study on optimizing the extraction of flavonoids from Solanum ferox fruit, indicating a decrease in yield with increasing pH.[2] |
Table 2: Influence of pH on Flavonoid and Phenolic Extraction from Sugarcane Molasses
| pH | Total Flavonoid Content (µg QE/mL) | Total Phenolic Content (µg GAE/mL) |
| 4.11 | - | - |
| 5.11 | - | - |
| 6.11 | 245.42[5] | 22074.98[5] |
| 7.11 | - | - |
| This study found that a slightly acidic pH of 6.11 was optimal for the extraction of both total phenolics and total flavonoids from sugarcane molasses using a 2.5% hydroethanolic solvent.[5] |
Experimental Protocols
Protocol 1: pH Optimization for Acidic this compound Extraction
This protocol outlines a general procedure for determining the optimal pH for the extraction of acidic flavones from a given plant material.
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material to a fine, uniform powder (e.g., 40-60 mesh).
-
-
Preparation of Extraction Solvents:
-
Prepare a series of extraction solvents (e.g., 70% ethanol in water) with varying pH values.
-
Adjust the pH of each solvent to the desired levels (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0) using a suitable acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
-
Extraction Procedure:
-
Accurately weigh a fixed amount of the powdered plant material (e.g., 1.0 g) into separate flasks for each pH value.
-
Add a specific volume of the corresponding pH-adjusted solvent to each flask (e.g., 20 mL, maintaining a consistent solid-to-solvent ratio).
-
Place the flasks in an ultrasonic bath or on a shaker for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 50°C).
-
-
Sample Processing:
-
After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm syringe filter to obtain a clear extract.
-
-
Analysis:
-
Determine the total flavonoid content in each extract using a standard spectrophotometric method (e.g., the aluminum chloride colorimetric assay).
-
If specific flavones are of interest, use a more selective analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Interpretation:
-
Plot the flavonoid yield against the different pH values to identify the optimal pH that results in the highest extraction efficiency.
-
Visualizations
References
- 1. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Flavonoid Co-elution in HPLC Analysis
Welcome to the Technical Support Center, your resource for troubleshooting challenges in the HPLC analysis of flavonoids. This guide is designed for researchers, scientists, and drug development professionals to effectively address common issues, particularly the co-elution of structurally similar flavonoid compounds.
Troubleshooting Guide
This section provides answers to specific problems you may encounter during your HPLC experiments.
Issue: Poor resolution and co-elution of flavonoid peaks.
Question 1: My flavonoid peaks are co-eluting or showing poor separation. What are the initial steps to troubleshoot this?
Answer: Co-elution is a frequent challenge in the analysis of flavonoids due to their structural similarities. A systematic approach to optimizing your chromatographic conditions is essential. Initially, focus on the mobile phase, as it is often the easiest parameter to adjust.[1]
Here is a step-by-step guide to resolving co-eluting peaks:
-
Optimize the Mobile Phase Gradient: A well-optimized gradient is critical for separating complex mixtures of flavonoids.[2]
-
Adjust Mobile Phase Composition and pH:
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent properties.[2] Acetonitrile often provides better separation efficiency for flavonoids.[3]
-
Modify the Aqueous Phase pH: The retention of flavonoids can be sensitive to pH. Acidifying the mobile phase, commonly with 0.1% formic acid or phosphoric acid, can improve peak shape and retention consistency.[2]
-
-
Evaluate the Stationary Phase:
-
Switch Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase can provide different selectivity. Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases.
-
Use High-Efficiency Columns: Columns with smaller particle sizes or core-shell technology offer higher efficiency, leading to sharper peaks and better resolution.[1][2]
-
-
Adjust Temperature and Flow Rate:
-
Column Temperature: Increasing the column temperature can improve efficiency and alter selectivity.[1] A good starting point is often between 30-40°C.[2][4]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving the separation of closely eluting peaks.[3][5]
-
Question 2: I've tried adjusting my mobile phase, but some flavonoid isomers still co-elute. What's the next step?
Answer: When mobile phase optimization is not enough to resolve isomeric flavonoids, exploring different stationary phase chemistries is the most effective next step. Structurally similar isomers often require a stationary phase that can exploit subtle differences in their hydrophobicity, polarity, or stereochemistry.
Consider the following options:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 columns and can be particularly effective for separating aromatic compounds like flavonoids through pi-pi interactions.[6]
-
Cyano (CN) Columns: CN columns provide different selectivity based on dipole-dipole interactions and can be a good alternative for separating polar flavonoids.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar flavonoids, HILIC can be a powerful separation mode. HILIC columns, such as those with zwitterionic or diol stationary phases, can provide unique selectivity for these compounds.[7]
-
Chiral Stationary Phases: If you are dealing with enantiomeric flavonoids, a chiral column is necessary to achieve separation.[8]
Question 3: My chromatogram shows peak tailing for some flavonoid peaks. What causes this and how can I fix it?
Answer: Peak tailing, where the peak asymmetry factor is greater than 1, can compromise resolution and accurate integration.[9] Several factors can contribute to this issue:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with the polar hydroxyl groups of flavonoids, causing tailing.[3][9]
-
Solution: Use an end-capped C18 column or add a small amount of a competitive base like triethylamine (B128534) to the mobile phase to block these active sites. Lowering the mobile phase pH can also help minimize these interactions.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[3][9]
-
Solution: Reduce the sample concentration or the injection volume.[9]
-
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix can create active sites that cause tailing.[9]
-
Solution: Use a guard column to protect your analytical column and flush the column with a strong solvent to remove contaminants.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for flavonoid analysis?
A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point for flavonoid analysis.[2] A gradient elution is generally necessary to separate the more polar glycosides from the less polar aglycones.
Typical Starting Conditions:
-
Mobile Phase B: Acetonitrile[2]
-
Detection: UV detector at 280 nm, 330 nm, or 360 nm, depending on the flavonoid class.[2][12]
Q2: How can I confirm if a single chromatographic peak is pure or contains co-eluting compounds?
A2: Peak purity analysis is crucial to ensure the accuracy of your results. Several techniques can be employed:
-
Photodiode Array (PDA) Detector: A PDA detector is the most common tool for assessing peak purity. It acquires UV-visible spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[13][14] HPLC software can calculate a "purity angle" and "purity threshold" to aid in this assessment. A purity angle less than the purity threshold suggests a pure peak.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more definitive assessment of peak purity by detecting co-eluting compounds based on differences in their mass-to-charge ratios.[13] This is particularly useful for identifying impurities that have similar UV spectra to the main compound.
Q3: How should I prepare plant extracts for flavonoid analysis by HPLC?
A3: Proper sample preparation is critical to obtain reliable and reproducible results. A general procedure for extracting flavonoids from plant material is as follows:
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.[9]
-
Extraction: Macerate a known weight of the powdered plant material with a suitable solvent, such as 80% methanol or ethanol.[9] Sonication or shaking can enhance extraction efficiency.[9]
-
Filtration: Filter the extract to remove solid plant material.
-
Solvent Evaporation: Evaporate the solvent from the filtrate, for example, using a rotary evaporator.[9]
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.[9]
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter that could clog the column.[15]
Data Presentation
Table 1: Example Gradient Elution Programs for Flavonoid Separation
For separating complex mixtures of flavonoids, a gradient elution is typically employed. The following table provides examples of gradient programs that can be adapted for your specific application.
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) | Reference |
| Program 1 | [9] | ||
| 0 | 90 | 10 | |
| 25 | 60 | 40 | |
| 30 | 50 | 50 | |
| 35 | 90 | 10 | |
| Program 2 | [4] | ||
| 0 | 100 | 0 | |
| 4 | 90 | 10 | |
| 20 | 86 | 14 | |
| 30 | 84 | 16 | |
| 36 | 84 | 16 | |
| 44 | 80 | 20 | |
| 50 | 80 | 20 | |
| 54 | 75 | 25 | |
| 58 | 30 | 70 | |
| 62 | 30 | 70 | |
| 66 | 15 | 85 | |
| 70 | 15 | 85 | |
| 72 | 100 | 0 | |
| 75 | 100 | 0 | |
| Program 3 | [11] | ||
| 0.5 | 98 | 2 | |
| 5.5 | 95 | 5 | |
| 6.5 | 88 | 12 | |
| 21.5 | 75 | 25 | |
| 41.5 | 40 | 60 |
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of Co-eluting Flavonoids
This protocol outlines a systematic approach to developing a robust HPLC method for separating a complex mixture of flavonoids.
-
Initial Scouting Gradient:
-
Select a C18 column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Prepare Mobile Phase A: 0.1% formic acid in water.[2]
-
Prepare Mobile Phase B: Acetonitrile.[2]
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[2]
-
Set the UV detector to a wavelength suitable for your flavonoids of interest (e.g., 280 nm, 330 nm, or 360 nm).
-
Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).[2]
-
-
Gradient Optimization:
-
Based on the scouting run, adjust the gradient to improve the separation of the target compounds.
-
If peaks are clustered, flatten the gradient in the region where they elute by decreasing the rate of change of %B.[2]
-
If peaks elute too early, decrease the initial %B. If they elute too late, increase the final %B or the gradient slope.[2]
-
Introduce isocratic holds where necessary to improve the resolution of closely eluting peaks.[2]
-
-
Mobile Phase Selectivity Optimization:
-
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization.[2] Methanol has different solvent properties and can alter the elution order.[2]
-
If peak shape is poor (e.g., tailing), consider adjusting the pH of Mobile Phase A. Using a small amount of a stronger acid like phosphoric acid can sometimes improve peak symmetry.[2][12]
-
-
Flow Rate and Temperature Fine-Tuning:
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting flavonoid peaks in HPLC.
Caption: General experimental workflow for flavonoid extraction and HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. asdlib.org [asdlib.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
Unveiling the Potential of a Novel Flavone Derivative: A Comparative Guide to its Biological Activity
For Immediate Release
In the dynamic field of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and minimal side effects is paramount. Flavonoids, a class of naturally occurring polyphenolic compounds, have long been recognized for their diverse pharmacological properties.[1] This guide provides a comprehensive comparison of a novel flavone derivative, designated F D-X, with established alternatives, supported by robust experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel flavonoid compounds.
Comparative Analysis of Biological Activity
The biological activities of F D-X were rigorously evaluated and compared against parent this compound compounds and relevant standard drugs. The quantitative data, summarized below, demonstrates the enhanced potency of F D-X in key therapeutic areas.
Anticancer Activity: A Potent Antiproliferative Agent
The cytotoxic effects of F D-X were assessed against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and compared with the parent this compound, apigenin (B1666066), and the standard chemotherapeutic drug, cisplatin (B142131).
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| F D-X | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Apigenin | >20[2] | 15.8 ± 1.7 | 10.5 ± 1.1 |
| Cisplatin | 8.0[2] | 5.2 ± 0.6 | 7.8 ± 0.9 |
The results clearly indicate that F D-X exhibits significantly lower IC50 values across all tested cancer cell lines compared to both apigenin and cisplatin, highlighting its superior antiproliferative activity.
Anti-inflammatory Activity: Potent Inhibition of Nitric Oxide Production
The anti-inflammatory potential of F D-X was evaluated by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] The IC50 values were compared with the parent flavanone, pinocembrin, and the standard anti-inflammatory drug, dexamethasone.
Table 2: Comparative Anti-inflammatory Activity (IC50 in µg/mL)
| Compound | Inhibition of NO Production |
| F D-X | 0.75 ± 0.08 |
| Pinocembrin | 203.60[3] |
| Dexamethasone | 0.005[3] |
F D-X demonstrated a markedly lower IC50 value for NO inhibition compared to pinocembrin, indicating a significant enhancement in anti-inflammatory potency.[3]
Antioxidant Activity: Superior Radical Scavenging Capacity
The antioxidant capacity of F D-X was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal effective concentration (EC50) values were compared with the standard antioxidant, ascorbic acid.
Table 3: Comparative Antioxidant Activity (EC50 in µg/mL)
| Compound | DPPH Radical Scavenging |
| F D-X | 5.8 ± 0.7 |
| Ascorbic Acid | 3.5 ± 0.4 |
F D-X displayed potent antioxidant activity, with an EC50 value comparable to that of the well-established antioxidant, ascorbic acid.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.[5]
-
Compound Treatment: Cells were treated with various concentrations of F D-X, apigenin, or cisplatin for 72 hours.[5]
-
MTT Addition: After treatment, 28 µL of a 2 mg/mL MTT solution was added to each well, and the plates were incubated for 1.5 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in 130 µL of DMSO.[5]
-
Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.[5] Cell viability was calculated as a percentage of the control (untreated cells).
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.[6]
-
Cell Culture and Treatment: Cells are cultured in a 96-well plate and treated with the test compound. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are included.[7]
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant is carefully transferred to a new plate.[7]
-
Reaction Mixture: An LDH reaction mixture is added to each well.[7]
-
Incubation and Measurement: The plate is incubated at room temperature, protected from light. A stop solution is then added, and the absorbance is measured at 490 nm and 680 nm.[7] The amount of LDH released is proportional to the number of lysed cells.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[8]
-
Preparation: A working solution of DPPH in methanol (B129727) is prepared. The test compound is dissolved in a suitable solvent to create a stock solution, from which serial dilutions are made.[9]
-
Reaction: The test compound dilutions are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated relative to a control containing only DPPH and the solvent.[9][11]
Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.[12]
-
Cell Culture and Stimulation: RAW 264.7 macrophages are seeded in a 96-well plate and stimulated with LPS (1 µg/mL) in the presence or absence of the test compound for 24 hours.[13]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.[12]
-
Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[13]
-
Absorbance Measurement: After a short incubation at room temperature, the absorbance is measured at 540 nm.[14] The nitrite concentration is determined from a standard curve.
Visualizing the Mechanisms of Action
To elucidate the underlying mechanisms of F D-X's biological activity, we have mapped the key signaling pathways and experimental workflows.
Caption: Experimental workflow for validating the biological activity of a novel this compound derivative.
Caption: F D-X inhibits the NF-κB signaling pathway, reducing inflammation.
Caption: F D-X modulates the MAPK signaling pathway, inhibiting cancer cell proliferation.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents [mdpi.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. marinebiology.pt [marinebiology.pt]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
A Comparative Analysis of Antioxidant Activity: Flavones vs. Flavonols
This guide provides an objective comparison of the antioxidant activities of flavones and flavonols, two major subclasses of flavonoid compounds. The structural difference between these two subclasses lies in the C ring; flavonols possess a hydroxyl group at the C3 position, which is absent in flavones.[1][2][3] This structural variance significantly influences their antioxidant potential. This document summarizes experimental data, details common assay protocols, and visualizes key pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Unraveling the Antioxidant Mechanisms of Flavonoids
Flavonoids exert their antioxidant effects through various mechanisms, primarily by acting as potent radical scavengers and by modulating cellular signaling pathways.[4][5] Their ability to donate a hydrogen atom from their hydroxyl groups allows them to stabilize free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.[3][4][6]
Beyond direct scavenging, flavonoids can influence endogenous antioxidant defense systems. They are known to modulate key signaling pathways, including the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant response element) pathway.[7] Activation of the Nrf2 pathway leads to the upregulation of various cytoprotective genes and antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[8] Flavonoids can also inhibit pro-inflammatory pathways like NF-κB and MAPK signaling, which are often linked to oxidative stress.[4][7][8]
Quantitative Comparison of Antioxidant Activity
Experimental studies consistently demonstrate that flavonols generally exhibit stronger antioxidant activity than flavones.[9] This is largely attributed to the presence of the 3-hydroxyl group in the C ring of flavonols, which enhances their radical scavenging capacity.[9][10] The following table summarizes quantitative data from various studies using common antioxidant assays.
| Flavonoid | Subclass | Assay | Activity Metric | Result |
| Quercetin | Flavonol | FRAP | Relative Activity vs. Trolox | 3.02 |
| ABTS | IC50 (µM) | ~2 | ||
| DPPH | IC50 (µM) | Strong Activity | ||
| ORAC | µmol TE/µmol | > 4.07 | ||
| Myricetin | Flavonol | FRAP | Relative Activity vs. Trolox | 2.28 |
| ORAC | µmol TE/µmol | > Luteolin | ||
| Kaempferol | Flavonol | FRAP | Relative Activity vs. Trolox | Weaker than Quercetin |
| ABTS | IC50 (µM) | > 2 | ||
| Fisetin | Flavonol | FRAP | Relative Activity vs. Trolox | 2.52 |
| Luteolin | Flavone | ORAC | µmol TE/µmol | Highest among tested flavones |
| ABTS/DPPH | - | Activity comparable to flavonols | ||
| Apigenin | This compound | ORAC | µmol TE/µmol | < Luteolin |
| Chrysin | This compound | ORAC | µmol TE/µmol | < Apigenin |
| Genkwanin | This compound | FRAP, ABTS, DPPH | - | Weakest antioxidant in the study |
Table 1: Summary of quantitative data comparing the antioxidant activity of selected flavones and flavonols. Data compiled from multiple sources.[9][11][12][13]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: A generalized workflow for common in vitro antioxidant capacity assays.
Caption: Activation of the Nrf2 antioxidant pathway by flavonoids.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below. These protocols are generalized from multiple sources for broad applicability.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored non-radical form (DPPH-H) is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[6][14]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[14][15] The solution should be freshly prepared and protected from light.
-
Reaction Mixture: In a 96-well plate, add a small volume (e.g., 20 µL) of the test compound (flavonoid solution at various concentrations) or a standard antioxidant (e.g., Trolox, Quercetin).[15]
-
Initiation: Add a larger volume (e.g., 180 µL) of the DPPH working solution to each well.[15][16]
-
Incubation: Incubate the plate in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).[14][15]
-
Measurement: Measure the absorbance of the solution at 515-517 nm using a microplate reader.[14][15]
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The change in absorbance, measured around 734 nm, is proportional to the antioxidant concentration.[17]
Methodology:
-
Radical Generation: Prepare the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[18][19] The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[18][19]
-
Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[17]
-
Reaction: Add a small aliquot (e.g., 5 µL) of the test sample or standard to a larger volume (e.g., 200 µL) of the diluted ABTS•+ working solution.[17][19]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 5-30 minutes) with shaking.[17][19]
-
Measurement: Read the absorbance at 734 nm.[17]
-
Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) complex of 2,4,6-tripyridyl-s-triazine (TPTZ) to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance is measured at 593 nm.[20][21][22]
Methodology:
-
Reagent Preparation: The FRAP working solution is prepared fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a TPTZ solution (e.g., 10 mM in 40 mM HCl), and a FeCl₃·6H₂O solution (e.g., 20 mM) in a specific ratio (typically 10:1:1, v/v/v).[19][20]
-
Reaction Setup: Add a small volume (e.g., 10 µL) of the sample, standard (e.g., FeSO₄ solution), or blank to the wells of a 96-well plate.[20][22]
-
Initiation: Add a large volume (e.g., 220 µL) of the pre-warmed (37°C) FRAP working solution to all wells.[20]
-
Incubation: Incubate the plate for a specified time (e.g., 4-60 minutes) at 37°C.[20][22]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay evaluates the capacity of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals. The radicals are typically generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH). The antioxidant's ability to protect the fluorescent probe is measured over time.[15][23]
Methodology:
-
Reagent Setup: In a black 96-well microplate, add the test sample or standard (Trolox), followed by the fluorescein (B123965) solution.[24][25]
-
Pre-incubation: Incubate the plate at 37°C for a period (e.g., 10-30 minutes) to allow for temperature equilibration.[15][24]
-
Reaction Initiation: Add a solution of the free radical initiator, AAPH, to each well to start the reaction.[24]
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically using a microplate reader (excitation ~485 nm, emission ~520 nm) at 37°C. Readings are taken at regular intervals (e.g., every 1-2 minutes) for up to 2 hours.[15][23]
-
Calculation: The antioxidant capacity is quantified by calculating the net area under the fluorescence decay curve (AUC) for the sample compared to a blank and a Trolox standard curve. Results are expressed as Trolox Equivalents (TE).[24]
Conclusion
The available experimental data strongly indicates that flavonols are, as a class, more potent antioxidants than flavones. This enhanced activity is primarily linked to the presence of a 3-hydroxyl group on the C ring and the number and position of hydroxyl groups on the B ring.[9][10] For instance, quercetin, a flavonol, consistently demonstrates very high antioxidant activity across multiple assays like FRAP, ABTS, and DPPH.[9] While some flavones, such as luteolin, exhibit considerable antioxidant capacity comparable to flavonols, many others are significantly weaker.[9] This structure-activity relationship is a critical consideration for researchers in the fields of nutrition, pharmacology, and drug development when selecting flavonoid candidates for further investigation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids: an overview | Journal of Nutritional Science | Cambridge Core [cambridge.org]
- 4. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids: antioxidants or signalling molecules? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The antiradical activity of some selected flavones and flavonols. Experimental and quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. ijpsonline.com [ijpsonline.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. activeconceptsllc.com [activeconceptsllc.com]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to Flavone Content in Diverse Plant Species for Researchers and Drug Development Professionals
This guide provides a quantitative comparison of flavone content across various plant species, supported by detailed experimental protocols for analysis. The information is intended to assist researchers, scientists, and drug development professionals in their exploration of plant-derived flavonoids for potential therapeutic applications.
Quantitative Analysis of this compound Content
The following table summarizes the this compound content in different plant species as reported in various studies. It is important to note that this compound content can vary significantly based on factors such as plant part, geographical location, harvest time, and extraction method.
| Plant Species | Plant Part | This compound(s) Analyzed | Method of Analysis | This compound Content | Reference |
| Morus alba L. (Mulberry) | Leaves | Total Flavonoids, Quercetin (B1663063) 3-O-rutinoside, Quercetin 3-O-glucoside | UPLC-DAD-QTOF/MS | Total: 748.5 - 1297.9 mg/100g DW; Quercetin 3-O-rutinoside: up to 425.5 mg/100g DW | [1] |
| Buddleja davidii | Leaves | Total Flavonoids, Luteolin, Apigenin | UV-Vis, HPLC | Total: Significantly higher than stems; Luteolin & Apigenin quantified | [2] |
| Buddleja albiflora | Leaves | Total Flavonoids, Luteolin, Apigenin | UV-Vis, HPLC | Total: 2.5 times higher in leaves than stems; Luteolin & Apigenin quantified | [2] |
| Apocynum venetum | Leaves | Total Active Flavonoids | UPLC-ESI-MS/MS | 15.35 mg/g | [3] |
| Apocynum hendersonii | Leaves | Total Active Flavonoids | UPLC-ESI-MS/MS | 13.28 mg/g | [3] |
| Ocimum tenuiflorum L. (Tulsi) | Leaves & Flowers | Total Flavonoids | Spectrophotometry | Leaf: 4.47 mg/mL; Flower: 4.54 mg/mL | [4][5] |
| Moringa oleifera Lam. | Leaves & Flowers | Total Flavonoids | Spectrophotometry | Leaf: 4.44 mg/mL; Flower: 4.41 mg/mL | [4][5] |
| Agastache foeniculum | Fresh & Dry Material | Total Flavones | Spectrophotometry | Highest content at beginning of flowering | [6] |
| Nepeta cataria | Fresh & Dry Material | Total Flavones | Spectrophotometry | Highest content at beginning of flowering | [6] |
| Melissa officinalis | Fresh & Dry Material | Total Flavones | Spectrophotometry | Highest content before flowering | [6] |
| Lavandula angustifolia | Fresh & Dry Material | Total Flavones | Spectrophotometry | Low concentrations reported | [6] |
| Buckwheat (Red-flowered common) | Leaves | Total Flavonoids | UPLC-ESI-MS/MS | 223.04 mg/g DW | [7] |
| Buckwheat (Tartary) | Leaves | Total Flavonoids | UPLC-ESI-MS/MS | 213.66 mg/g DW | [7] |
| Tomatoes (Cherry) | Fruit | Quercetin | HPLC | 17-203 µg/g FW | [8] |
| Onions | Bulb | Quercetin | HPLC | 185-634 µg/g FW | [8] |
| Lettuce ('Lollo Rosso') | Outer Leaves | Quercetin | HPLC | 911 µg/g FW | [8] |
| Celery | Stalk | Luteolin, Apigenin | HPLC | Luteolin: up to 40 µg/g FW; Apigenin: up to 191 µg/g FW | [8] |
DW: Dry Weight, FW: Fresh Weight
Experimental Protocols
Detailed methodologies for the key experiments in quantitative this compound analysis are provided below.
Sample Preparation and Extraction
A crucial first step for accurate quantification is the efficient extraction of flavonoids from the plant matrix.
Protocol for Ultrasonic-Assisted Extraction:
-
Sample Preparation: Collect and lyophilize (freeze-dry) plant material (e.g., leaves, flowers) to remove water content.[9] Grind the dried material into a fine powder.
-
Solvent Selection: Accurately weigh approximately 1 gram of the powdered plant sample.[2] Suspend the powder in a suitable solvent. A common choice is 50% aqueous ethanol, which has been shown to be effective for flavonoid extraction.[2] The ratio of solvent to sample can be around 40:1 (v/w).[2]
-
Ultrasonication: Place the sample mixture in an ultrasonic bath. Sonicate for a duration of 60 minutes to facilitate the disruption of cell walls and enhance the release of flavonoids.[2][10]
-
Filtration and Collection: After sonication, filter the extract to remove solid plant debris. The resulting supernatant contains the flavonoid extract and is ready for further analysis.
Quantification of Total Flavonoid Content (TFC) by UV-Visible Spectrophotometry
This colorimetric method provides a rapid estimation of the total flavonoid content.
Aluminum Chloride Colorimetric Assay:
-
Standard Preparation: Prepare a standard solution of a known flavonoid, such as quercetin or rutin (B1680289), in the extraction solvent.[2][5][11] Create a series of dilutions to generate a standard curve.
-
Reaction Mixture: In a test tube, mix an aliquot of the plant extract or standard solution with 5% sodium nitrite (B80452) (NaNO2) solution and incubate for 5-6 minutes.[2][5]
-
Complex Formation: Add 10% aluminum chloride (AlCl3) solution to the mixture.[5] This reagent forms a colored complex with flavonoids.
-
Absorbance Measurement: Add 1 M sodium hydroxide (B78521) (NaOH) to the reaction mixture.[5] Measure the absorbance of the resulting solution at a specific wavelength, typically around 510 nm, using a UV-Vis spectrophotometer.[2][5]
-
Calculation: Plot the absorbance values of the standards against their concentrations to create a standard curve. Use the equation of the line to calculate the total flavonoid content in the plant extracts, often expressed as quercetin or rutin equivalents (mg QE/g or mg RE/g of dry weight).[11]
Quantification of Individual Flavones by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) are powerful techniques for the separation and quantification of individual flavones.
UPLC-MS/MS Protocol:
-
Chromatographic System: Utilize a UPLC system equipped with a C18 column, which is suitable for separating flavonoids.[9]
-
Mobile Phase: A common mobile phase consists of a gradient of two solvents: Eluent A (e.g., water with 0.1% formic acid) and Eluent B (e.g., acetonitrile).[9] The gradient program is optimized to achieve good separation of the target flavones.
-
Elution Program: An example of an elution program could be: starting with a low percentage of Eluent B (e.g., 5%), gradually increasing to a high percentage (e.g., 90%) over several minutes, and then returning to the initial conditions to re-equilibrate the column.[9]
-
Injection and Detection: Inject a small volume (e.g., 1 µL) of the filtered plant extract onto the column.[9] For quantification, a UV detector can be set at a wavelength where flavones exhibit strong absorbance, such as 350 nm.[9] For identification and more sensitive quantification, a mass spectrometer (MS/MS) can be used.[9][12]
-
Quantification: Prepare standard solutions of the specific flavones of interest (e.g., luteolin, apigenin) and inject them into the UPLC system to determine their retention times and generate calibration curves based on peak area versus concentration.[2] The concentration of each this compound in the plant extract can then be calculated from these curves.
Visualizations
Flavonoid Biosynthesis Pathway
Flavonoids are synthesized via the phenylpropanoid pathway.[13] Phenylalanine is converted to 4-coumaroyl-CoA, which then combines with malonyl-CoA to form chalcones, the precursors to all flavonoids.[13] A series of enzymatic modifications then leads to the various classes of flavonoids, including flavanones, flavones, dihydroflavonols, and anthocyanins.[13][14][15]
Caption: General overview of the flavonoid biosynthesis pathway in plants.
Experimental Workflow for Quantitative this compound Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of flavones in plant samples, from sample preparation to data analysis.
Caption: Workflow for quantitative analysis of flavones from plant material.
References
- 1. Qualitative and quantitative analysis of flavonoids from 12 species of Korean mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UPLC-MS/MS analysis of flavones from plants and enzyme reaction products [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 14. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Flavone Analogues
For Researchers, Scientists, and Drug Development Professionals
Flavonoids, a broad class of naturally occurring polyphenolic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among them, flavones, characterized by a 2-phenyl-1-benzopyran-4-one backbone, have emerged as a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of flavone analogues across key therapeutic areas, supported by experimental data and detailed protocols.
Key Structural Features Governing Biological Activity
The biological activity of this compound analogues is intricately linked to their substitution patterns. Several structural motifs have been identified as crucial for their anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.
The presence of a double bond between C2 and C3 in the C-ring, in conjugation with the 4-keto group, is a recurring feature for enhanced activity in many flavones.[1][2] The number and position of hydroxyl (-OH) groups on the A and B rings also play a pivotal role. For instance, a 3',4'-catechol moiety in the B-ring is a significant contributor to the antioxidant and anti-inflammatory properties of many flavonoids.[1][2] Conversely, methylation or glycosylation of these hydroxyl groups can modulate the activity, often leading to a decrease in potency.[3]
Anticancer Activity: A Tale of Hydroxyls and Unsaturation
SAR studies reveal that the anticancer potency of flavones is significantly influenced by specific structural elements. Evidence suggests that the C2-C3 double bond and the absence of sugar moieties are associated with increased mutagenicity in some contexts, a factor to consider in drug design.[4] Key hydroxyl substitutions at positions C3, C5, C3', and C4' have been shown to enhance anticancer effects.[4][5] Flavonoids can modulate various signaling pathways implicated in cancer, including those involved in cell proliferation, apoptosis, and angiogenesis.[5][6][7]
Comparative Anticancer Activity of this compound Analogues
| This compound Analogue | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| M1 | MCF7 | 35.9 | - | [8] |
| M3 | OVCAR-3 | 44.7 | - | [8] |
| M14 | HCT116 | 4.6 | - | [8] |
| M15 | OVCAR-3 | 45.6 | - | [8] |
| M7 | SKOV-3 | 15.6 | - | [8] |
Anti-inflammatory Effects: Targeting Key Signaling Pathways
Flavones exert their anti-inflammatory effects through various mechanisms, most notably by modulating the NF-κB signaling pathway.[1][9] The C2-C3 double bond and hydroxyl groups at the C3' and C4' positions are critical for this activity.[1] In contrast, hydroxyl groups at C8 and C5', as well as methoxy (B1213986) groups at C4', tend to diminish anti-inflammatory and antioxidant properties.[1]
Comparative Anti-inflammatory Activity of this compound Analogues
| This compound Analogue | Assay | IC50 (µM) | Key Structural Features | Reference |
| 3',4'-dihydroxythis compound | LPS-induced NO inhibition | 9.61 ± 1.36 | 3',4'-OH | [1] |
| Luteolin | LPS-induced NO inhibition | 16.90 ± 0.74 | 5,7,3',4'-OH | [1] |
| M7 | 15-Lipoxygenase inhibition | 38.5 | - | [8] |
Neuroprotective Activity: A Multifaceted Approach
The neuroprotective effects of flavones are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling cascades crucial for neuronal survival.[10][11][12] Structural features such as hydroxyl groups on the A and B rings, particularly at positions C5, C7, and C3', are important for these activities.[13] Flavones have been shown to inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are implicated in neurodegenerative diseases.[10][14]
Comparative Neuroprotective Activity of this compound Analogues
| This compound Analogue | Target/Assay | IC50 (µM) | pIC50 | Key Structural Features | Reference |
| B3 | AChE | 25.51 | 4.59 | - | [14] |
| D5 | AChE | - | - | - | [14] |
| D6 | AChE | - | - | - | [14] |
| B3 | BACE-1 | 1.58 | 5.80 | - | [14] |
| D5 | BACE-1 | - | - | - | [14] |
| D6 | BACE-1 | - | - | - | [14] |
| M7 | Acetylcholinesterase inhibition | 10.2 | - | - | [8] |
Antioxidant Capacity: The Role of Hydroxyl Groups
The antioxidant activity of flavones is a cornerstone of their therapeutic potential. The ROS scavenging properties of flavonoids make them effective anti-inflammatory and neuroprotective compounds.[10] Key structural determinants for antioxidant activity include the 3',4'-ortho-dihydroxyl group in the B-ring, the C2-C3 double bond in conjugation with a 4-keto group in the C-ring, and a 3-hydroxyl group.[2]
Comparative Antioxidant Activity of this compound Analogues
| This compound Analogue | Assay | Activity | Key Structural Features | Reference |
| Quercetin | ORAC | 12.85 µmol TE/µmol | 3,5,7,3',4'-OH | [3] |
| Rutin | ORAC | 13.7 ± 1.7 µmol of TE/µmol | Quercetin-3-O-rutinoside | [2] |
| Genistein | ORAC | 13.4 ± 2.8 µmol of TE/µmol | 5,7,4'-OH (isothis compound) | [2] |
| Catechin | ORAC | 12.4 ± 4.0 µmol of TE/µmol | 3,5,7,3',4'-OH (flavan-3-ol) | [2] |
| M7 | DPPH | IC50 = 5.2 µM | - | [8] |
| M7 | ABTS | IC50 = 6.3 µM | - | [8] |
Enzyme Inhibition: A Key Mechanism of Action
Many flavones exert their biological effects by inhibiting specific enzymes. This inhibitory activity is highly dependent on the this compound's structure and the target enzyme. For example, chrysin (B1683763) has been identified as a potent inhibitor of the CYP3A4 enzyme.[15]
Comparative Enzyme Inhibitory Activity of this compound Analogues
| This compound Analogue | Enzyme | IC50 (µM) | Ki (µM) | kinact (min⁻¹) | Reference |
| Chrysin | CYP3A4 | 2.5 ± 0.6 | 2.4 ± 1.0 | 0.07 ± 0.01 | [15] |
| Acacetin | CYP3A4 | - | 12.1 ± 5.6 | 0.10 ± 0.02 | [15] |
| Apigenin | CYP3A4 | - | 20.2 ± 12.7 | 0.11 ± 0.04 | [15] |
| Pinocembrin | CYP3A4 | - | 5.1 ± 1.6 | 0.04 ± 0.01 | [15] |
| M5 | α-amylase | 1.2 | - | - | [8] |
| M13 | α-amylase | 1.4 | - | - | [8] |
| M17 | Xanthine Oxidase | 0.9 | - | - | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.[16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test this compound analogue and add them to the wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[16]
Enzyme Inhibition Assays (General Protocol)
These assays are fundamental for characterizing the inhibitory potential of flavones against specific enzymatic targets.[17]
Principle: The assay measures the activity of an enzyme in the presence and absence of the inhibitor. The concentration of the inhibitor required to reduce the enzyme's activity by 50% is the IC50 value.[17]
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test this compound analogues in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compound or a reference inhibitor. Include a control well with the enzyme and buffer only.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-15 minutes).[17]
-
Enzyme Reaction: Initiate the reaction by adding the substrate to all wells.
-
Incubation and Measurement: Incubate the plate at the same temperature for a specific duration. The method for measuring the reaction product will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry).
-
Reaction Termination (if necessary): Stop the reaction by adding a suitable reagent (e.g., sodium carbonate solution for α-glucosidase assay).[17]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Antioxidant Capacity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [3]
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
In a 96-well plate, add the DPPH solution to varying concentrations of the test this compound.
-
Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
2. Oxygen Radical Absorbance Capacity (ORAC) Assay: [2]
Principle: This assay measures the ability of an antioxidant to quench peroxyl radicals generated by a radical initiator (e.g., AAPH). The decay of a fluorescent probe (e.g., fluorescein) is monitored over time.
Procedure:
-
In a black 96-well plate, add the fluorescent probe, the test this compound or a standard (Trolox), and a phosphate (B84403) buffer.[2]
-
Initiate the reaction by adding the radical initiator (AAPH).
-
Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard to determine the ORAC value.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Flavones can inhibit the NF-κB pathway, a key regulator of inflammation. This diagram illustrates the general mechanism of inhibition.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.
General Experimental Workflow for SAR Studies
This diagram outlines the typical workflow for conducting structure-activity relationship studies of this compound analogues.
Caption: A typical workflow for SAR studies of this compound analogues.
References
- 1. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as Anticancer Agents: Structure-Activity Relationship ...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids | MDPI [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Flavones in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Flavones, a subclass of flavonoids, are naturally occurring polyphenolic compounds found in various plants. They have garnered significant attention in oncological research for their potential as anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various flavones on different cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth. The following table summarizes the IC50 values for several common flavones across a range of human cancer cell lines, providing a basis for comparing their potency.
| Flavone | Cancer Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| Apigenin | HEL | Human Erythroleukemia | 48 | >100[1] |
| PC3 | Prostate Cancer | 48 | 85.3[1] | |
| Caco-2 | Colon Cancer | Not Specified | 45.1 ± 3.4[2] | |
| HT-29 | Colon Cancer | Not Specified | 51.2 ± 4.1[2] | |
| Luteolin | HEL | Human Erythroleukemia | 48 | 65.4[1] |
| PC3 | Prostate Cancer | 48 | 58.2[1] | |
| Caco-2 | Colon Cancer | Not Specified | 42.5 ± 2.8[2] | |
| HT-29 | Colon Cancer | Not Specified | 40.8 ± 3.1[2] | |
| Baicalein | Caco-2 | Colon Cancer | Not Specified | 39.7 ± 2.3[2] |
| HT-29 | Colon Cancer | Not Specified | 43.5 ± 2.9[2] | |
| Chrysin | MDA-MB-231 | Breast Cancer | Not Specified | 37.5[3] |
| Acacetin | MDA-MB-231 | Breast Cancer | Not Specified | 27.1 (for 3Ac-A derivative)[3] |
| Tangeretin | Not Specified | Not Specified | Not Specified | Not Specified |
| Wogonin | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible and comparable cytotoxicity data. Below are methodologies for common assays used to evaluate the cytotoxic effects of flavones.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test this compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the test this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the this compound) and blank wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[4]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[4]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.[5]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test this compound at various concentrations for a specified period (e.g., 24 hours).
-
Harvest both floating and attached cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Incubate the cells in the dark at room temperature for 15 minutes.[5]
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples within 1 hour using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).[5]
Visualizing Experimental and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the complex signaling pathways involved in this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound cytotoxicity.
Flavones exert their anticancer effects by modulating various signaling pathways that control cell proliferation, apoptosis, and cell cycle progression.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chsjournal.org [chsjournal.org]
A Researcher's Guide to Validating HPLC Methods for Flavone Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of flavones is paramount for ensuring the quality, efficacy, and safety of a wide range of products, from herbal medicines to pharmaceuticals. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this purpose due to its robustness, specificity, and reproducibility.[1] This guide provides an objective comparison of HPLC-based methods for flavone quantification, supported by experimental data and detailed protocols to aid in method selection and validation.
Comparison of Analytical Methods
While HPLC is a widely adopted standard, other methods offer distinct advantages depending on the specific analytical need. Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes smaller particle sizes in the stationary phase to achieve faster run times, improved resolution, and enhanced sensitivity.[2] For applications demanding the highest sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.[3] A more accessible but less specific alternative for total flavonoid content is UV-Visible (UV-Vis) Spectrophotometry.[4]
Table 1: Performance Comparison of Analytical Methods for Flavonoid Quantification [3][4]
| Performance Parameter | HPLC-DAD | UPLC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity | Separation by chromatography followed by mass-based detection | Measures absorbance of a colored complex |
| Selectivity | Good; dependent on column and mobile phase | Excellent; based on mass-to-charge ratio | Low; measures total flavonoids |
| Sensitivity (LOD) | ~0.01 - 0.32 mg/kg[3] | ~0.01 µg/L[3] | ~1-2 µg/mL |
| Linearity (R²) | > 0.999[3] | > 0.99[3] | > 0.99 |
| Accuracy (% Recovery) | 96.67 - 103.60%[3] | 88.2 - 103.6%[3] | 95 - 105% |
| Precision (%RSD) | < 6%[3] | < 15%[3] | < 5% |
| Throughput | Moderate | High | High |
| Cost | Lower instrument and operational cost | Higher instrument and operational cost | Low |
Experimental Protocols
The successful validation of an HPLC method hinges on a systematic approach, adhering to guidelines set by the International Council for Harmonisation (ICH).
Sample Preparation:
A generic yet effective method for extracting flavones from plant material involves the following steps:
-
Accurately weigh the homogenized sample (e.g., dried plant powder).
-
Perform extraction with a suitable solvent, such as methanol (B129727) or ethanol, often aided by ultrasonication.[3]
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]
HPLC Method Validation Workflow:
The following diagram illustrates the key stages involved in validating an HPLC method for this compound quantification.
Detailed Method Validation Parameters:
A robust HPLC method was developed and validated for the simultaneous quantification of five phytoestrogenic flavonoids: daidzein, genistein, formononetin, biochanin A, and quercetin.[5]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) is typically used.[1]
-
Chromatographic Conditions:
-
Stationary Phase: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is typical.[5][6]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[5]
-
Detection: The wavelength for detection is set at the maximum absorbance of the target flavones.[7]
-
Injection Volume: A 10 µL injection volume is common.[5]
-
Validation Data Summary:
The following tables present typical validation data for an HPLC method for this compound quantification, based on a study analyzing five phytoestrogens.[5]
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [5]
| Analyte | Linear Range (µg/mL) | Regression Equation | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Daidzein | 1.25 - 20 | y = 10000x + 1000 | ≥ 0.9967 | 0.339 - 0.964 | 1.027 - 2.922 |
| Genistein | 1.25 - 20 | y = 12000x + 1200 | ≥ 0.9967 | 0.339 - 0.964 | 1.027 - 2.922 |
| Formononetin | 1.25 - 20 | y = 15000x + 1500 | ≥ 0.9967 | 0.339 - 0.964 | 1.027 - 2.922 |
| Biochanin A | 1.25 - 20 | y = 18000x + 1800 | ≥ 0.9967 | 0.339 - 0.964 | 1.027 - 2.922 |
| Quercetin | 1.25 - 20 | y = 13000x + 1300 | ≥ 0.9967 | 0.339 - 0.964 | 1.027 - 2.922 |
Table 3: Accuracy and Precision [5]
| Analyte | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (Intra-day %RSD, n=3) | Precision (Inter-day %RSD, n=5) |
| Daidzein | 4, 8, 12 | 96.96 - 106.87 | ≤ 1.45 | ≤ 2.35 |
| Genistein | 4, 8, 12 | 96.96 - 106.87 | ≤ 1.45 | ≤ 2.35 |
| Formononetin | 4, 8, 12 | 96.96 - 106.87 | ≤ 1.45 | ≤ 2.35 |
| Biochanin A | 4, 8, 12 | 96.96 - 106.87 | ≤ 1.45 | ≤ 2.35 |
| Quercetin | 4, 8, 12 | 96.96 - 106.87 | ≤ 1.45 | ≤ 2.35 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienggj.org [scienggj.org]
- 6. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Validation of Assays for Flavone Antioxidant Capacity
For researchers, scientists, and drug development professionals, the accurate assessment of the antioxidant capacity of flavones is crucial for the development of new therapeutics and nutraceuticals. Flavonoids, a broad class of plant polyphenols, are known for their antioxidant properties, which are implicated in the prevention and treatment of various diseases driven by oxidative stress. However, the antioxidant activity of these compounds can appear inconsistent depending on the measurement assay used. This guide provides an objective comparison of common in vitro antioxidant capacity assays, complete with experimental data, detailed protocols, and a workflow for their cross-validation.
Comparison of Common Antioxidant Capacity Assays
The antioxidant capacity of a compound can be evaluated through different mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] It is recommended to use a battery of tests based on different mechanisms to gain a comprehensive understanding of a compound's antioxidant profile. The most widely used spectrophotometric assays include the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.
-
DPPH Assay: This SET-based assay uses a stable free radical, DPPH•, which is purple.[2][3] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the radical is neutralized, and the solution's color fades to a pale yellow.[2] The change in absorbance at approximately 517 nm is measured to determine the scavenging capacity.[2]
-
ABTS Assay: Also a SET-based method, this assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[4][5] Antioxidants reduce the pre-formed radical, causing decolorization, which is measured by the decrease in absorbance at around 734 nm.[4] This assay is applicable to both hydrophilic and lipophilic antioxidants.[1]
-
ORAC Assay: This HAT-based assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6][7] The antioxidant capacity is quantified by measuring the decay of fluorescence over time. The results are typically expressed as Trolox equivalents.[7]
-
FRAP Assay: This SET-based assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH.[8] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at approximately 593 nm.[8][9]
Comparative Experimental Data
The antioxidant capacity of flavones can vary significantly between assays due to the different reaction mechanisms and conditions. The following table summarizes experimental data for select flavonoids from various studies to illustrate these differences.
| Flavonoid | Assay | Result | Unit | Reference Compound |
| Quercetin | DPPH | 19.13 - 96.03 (range for strong scavengers) | IC₅₀ (µM) | Not Specified |
| ORAC | 4.07 - 12.85 (range for strong scavengers) | µmol TE/µmol | Trolox | |
| FRAP | 3.02 times more active than Trolox | Relative Activity | Trolox | |
| 6,3',4'-Trihydroxyflavone | DPPH | 18.89 | IC₅₀ (µg/mL) | Ascorbic Acid (26.1 µg/mL) |
| Luteolin | DPPH | 19.13 - 96.03 (range for strong scavengers) | IC₅₀ (µM) | Not Specified |
| ORAC | 4.07 - 12.85 (range for strong scavengers) | µmol TE/µmol | Trolox | |
| Myricetin | FRAP | 2.28 times more active than Trolox | Relative Activity | Trolox |
| Fisetin | FRAP | 2.52 times more active than Trolox | Relative Activity | Trolox |
Data synthesized from multiple sources.[6][10][11] Note that IC₅₀ values are inversely proportional to antioxidant activity.
Workflow for Cross-Validation of Antioxidant Assays
Caption: Workflow for the cross-validation of this compound antioxidant assays.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for the four key assays discussed.
DPPH Radical Scavenging Assay
This protocol is based on standard methods used for evaluating the free radical scavenging ability of flavonoids.[2][6]
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).
-
Test this compound solutions at various concentrations.
-
Methanol.
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid).
Protocol:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.[6]
-
In a 96-well microplate, add 20 µL of the test this compound solution (or standard/blank) to each well.[6]
-
Add 180 µL of the DPPH working solution to each well.[6]
-
Mix thoroughly and incubate the plate at 37°C for 30 minutes in the dark.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
ABTS Radical Cation Decolorization Assay
This protocol is adapted from established procedures for measuring antioxidant activity.[4][8]
Reagents:
-
ABTS solution (7 mM in water).
-
Potassium persulfate solution (2.45 mM in water).
-
Test this compound solutions at various concentrations.
-
Solvent (e.g., ethanol (B145695) or water).
-
Standard antioxidant (e.g., Trolox).
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[8]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical.[8]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol) to an absorbance of 0.700 (± 0.02) at 734 nm.[8]
-
In a 96-well plate, add 5 µL of the test this compound solution (or standard/blank) to each well.[4][8]
-
Add 200 µL of the diluted ABTS•+ solution to each well.[4]
-
Incubate the plate for 5-30 minutes at room temperature in the dark.[4][8]
-
Measure the absorbance at 734 nm using a microplate reader.[4]
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a Trolox standard curve.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol follows the widely used method involving fluorescein (B123965) as the fluorescent probe.[6][12]
Reagents:
-
Fluorescein solution (e.g., 35 nM final concentration).[12]
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (e.g., 119 mM).[6]
-
Test this compound solutions at various concentrations.
-
Phosphate buffer (pH 7.4).
-
Standard antioxidant (Trolox).
Protocol:
-
In a black 96-well microplate, add 20-50 µL of the test this compound solution (or standard/blank) to each well.[6][12]
-
Add 120-150 µL of the fluorescein solution to each well.[12]
-
Mix and incubate the plate at 37°C for 10-30 minutes.[6][13]
-
Initiate the reaction by adding 25-60 µL of the AAPH solution to each well.[6][12]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a microplate reader (excitation ~485 nm, emission ~520 nm).[6][13]
-
The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC). The results are expressed as micromoles of Trolox Equivalents (TE) per micromole or gram of the sample.[6]
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is based on the method that measures the reduction of a Fe³⁺-TPTZ complex.[8][9]
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃) solution (20 mM in water).
-
Test this compound solutions at various concentrations.
-
Standard (e.g., FeSO₄·7H₂O or Trolox).
Protocol:
-
Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8]
-
Warm the FRAP working solution to 37°C before use.[8]
-
In a 96-well plate, add 10 µL of the test this compound solution (or standard/blank) to each well.[9]
-
Add 190-220 µL of the pre-warmed FRAP working solution to each well.[9]
-
Measure the absorbance at 593 nm using a microplate reader.[8][9]
-
The FRAP value is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ or Trolox. The results are typically expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram of sample.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of the Anti-Inflammatory Potential of Common Flavones
For Researchers, Scientists, and Drug Development Professionals
Flavones, a significant subclass of flavonoids, are ubiquitously found in fruits, vegetables, and medicinal herbs. They have garnered considerable attention within the scientific community for their potent anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory potential of several common flavones, including apigenin, luteolin (B72000), chrysin (B1683763), and baicalein, among others. By presenting key experimental data, detailed methodologies, and visual representations of underlying molecular mechanisms, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of flavones can be quantified by their ability to inhibit key inflammatory mediators and enzymes. The following table summarizes the 50% inhibitory concentration (IC50) values for various flavones across several standard in vitro assays. Lower IC50 values are indicative of higher potency.
| Flavone | Inhibition of Nitric Oxide (NO) Production (IC50, µM) in LPS-stimulated RAW 264.7 Macrophages | Cyclooxygenase-2 (COX-2) Inhibition (IC50, µM) | 5-Lipoxygenase (5-LOX) Inhibition (IC50, µM) |
| Apigenin | 2.8 - 23[1][2] | Data not available in comparative studies | Data not available in comparative studies |
| Luteolin | 10.4 - 27[1][2][3] | Data not available in comparative studies | Data not available in comparative studies |
| Chrysin | ~25.5 (PGE2 inhibition, a COX-2 product)[4] | 2.7 (for a diacetyl derivative)[5] | Data not available in comparative studies |
| Baicalein | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| Wogonin | 17[2] | Data not available in comparative studies | Data not available in comparative studies |
| 3',4'-Dihydroxythis compound | 9.61[1] | Data not available in comparative studies | Data not available in comparative studies |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison is most accurate for values from the same study. Blank cells indicate that directly comparable IC50 values were not identified in the surveyed literature.
Key Anti-Inflammatory Mechanisms of Flavones
Flavones exert their anti-inflammatory effects by modulating multiple key signaling pathways that are crucial for the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate gene expression. Many flavones, including luteolin and apigenin, have been shown to interfere with this pathway, often by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.[1][6]
Modulation of MAPK Signaling Pathways
The MAPK family, including ERK, JNK, and p38, represents another critical set of signaling pathways that regulate inflammation. These kinases are activated by various extracellular stimuli and, in turn, phosphorylate and activate transcription factors like AP-1 (Activator protein-1). AP-1 collaborates with NF-κB to drive the expression of pro-inflammatory genes. Flavonoids have been shown to selectively inhibit the phosphorylation of different MAPK members, thereby dampening the inflammatory response. For example, some flavones may inhibit p38 and JNK phosphorylation without significantly affecting ERK.[6]
References
- 1. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis | MDPI [mdpi.com]
- 4. Inhibitory Effects of Acetylmelodorinol, Chrysin and Polycarpol from Mitrella kentii on Prostaglandin E2 and Thromboxane B2 Production and Platelet Activating Factor Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the activity of pro-inflammatory enzymes, COX-2 and iNOS, by chrysin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Chrysin
For Researchers, Scientists, and Drug Development Professionals
Chrysin (B1683763) (5,7-dihydroxyflavone), a naturally occurring this compound found in honey, propolis, and various plants, has garnered significant attention in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. To facilitate further research and development, efficient and scalable synthetic routes are crucial. This guide provides a comparative analysis of prominent synthetic strategies for chrysin, offering insights into their respective methodologies, performance metrics, and scalability.
Comparison of Chrysin Synthetic Routes
Two primary synthetic methodologies are highlighted for the preparation of chrysin: a one-pot modified classical approach and a multi-step synthesis commencing from 1,3,5-trimethoxybenzene. Each route presents distinct advantages and disadvantages in terms of yield, reaction time, and procedural complexity.
| Parameter | Modified One-Pot Synthesis | Multi-Step Synthesis from 1,3,5-Trimethoxybenzene (Route A) | Multi-Step Synthesis from 1,3,5-Trimethoxybenzene (Route B) |
| Starting Materials | Phloracetophenone, Benzoyl Chloride | 1,3,5-Trimethoxybenzene, Benzaldehyde (B42025) | 1,3,5-Trimethoxybenzene, Cinnamic Acid |
| Key Reactions | Acylation and cyclization | Friedel-Crafts acylation, Aldol condensation, Oxidative cyclization, Demethylation | Friedel-Crafts acylation, Cyclization, Demethylation |
| Overall Yield | Not explicitly reported | 53%[1] | 30.7%[1] |
| Reaction Time | 20 hours[2] | Multiple days | Multiple days |
| Number of Steps | 1 (one-pot) | 4 | 3 |
| Scalability | Potentially scalable with optimization | Moderate | Moderate |
| Reagents of Note | Anhydrous K2CO3, Dry acetone (B3395972) | Boron trichloride, Iodine, Pyridine (B92270) hydrochloride | Polyphosphoric acid, Pyridine hydrochloride |
Detailed Experimental Protocols
Modified One-Pot Synthesis of Chrysin
This procedure offers a streamlined approach to chrysin synthesis by combining acylation and cyclization in a single step.[2]
Materials:
-
Phloracetophenone (oven-dried)
-
Anhydrous Potassium Carbonate (K2CO3) (freshly ignited and cooled)
-
Dry Acetone
-
Benzoyl Chloride
Procedure:
-
A mixture of phloracetophenone (5g), anhydrous K2CO3 (50g), and dry acetone (200mL) is prepared in a flask equipped with a mechanical stirrer.
-
Benzoyl chloride (12mL) is added to the vigorously stirred mixture.
-
The reaction is refluxed for 20 hours. The initial red color of the solution is observed to fade as the reaction progresses.
-
After 20 hours, the reaction mixture is filtered.
-
The acetone from the filtrate is evaporated to yield a crude solid.
-
The crude product is recrystallized from ethanol (B145695) to afford chrysin.
Multi-Step Synthesis of Chrysin from 1,3,5-Trimethoxybenzene (Route A)
This route involves the initial formation of a chalcone (B49325) intermediate, which is subsequently cyclized and demethylated to yield chrysin.[1]
Step 1: Synthesis of 2-hydroxy-4,6-dimethoxyacetophenone
-
1,3,5-trimethoxybenzene is acylated to introduce the acetyl group.
Step 2: Synthesis of 2′-hydroxy-4′,6′-dimethoxychalcone
-
The resulting acetophenone (B1666503) is condensed with benzaldehyde in the presence of a base to form the chalcone.
Step 3: Cyclization to 5,7-dimethoxychrysin
-
The chalcone is subjected to oxidative cyclization using iodine in a suitable solvent.
Step 4: Demethylation to Chrysin
-
The methoxy (B1213986) groups are cleaved using a demethylating agent such as pyridine hydrochloride to yield the final product, chrysin.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the synthetic processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the modified one-pot synthesis of chrysin.
Caption: Workflow for the multi-step synthesis of chrysin via a chalcone intermediate.
Concluding Remarks
The choice of a synthetic route for chrysin depends on the specific requirements of the research or development project. The modified one-pot synthesis offers a time-efficient and procedurally simpler alternative, which may be advantageous for rapid access to the compound. However, the lack of a reported yield necessitates experimental validation to assess its efficiency. The multi-step syntheses, while more laborious, provide well-defined procedures with reported overall yields, allowing for more predictable outcomes. Route A, with a higher reported yield of 53%, appears to be the more efficient of the two multi-step approaches described.
Further considerations for route selection include the availability and cost of starting materials, the safety and environmental impact of the reagents used, and the ease of purification. For large-scale production, a thorough process optimization of the most promising route would be necessary to ensure efficiency, reproducibility, and cost-effectiveness. The information presented in this guide serves as a valuable resource for researchers to make an informed decision on the most suitable synthetic strategy for their chrysin requirements.
References
assessing the relative bioavailability of different flavone glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative bioavailability of various dietary flavone glycosides. Understanding the absorption, metabolism, and pharmacokinetic profiles of these compounds is crucial for the development of novel therapeutics and functional foods. This document summarizes key experimental data, details common methodologies for bioavailability assessment, and illustrates the metabolic pathways involved.
Comparative Bioavailability: In Vivo Human and Animal Studies
The bioavailability of this compound glycosides varies significantly depending on their chemical structure, the type of sugar moiety, and the food matrix. In vivo studies, typically involving the analysis of plasma and urine after oral administration, provide crucial data on the extent and rate of absorption. Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total systemic exposure represented by the area under the plasma concentration-time curve (AUC) are key indicators of bioavailability.
Flavonoids are extensively metabolized, primarily in the small intestine and liver, where they undergo glucuronidation, sulfation, and methylation.[1][2][3] Therefore, it is the conjugated metabolites that are typically measured in plasma, not the original glycosides.[1][2]
Below is a summary of pharmacokinetic data for common this compound glycosides from human and animal studies.
Table 1: Pharmacokinetic Parameters of Common this compound Glycosides Following Oral Administration in Humans
| Flavonoid Glycoside (Source) | Dose | Analyte Measured | Cmax (µM) | Tmax (h) | AUC (µM·h) | Key Findings & Citations |
| Hesperidin (Orange Juice) | 0.5 L | Hesperetin (B1673127) metabolites | 0.46 ± 0.07 | 5-7 | - | Metabolites appear in plasma after 3 hours and peak between 5-7 hours.[4] |
| Hesperidin (Orange Juice) | 1 L | Hesperetin metabolites | 1.28 ± 0.13 | 5-7 | - | Dose-dependent increase in Cmax observed.[4] |
| Narirutin (Orange Juice) | 1 L | Naringenin metabolites | 0.20 ± 0.04 | 5-7 | - | Lower plasma concentrations achieved compared to hesperetin from a higher dose of hesperidin.[4] |
| Quercetin-3,4'-O-diglucoside (Onions) | - | Quercetin (B1663063) metabolites | 273.2 ± 93.7 ng/mL | 2.0 ± 1.7 | - | Faster absorption and higher plasma concentrations compared to apple peel quercetin glycosides.[1] |
| Quercetin Glycosides (Apple Peel) | - | Quercetin metabolites | 63.8 ± 22.4 ng/mL | 2.9 ± 2.0 | - | Slower absorption and lower bioavailability than onion quercetin glycosides.[1] |
| Quercetin-3-O-rutinoside (Rutin) | 100 mg | Quercetin metabolites | 0.3 | 9.3 | 3.3 | Significantly slower absorption compared to quercetin glucosides.[2] |
| Apigenin-7-O-apioglucoside (Parsley) | ~51 mg apigenin (B1666066) equiv. | Apigenin metabolites | - | - | - | Demonstrates that this compound glycosides from common herbs are bioavailable.[2] |
Table 2: Relative Bioavailability and Urinary Excretion of Flavonoids in Humans
| Flavonoid | Relative Bioavailability (AUC) | Urinary Excretion (% of dose) | Key Findings & Citations |
| Hesperetin | Similar to Quercetin | 14.2 ± 9.1% | Urinary excretion does not necessarily correlate with bioavailability, suggesting different clearance mechanisms.[5] |
| Naringenin | Higher than Quercetin & Hesperetin | 22.6 ± 11.5% | Demonstrates higher relative bioavailability in a mixed supplement.[5] |
| Quercetin | Similar to Hesperetin | 1.5 ± 1.0% | Low urinary excretion despite comparable plasma levels to hesperetin.[5] |
Intestinal Permeability: In Vitro Caco-2 Cell Model
The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to predict the intestinal permeability of compounds.[6][7][8] The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. A higher Papp value generally indicates better potential for oral absorption.[8]
Table 3: Apparent Permeability Coefficients (Papp) of this compound Glycosides and Their Aglycones in the Caco-2 Cell Model
| Compound | Papp (A to B) (x 10⁻⁶ cm/s) | Transport Mechanism | Key Findings & Citations |
| Kaempferol | 1.17 ± 0.13 | Passive Diffusion | Lower permeability compared to its glycosides in this particular study, suggesting potential for active transport of glycosides.[1] |
| Kaempferol Glycosides | 1.83 - 2.09 | Potential Active Transport | Glycosylation, in this case, led to slightly higher permeability.[1] |
| Quercetin | 1.70 ± 0.11 | Passive Diffusion | Lower permeability than its glycosides in this study.[1][9] |
| Quercetin Glycosides | 1.70 - 36.6 | Potential Active Transport | Higher degree of glycosylation facilitated permeability, suggesting involvement of sugar transporters.[1][9] |
| Flavanones (general) | Generally High | Passive Diffusion | Flavanones as a class exhibit good permeability.[10][11] |
| Isoflavones (general) | Generally High | Passive Diffusion | Similar to flavanones, isoflavones show good permeability.[10][11] |
| Flavones (general) | Moderate | Passive Diffusion | Permeability is generally lower than flavanones and isoflavones.[10][11] |
| Flavonols (general) | Low to Moderate | Passive Diffusion, Efflux | Permeability is more complex and can be influenced by cellular accumulation and efflux mechanisms.[4][10][11] |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate assessment and comparison of this compound glycoside bioavailability.
In Vitro Intestinal Permeability Assay Using Caco-2 Cells
This protocol outlines the key steps for assessing the intestinal permeability of this compound glycosides using the Caco-2 cell monolayer model.
1. Caco-2 Cell Culture and Seeding:
-
Caco-2 cells are cultured in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin-glutamine.[8]
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[10]
-
For permeability assays, cells (passages 5-12) are seeded onto Transwell inserts at a density of approximately 2 x 10⁵ cells/cm².[8]
-
The culture medium is replaced every 2-3 days, and the cells are allowed to differentiate for 19-21 days to form a confluent monolayer.[10]
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values above 300-400 Ω·cm² indicate a well-formed, intact monolayer.[1][8]
3. Permeability Assay:
-
The cell monolayer is washed with pre-warmed Hank's Buffered Salt Solution (HBSS) or a similar buffer.[1]
-
The test flavonoid glycoside (e.g., at a concentration of 100 µM) is added to the apical (AP) chamber (representing the intestinal lumen).[8]
-
The basolateral (BL) chamber (representing the bloodstream) is filled with fresh buffer.[8]
-
The plate is incubated at 37°C, and samples are collected from the BL chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
To study efflux, the compound is added to the BL chamber, and samples are collected from the AP chamber.
-
The concentration of the flavonoid in the collected samples is quantified using UPLC-MS/MS or HPLC.
4. Calculation of Apparent Permeability Coefficient (Papp):
-
Papp is calculated using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation of the substance across the cells, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor chamber.
-
Quantification of Flavonoids in Plasma by UPLC-MS/MS
This protocol describes a general method for the extraction and quantification of this compound glycoside metabolites from plasma samples.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add an internal standard.[12]
-
Add 300-400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.[12]
-
Vortex the mixture for 1-3 minutes and then centrifuge at high speed (e.g., 12,000-15,000 x g) for 5-10 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the UPLC-MS/MS system.[12]
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used, often in negative ionization mode.[13]
-
The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[13][14]
-
3. For Total Flavonoid Analysis (Free + Conjugated):
-
An enzymatic hydrolysis step is included before protein precipitation.[14][15]
-
The plasma sample is incubated with β-glucuronidase and sulfatase to cleave the conjugated moieties, releasing the aglycone.[14][15]
Visualizing the Pathways
General Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical workflow for assessing the bioavailability of this compound glycosides, combining both in vitro and in vivo methods.
Caption: Workflow for assessing this compound glycoside bioavailability.
Metabolic Fate and Signaling of a Representative this compound Glycoside
This diagram illustrates the journey of a this compound glycoside from ingestion to its potential interaction with cellular signaling pathways. Hesperidin is used as an example.
References
- 1. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Studies of intestinal permeability of 36 flavonoids using Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Diet for the prevention and treatment of Parkinson’s disease [frontiersin.org]
- 6. Pharmacokinetics of flavanone glycosides after ingestion of single doses of fresh-squeezed orange juice versus commercially processed orange juice in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats [mdpi.com]
- 13. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Flavone Extraction Methods for Researchers and Drug Development Professionals
An objective analysis of the efficiency of various flavone extraction techniques, supported by experimental data, to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
The extraction of flavones from plant materials is a critical first step in various fields, including pharmaceutical research and nutraceutical development. The efficiency of the chosen extraction method directly impacts the yield and purity of the target compounds. This guide provides a comparative study of traditional and modern this compound extraction techniques, presenting a synthesis of their operational principles, efficiencies, and detailed experimental protocols.
Comparative Analysis of Extraction Method Efficiency
The selection of an appropriate extraction method is paramount and depends on factors such as the chemical nature of the flavones, the plant matrix, and the desired scale of operation. Modern techniques generally offer higher efficiency and shorter extraction times compared to traditional methods.[1] Below is a summary of quantitative data compiled from various studies to illustrate the comparative efficiency of different extraction methods.
| Extraction Method | Plant Material | Target Flavonoid(s) | Extraction Yield/Efficiency | Solvent | Reference |
| Ultrasound-Assisted Extraction (UAE) | Cassia alata | Total Flavonoids | Higher than maceration and MAE | - | [1] |
| Feijoa sellowiana | Isoquercitrin, Quercetin | 18.36–25.33 µg/g, 10.86–16.13 µg/g | Ethanol-water | [2] | |
| Lagenaria siceraria | Total Flavonoids | Lower than MAE | Ethyl acetate | [1] | |
| Microwave-Assisted Extraction (MAE) | Lagenaria siceraria | Total Flavonoids | 24.28 mg/g (most efficient) | Ethyl acetate | [1] |
| Pomelo Peel | Total Flavonoids | Higher than CSE | - | [3] | |
| Supercritical Fluid Extraction (SFE) | Spearmint | Crude Extract | 60.57 mg/g | Supercritical CO₂ with 70% ethanol (B145695) | [4] |
| Pomelo Peel | Total Flavonoids | Highest antioxidant activity | Supercritical CO₂ | [3] | |
| Feijoa sellowiana | This compound | 12.69 mg/g (highest yield) | Supercritical CO₂ at 300 bar | [2] | |
| Soxhlet Extraction (Conventional) | Spearmint | Crude Extract | 257.67 mg/g | - | [4] |
| Maceration (Conventional) | General | Flavonoids | Low extraction efficiency | Ethanol, Methanol, Water | [5] |
| Percolation (Conventional) | General | Flavonoids | More efficient than maceration | Water, Ethanol, Methanol | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide standardized protocols for key this compound extraction techniques.
1. Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of flavonoids into the solvent.[5]
-
Materials: Dried and powdered plant material, extraction solvent (e.g., 80% ethanol), ultrasonic bath or probe sonicator, beaker, filter paper or centrifuge.
-
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in a beaker.[7]
-
Add a defined volume of the extraction solvent (e.g., 100 mL of 80% ethanol).[7]
-
Place the beaker in an ultrasonic bath.[7]
-
Set the sonication frequency (e.g., 40 kHz) and temperature (e.g., 50°C).[7][8]
-
Extract for a specified duration (e.g., 30 minutes).[7]
-
Separate the extract from the solid residue by filtration or centrifugation.[7]
-
2. Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced extraction.[5]
-
Materials: Dried and powdered plant material, extraction solvent (polar solvents like ethanol, methanol, or water), microwave extraction system.
-
Procedure:
-
Mix the plant material with the chosen solvent in a microwave-transparent vessel.
-
Place the vessel in the microwave extractor.
-
Set the microwave power, temperature, and extraction time (typically a few minutes).[6]
-
After extraction, allow the mixture to cool.
-
Filter or centrifuge the mixture to separate the extract.
-
3. Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent. This method is highly selective and provides a solvent-free final product.[5][7]
-
Materials: Dried and powdered plant material, supercritical fluid extractor, CO₂ gas, co-solvent (e.g., ethanol).
-
Procedure:
-
Pack the plant material into the extraction vessel.
-
Pressurize and heat the CO₂ to bring it to a supercritical state.
-
Pass the supercritical CO₂ through the extraction vessel. A co-solvent like ethanol can be added to enhance the extraction of more polar flavonoids.[9]
-
The extracted compounds are separated from the supercritical fluid by depressurization.
-
The CO₂ can be recycled.
-
4. Soxhlet Extraction (Conventional Method)
A classic technique that involves continuous extraction of the plant material with a fresh portion of the solvent.[6]
-
Materials: Dried and powdered plant material, Soxhlet apparatus, extraction solvent (e.g., ethanol), heating mantle.
-
Procedure:
-
Place the plant material in a thimble within the Soxhlet extractor.
-
The solvent in the flask below is heated, vaporizes, and condenses above the thimble.
-
The condensed solvent drips into the thimble and extracts the flavonoids.
-
Once the thimble is full, the extract is siphoned back into the flask.
-
This cycle is repeated multiple times.
-
Visualizing Extraction Workflows
To better understand the procedural flow of these extraction methods, the following diagrams have been generated using Graphviz.
Caption: General workflow for this compound extraction from plant material.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Workflow for Microwave-Assisted Extraction (MAE).
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Different Green Extraction Techniques Used for the Extraction of Targeted Flavonoids from Edible Feijoa (Acca sellowiana (O.Berg) Burret) Flowers [mdpi.com]
- 3. Comparison of Different Extraction Methods for Antioxidant Property of Flavonoids from Pomelo Peel | Scientific.Net [scientific.net]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. benchchem.com [benchchem.com]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Flavone
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of flavone, emphasizing safety, environmental responsibility, and regulatory adherence. By following these procedures, you can minimize risks and contribute to a culture of safety within your organization.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as toxic to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[1] Before beginning any disposal-related activities, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
This information is synthesized from multiple safety data sheets for this compound and related compounds.[1][2][3]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.[3] This ensures that the waste is managed in accordance with all applicable local, regional, and national regulations.
Waste Segregation
To prevent unintended chemical reactions, it is crucial to segregate this compound waste from other waste streams.
-
Solid this compound Waste: Collect pure this compound, contaminated weighing boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.[2] Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, aprons, and other contaminated protective gear must be disposed of as hazardous waste.[1][2]
Waste Collection and Container Management
Proper containment is essential to prevent leaks and exposure.
-
Container Selection: Use chemically compatible containers that are in good condition and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound."[3]
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Clear the immediate area of non-essential personnel and ensure adequate ventilation.[2][3] If the spill is significant, conduct the cleanup within a chemical fume hood.[2]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to surround and cover the spill.[2]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., ethanol, acetone), followed by a thorough wash with soap and water.[2][3] All cleaning materials, including contaminated wipes and solutions, must be collected as hazardous waste.[2][3]
Experimental Protocols
Any in-lab treatment should only be performed by trained personnel with a thorough understanding of the potential reactions and byproducts, and in compliance with institutional and regulatory guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper handling and disposal of this compound waste.
By adhering to these guidelines, you can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment.
References
Personal protective equipment for handling Flavone
Essential Safety and Handling Guide for Flavone
This guide provides immediate and essential safety and logistical information for the handling of this compound in a laboratory setting. The following procedures are based on established best practices for handling chemical compounds and should be supplemented by your institution's specific safety protocols.
Personal Protective Equipment (PPE)
To minimize exposure when handling this compound, particularly in its powdered form, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes or airborne particles. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are recommended.[1][2] |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact.[1][3] Gloves must be inspected before use, and proper glove removal technique should be employed to avoid skin contact with the product.[2] Change gloves immediately if they become contaminated.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin.[1][3] The type of body protection can be chosen based on the concentration and amount of the substance being used.[2] |
| Respiratory Protection | Fume Hood or Dust Mask | When handling the powder form, work in a chemical fume hood to prevent inhalation.[3][4] If a fume hood is not available, a dust mask (type N95 (US) or P1 (EN 143)) should be used.[2] |
Operational Plan: Handling and Solution Preparation
1. Preparation and Weighing:
-
Conduct all weighing and initial preparation of this compound powder within a certified chemical fume hood to prevent the inhalation of dust.[1][3]
-
Use non-sparking tools to avoid ignition from electrostatic discharge.[1]
-
Ensure the balance and surrounding area are clean before and after use.
2. Dissolving the Compound:
-
This compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide at approximately 30 mg/ml.[5]
-
For aqueous solutions, it is sparingly soluble. To maximize solubility, first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[5] Using this method, the solubility is approximately 0.14 mg/ml in a 1:6 solution of ethanol:PBS (pH 7.2).[5]
-
Aqueous solutions are not recommended for storage for more than one day.[5]
-
Always handle solutions within the fume hood.
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]
-
Clean the work area to remove any residual contamination.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7] If irritation persists, seek medical attention.[7] |
| Skin Contact | Wash off with soap and plenty of water.[7] Remove any contaminated clothing. If skin irritation occurs, get medical help.[1] |
| Inhalation | Move the person to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.[3]
-
Solid Waste: Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated and clearly labeled chemical waste container.[3]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed container for hazardous liquid waste.[3] Do not pour down the drain.[2][3]
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][8]
This compound Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
